molecular formula C10H13NO B1592334 7-Methoxy-2,3-dihydro-1H-inden-1-amine CAS No. 1032279-33-6

7-Methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B1592334
CAS No.: 1032279-33-6
M. Wt: 163.22 g/mol
InChI Key: RWAJCHDFYSLZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxy-2,3-dihydro-1H-inden-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-2,3-dihydro-1H-inden-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-9-4-2-3-7-5-6-8(11)10(7)9/h2-4,8H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAJCHDFYSLZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595190
Record name 7-Methoxy-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032279-33-6
Record name 7-Methoxy-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Methoxy-2,3-dihydro-1H-inden-1-amine CAS number 1032279-33-6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxy-2,3-dihydro-1H-inden-1-amine (7-Methoxy-1-aminoindane) represents a high-value pharmacophore in the development of central nervous system (CNS) therapeutics.[1] Structurally distinct due to the C7-methoxy substitution on the rigid indane scaffold, this compound serves as a critical bioisostere to the clinically validated 1-aminoindane core found in drugs like Rasagiline (Azilect).[1]

This guide provides a comprehensive technical analysis of the compound, focusing on its synthetic accessibility, physicochemical properties, and utility as a privileged scaffold for Monoamine Oxidase B (MAO-B) inhibitors and kinase ligands.[1][2]

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

The 7-methoxy substituent introduces steric bulk and alters the electronic density of the aromatic ring compared to the unsubstituted parent.[2] This modification significantly impacts lipophilicity (LogP) and metabolic stability, making it a strategic tool for optimizing blood-brain barrier (BBB) penetration.[1][2]

Table 1: Core Chemical Data
PropertySpecification
CAS Number 1032279-33-6 (Free Base)
IUPAC Name 7-methoxy-2,3-dihydro-1H-inden-1-amine
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Exact Mass 163.0997
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water (Free Base)
pKa (Predicted) ~9.5 (Amine conjugate acid)
LogP (Predicted) 1.52 (Optimal for CNS penetration)
PSA 35.25 Ų
Appearance Colorless to pale yellow oil (Free Base); White solid (HCl salt)

Synthetic Methodology & Process Chemistry

The synthesis of 7-methoxy-1-aminoindane requires precise control to avoid over-reduction or elimination byproducts.[1] Below is the field-standard protocol for high-purity synthesis starting from 7-methoxy-1-indanone.

Retrosynthetic Analysis

The most robust route involves the reductive amination of the corresponding ketone.[1][2] The 7-methoxy position is electronically activated, requiring mild reducing agents to prevent reduction of the aromatic ring.[2]

Primary Synthetic Route (Reductive Amination)

Precursor: 7-Methoxy-1-indanone (CAS 39627-61-7)[1]

Step 1: Oximation

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ).[1][2]
  • Solvent: Ethanol/Water (3:1).[1][2]

  • Conditions: Reflux for 2-4 hours.

  • Mechanism: Nucleophilic attack of hydroxylamine on the C1 carbonyl to form the oxime intermediate.[1][2]

Step 2: Reduction

  • Reagents: Zinc dust/Acetic Acid (Zn/AcOH) OR Hydrogenation (

    
    , Pd/C).[1][2]
    
  • Critical Control: If using catalytic hydrogenation, pressure must be controlled (1-3 atm) to avoid reducing the aromatic ring. Zn/AcOH is preferred for bench-scale to preserve the methoxy ether linkage.[1][2]

  • Workup: Basification with NaOH to pH >12, extraction with DCM.[1][2]

Chiral Resolution

The CAS 1032279-33-6 refers to the racemate.[1][2] For biological assays, enantiopurity is often required (typically the R-enantiomer for MAO activity).[1][2]

  • Method: Crystallization with chiral acids (e.g., N-acetyl-L-leucine or L-tartaric acid).[1]

  • Validation: Chiral HPLC (Daicel Chiralcel OD-H column, Hexane/IPA/DEA mobile phase).

Synthetic Workflow Diagram

Synthesis Start 7-Methoxy-1-indanone (C10H10O2) Inter Oxime Intermediate (C10H11NO2) Start->Inter NH2OH.HCl, NaOAc Reflux, 3h Product 7-Methoxy-1-aminoindane (CAS 1032279-33-6) Inter->Product Zn, AcOH OR H2, Pd/C Salt HCl Salt Form (Stable Storage) Product->Salt HCl/Dioxane

Figure 1: Two-step synthetic pathway from ketone precursor to final amine.

Medicinal Chemistry Applications

MAO-B Inhibition Logic

The 1-aminoindane scaffold is the pharmacophore of Rasagiline , an irreversible MAO-B inhibitor used in Parkinson's disease.[1][2][3]

  • SAR Insight: The amino group interacts with the FAD cofactor in the enzyme active site.[1][2]

  • 7-Methoxy Effect: The methoxy group at C7 provides steric hindrance that can improve selectivity for MAO-B over MAO-A. It also blocks metabolic hydroxylation at this position, potentially extending half-life (

    
    ).[1][2]
    
Receptor Binding Profile

Researchers utilize this scaffold to probe:

  • Imidazoline Receptors (I2): Indane derivatives show high affinity for I2 binding sites, relevant in depression and analgesia.[1][2]

  • Sigma Receptors: The lipophilic methoxy group enhances binding affinity to Sigma-1 receptors.[1][2]

Analytical Characterization Protocols

To ensure scientific integrity, the following analytical criteria must be met before using the compound in biological assays.

High-Performance Liquid Chromatography (HPLC)[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2]

    • B: Acetonitrile.[1][2][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm and 254 nm.[1][2]

  • Retention Time: Expect elution ~4.5 - 5.5 min (depending on flow rate).[1][2]

Proton NMR (^1H-NMR) Interpretation (DMSO-d6)
  • δ 1.8 - 2.8 ppm (Multiplets, 4H): Characteristic methylene protons of the indane ring (C2 and C3).[1][2]

  • δ 3.80 ppm (Singlet, 3H): Strong methoxy signal (OCH₃).[1][2]

  • δ 4.3 - 4.5 ppm (Triplet, 1H): Benzylic methine proton at C1 (adjacent to NH₂).[1][2]

  • δ 6.7 - 7.2 ppm (Multiplets, 3H): Aromatic protons.[1][2] The 7-methoxy substitution pattern creates a specific splitting pattern (typically d, t, d).[1][2]

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[2][5][6]
Eye Irritation H319Causes serious eye irritation.[2][5][6]
STOT-SE H335May cause respiratory irritation.[2][5]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free base is sensitive to CO₂ (carbamate formation); the HCl salt is stable.[1][2]

  • Spill: Neutralize with weak acid (citric acid) before disposal if free base is spilled.[1][2]

References

  • PubChem. (2023).[1][2] Compound Summary: 7-Methoxy-1-aminoindane.[1][2] National Library of Medicine.[1][2] [Link]

  • Youdim, M. B., et al. (2006).[1][2] Rasagiline: Neuroprotection, Neuroplasticity, and Neurogenesis.[1][2] Drug Development Research. [Link][1][2]

  • Beilstein J. Org.[1][2] Chem. (2017).[1][2][7][4][8] Synthesis of 1-indanones with a broad range of biological activity. [Link][1]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 7-Methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis and detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Methoxy-2,3-dihydro-1H-inden-1-amine. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. By dissecting the molecular architecture of this substituted indane derivative, we will explore the theoretical underpinnings of the expected chemical shifts, spin-spin coupling patterns, and integration values. This guide emphasizes the causal relationships between molecular structure and spectral features, offering field-proven insights to aid in the interpretation of experimental data.

Introduction: The Structural Significance of 7-Methoxy-2,3-dihydro-1H-inden-1-amine

7-Methoxy-2,3-dihydro-1H-inden-1-amine is a substituted indane, a structural motif present in various biologically active compounds. The indane core, a fused bicyclic system consisting of a benzene ring and a cyclopentane ring, provides a rigid scaffold that is of significant interest in medicinal chemistry. The substituents—a methoxy group on the aromatic ring and an amine group on the five-membered ring—impart specific electronic and steric properties that are crucial for molecular interactions and biological activity.

¹H NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of such molecules.[1] The precise chemical environment of each proton in the molecule generates a unique spectral signature, providing invaluable information about connectivity and stereochemistry. A thorough understanding of the ¹H NMR spectrum is therefore a prerequisite for the accurate characterization and quality control of 7-Methoxy-2,3-dihydro-1H-inden-1-amine and its derivatives.

Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum, we must first identify the non-equivalent protons in the molecule. The structure of 7-Methoxy-2,3-dihydro-1H-inden-1-amine, with its protons systematically labeled, is presented below.

Caption: Molecular structure of 7-Methoxy-2,3-dihydro-1H-inden-1-amine with proton labeling.

Based on the structure, we can identify the following distinct proton environments:

  • Aromatic Protons: H-4, H-5, and H-6 on the benzene ring.

  • Aliphatic Protons on the Five-membered Ring: H-1, H-2a, H-2b, H-3a, and H-3b.

  • Methoxy Protons: The three equivalent protons of the -OCH₃ group.

  • Amine Protons: The two equivalent protons of the -NH₂ group.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum is a culmination of analyzing the chemical shift, integration, and multiplicity for each set of non-equivalent protons.

Chemical Shift (δ)

The position of a signal in the NMR spectrum is determined by the local electronic environment of the proton.[1]

  • Aromatic Region (δ 6.5 - 7.5 ppm): The protons on the benzene ring will resonate in this region. The electron-donating methoxy group (-OCH₃) will shield the ortho and para positions, causing their signals to shift upfield (to a lower ppm value) compared to benzene (δ 7.3 ppm).[2] Conversely, the alkyl portion of the fused ring has a weaker electronic effect.

    • H-6: This proton is ortho to the electron-donating methoxy group and will be the most shielded, appearing at the most upfield position in the aromatic region.

    • H-4: This proton is para to the methoxy group and will also be shielded, but generally to a lesser extent than the ortho proton.

    • H-5: This proton is meta to the methoxy group and will be least affected by its shielding, appearing at a chemical shift closer to that of benzene.

  • Aliphatic Region (δ 1.5 - 4.5 ppm): The protons on the five-membered ring will appear in this region.

    • H-1: This proton is attached to a carbon bearing an electron-withdrawing amino group, which will cause a significant downfield shift.

    • H-3a and H-3b: These are benzylic protons and will be deshielded by the aromatic ring, appearing further downfield than typical alkane protons.

    • H-2a and H-2b: These protons are further from the deshielding influences of the aromatic ring and the amino group and will therefore be the most upfield of the aliphatic ring protons.

  • Methoxy Protons (δ 3.5 - 4.0 ppm): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.[3]

  • Amine Protons (δ 1.0 - 5.0 ppm): The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4] The signal is often broad. The presence of these protons can be confirmed by a D₂O exchange experiment, which will cause the signal to disappear.[5]

Integration

The area under each signal is proportional to the number of protons it represents.[6]

  • Aromatic Signals (H-4, H-5, H-6): Each will integrate to 1H.

  • H-1 Signal: Will integrate to 1H.

  • H-2a and H-2b Signals: Will integrate to a total of 2H.

  • H-3a and H-3b Signals: Will integrate to a total of 2H.

  • Methoxy Signal: Will integrate to 3H.

  • Amine Signal: Will integrate to 2H.

Multiplicity (Splitting Pattern)

The splitting of a signal is caused by spin-spin coupling with neighboring non-equivalent protons and follows the n+1 rule for first-order spectra.[7] The magnitude of the coupling is given by the coupling constant, J, measured in Hertz (Hz).

  • Aromatic Protons:

    • H-6: Coupled to H-5 (ortho coupling, ³J ≈ 7-10 Hz), appearing as a doublet.[8]

    • H-5: Coupled to H-6 and H-4 (ortho couplings), appearing as a triplet (or more accurately, a doublet of doublets if the coupling constants are different).

    • H-4: Coupled to H-5 (ortho coupling), appearing as a doublet.

  • Aliphatic Protons: The five-membered ring is conformationally constrained, leading to potentially complex splitting patterns. Vicinal coupling constants (³J) in five-membered rings are highly dependent on the dihedral angle.[9]

    • H-1: Coupled to H-2a and H-2b, appearing as a triplet (or a doublet of doublets).

    • H-2a and H-2b: These protons are diastereotopic and will likely have different chemical shifts. They are coupled to each other (geminal coupling, ²J) and to H-1 and the two H-3 protons. This will result in complex multiplets.

    • H-3a and H-3b: These benzylic protons are also diastereotopic. They are coupled to each other (geminal coupling) and to the two H-2 protons, resulting in complex multiplets.

  • Methoxy Protons: No adjacent protons, so it will be a singlet.

  • Amine Protons: Typically, due to rapid exchange, these protons do not couple with adjacent protons and appear as a broad singlet.[4]

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for 7-Methoxy-2,3-dihydro-1H-inden-1-amine. The chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-66.7 - 6.9d³J ≈ 7-101H
H-57.0 - 7.2t or dd³J ≈ 7-101H
H-46.8 - 7.0d³J ≈ 7-101H
H-14.0 - 4.5t or dd³J ≈ 6-81H
H-3a, H-3b2.8 - 3.2m-2H
H-2a, H-2b1.8 - 2.5m-2H
-OCH₃3.7 - 3.9s-3H
-NH₂1.0 - 5.0 (broad)s-2H

Experimental Protocol Considerations

For the acquisition of a high-quality ¹H NMR spectrum of 7-Methoxy-2,3-dihydro-1H-inden-1-amine, the following experimental parameters should be considered:

  • Solvent Selection: A deuterated solvent that fully dissolves the compound should be chosen. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For observing coupling to the amine protons, a solvent like DMSO-d₆, which slows down proton exchange, can be beneficial.[10]

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.

  • Referencing: The spectrum should be referenced to an internal standard, typically tetramethylsilane (TMS) at δ 0.00 ppm.

  • Acquisition Parameters:

    • Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: An appropriate relaxation delay should be used to ensure accurate integration.

  • Confirmatory Experiments:

    • D₂O Exchange: Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will confirm the assignment of the -NH₂ signal, which will disappear or significantly diminish.

    • 2D NMR: For unambiguous assignment of the complex multiplets of the aliphatic protons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Visualization of Key Concepts

Spin-Spin Coupling in the Aromatic System

The coupling relationships between the aromatic protons can be visualized as follows:

Caption: Coupling network of the aromatic protons.

Experimental Workflow for Structural Confirmation

The logical flow for confirming the structure using NMR is outlined below:

G cluster_0 NMR Analysis Workflow A Sample Preparation (Solvent, Concentration) B ¹H NMR Acquisition A->B C D₂O Exchange B->C D 2D NMR (COSY, HSQC) B->D E Spectral Interpretation (Chemical Shift, Integration, Multiplicity) B->E C->E D->E F Structure Confirmation E->F

Caption: Recommended workflow for NMR-based structural elucidation.

Conclusion

This guide provides a detailed theoretical framework for the interpretation of the ¹H NMR spectrum of 7-Methoxy-2,3-dihydro-1H-inden-1-amine. By understanding the influence of the molecular structure on the key NMR parameters of chemical shift, integration, and spin-spin coupling, researchers can confidently assign the signals in an experimentally obtained spectrum. The predicted data and experimental considerations outlined herein serve as a valuable resource for the structural characterization of this important class of molecules. For definitive structural proof, particularly of the stereochemistry of the five-membered ring, advanced 2D NMR techniques are strongly advised.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). SpringerLink. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. [Link]

  • Methoxy groups just stick out. (n.d.). ACD/Labs. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. [Link]

  • What is the case in which the spin-spin coupling in 1H-NMR does not occur? (2022). Quora. [Link]

  • Spin-spin splitting and coupling. (n.d.). University of Colorado Boulder. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Metabolomics. [Link]

  • Spin-Spin coupling in NMR. (2020). Conduct Science. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. [Link]

  • Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2018). ResearchGate. [Link]

  • NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. (n.d.). University of Wisconsin-Madison. [Link]

  • Spin-Spin Coupling. (n.d.). Masaryk University. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2015). ResearchGate. [Link]

  • 12.7: Spin-Spin Splitting in ¹H NMR Spectra. (2020). Chemistry LibreTexts. [Link]

  • 7-Methoxyindan-1-one. (2012). National Institutes of Health. [Link]

  • coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. (1964). ResearchGate. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Publications. [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). University of California, Los Angeles. [Link]

  • Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. (2014). National Institutes of Health. [Link]

  • Video: NMR Spectroscopy Of Amines. (2024). JoVE. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Organic Chemistry Data. [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. [Link]

  • Amine protons on NMR. (2021). Reddit. [Link]

  • 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). Royal Society of Chemistry. [Link]

  • 1-Aminoindan. (n.d.). NIST WebBook. [Link]

  • 1-Aminoindane. (n.d.). Wikipedia. [Link]

Sources

Technical Guide: 13C NMR Characterization of 7-Methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxy-2,3-dihydro-1H-inden-1-amine (7-Methoxy-1-aminoindane) represents a critical scaffold in the development of monoamine oxidase B (MAO-B) inhibitors and agents for neurodegenerative disorders. Structurally, it serves as a 7-substituted analog of the pharmacophore found in Rasagiline.

Accurate structural validation of this molecule is challenging due to the specific "peri-interaction" between the C1-amine and the C7-methoxy group. This guide provides a rigorous framework for acquiring, processing, and interpreting the


C NMR spectrum, distinguishing it from its 4-, 5-, and 6-methoxy isomers.

Structural Analysis & Theoretical Framework

Before acquisition, the analyst must understand the magnetic environment. The 7-methoxy substitution breaks the symmetry of the indane core and introduces significant electronic perturbations compared to the unsubstituted parent (1-aminoindane).

The "Peri-Effect" Challenge

In the indane system, position 1 (aliphatic amine) and position 7 (aromatic methoxy) are spatially proximate (peri-position), separated by the C7a bridgehead.

  • Electronic Effect: The methoxy group (

    
    ) is a strong 
    
    
    
    -donor, significantly shielding the ortho (C6) and para (C4) positions.
  • Steric Effect: The C7-methoxy group exerts steric compression on the C1 substituent, potentially altering the conformational preference of the amine and affecting the chemical shift of C1 and C7a.

Predicted Chemical Shift Logic

We utilize a subtractive logic based on 1-aminoindane (Base) and anisole (Substituent) effects:

  • C7 (Ipso): Deshielded significantly (~155–158 ppm).

  • C6 (Ortho to OMe): Shielded (~110–115 ppm).

  • C5 (Meta to OMe): Moderate shift (~128–130 ppm).

  • C4 (Para to OMe): Shielded (~115–120 ppm).[1]

  • C1 (Benzylic Amine): ~55–58 ppm.

Experimental Protocol

To ensure reproducibility and resolution of quaternary carbons, follow this specific acquisition workflow.

Sample Preparation
  • Solvent:

    
     (Chloroform-d) is preferred for the free base  to prevent ammonium exchange broadening. Use 
    
    
    
    if analyzing the HCl salt .
  • Concentration: 20–30 mg in 0.6 mL solvent (approx. 0.1–0.2 M).[1] High concentration is vital for detecting the quaternary bridgehead carbons (C3a, C7a) in reasonable timeframes.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Essential for quaternary C7 and C7a relaxation).

  • Scans (NS): 1024 (Minimum for S/N > 50:1 on quaternary carbons).

  • Spectral Width: 240 ppm (–10 to 230 ppm).

Workflow Diagram

The following Graphviz diagram outlines the critical decision points in the acquisition process to avoid common artifacts.

NMR_Workflow Sample Sample: 7-Methoxy-1-aminoindane Solvent Solvent Selection (Free Base: CDCl3 / Salt: DMSO) Sample->Solvent LockShim Lock & Shim (Target Line Width < 0.5Hz) Solvent->LockShim Pulse Pulse Sequence (1H Decoupled 13C) LockShim->Pulse Acquisition Acquisition (NS=1024, D1=2.0s) Pulse->Acquisition Processing FT & Phasing (LB = 1.0 Hz) Acquisition->Processing Check S/N > 10 for Quaternary? Processing->Check Check->Acquisition No (Add Scans)

Figure 1: Optimized acquisition workflow ensuring detection of slow-relaxing quaternary carbons.

Data Interpretation & Assignment

The following table synthesizes literature precedents for the indane core with calculated substituent effects for the 7-methoxy isomer.

Chemical Shift Table (Reference Standard)
Carbon PositionTypeChemical Shift (

, ppm)
Multiplicity (DEPT-135)Diagnostic Logic
C7

-O
156.5 ± 1.0 QuaternaryMost deshielded signal; characteristic of aromatic C-O.
C3a

145.0 ± 1.0 QuaternaryBridgehead; deshielded by aromatic ring current.
C7a

132.0 ± 1.5 QuaternaryBridgehead; shielded relative to C3a due to ortho-OMe.
C5 CH129.5 ± 1.0 Up (+)Meta to OMe; typical aromatic CH.
C4 CH118.0 ± 1.0 Up (+)Para to OMe; shielded by resonance.
C6 CH109.5 ± 1.0 Up (+)Ortho to OMe; strongly shielded.
C1 CH56.8 ± 0.5 Up (+)Benzylic amine; diagnostic chiral center.
OMe

55.4 ± 0.5 Up (+)Characteristic methoxy signal.
C3

31.5 ± 0.5 Down (-)Benzylic methylene.
C2

35.2 ± 0.5 Down (-)Homobenzylic methylene.
Structural Validation Logic (HMBC)

To confirm the regiochemistry (7-OMe vs 4/5/6-OMe), you must rely on HMBC (Heteronuclear Multiple Bond Correlation) .

  • The "Anchor" Point: Locate the Methoxy protons (~3.8 ppm in

    
    H).[2]
    
  • The Correlation: In HMBC, the OMe protons will show a strong 3-bond correlation (

    
    ) to C7  (~156 ppm).
    
  • The Bridgehead Verification:

    • C7 should correlate to the aromatic proton at C5 (meta) or C6 (ortho).

    • Crucially, the benzylic proton H1 (~4.2 ppm) should show correlations to C7a , C2 , and C3 .

    • If H1 correlates to the same aromatic ring carbon that the Methoxy correlates to, the Methoxy is likely at C2 or C3 (incorrect structure). In the 7-methoxy isomer, H1 and the Methoxy group are on different rings but separated by the C7a-C1 bond. H1 will usually NOT show a strong correlation to C7 (4 bonds away), whereas in a 2-methoxy isomer, they would be closer.

HMBC_Logic H_OMe 1H: -OCH3 (3.8 ppm) C_7 13C: C-7 (156 ppm) H_OMe->C_7 Strong 3J (Defines C7) H_1 1H: H-1 (4.2 ppm) H_1->C_7 4J (Weak/Absent) C_7a 13C: C-7a (132 ppm) H_1->C_7a 2J (Links Rings) H_6 1H: H-6 (6.8 ppm) H_6->C_7 2J Correlation H_6->C_7a 3J Correlation C_6 13C: C-6 (109 ppm)

Figure 2: HMBC Connectivity Map. The lack of strong coupling between H1 and C7 confirms the separation of the amine and methoxy groups via the bridgehead.

Impurity Profiling

In the synthesis of 7-methoxy-1-aminoindane (often via reductive amination of 7-methoxyindan-1-one), two common impurities must be monitored by


C NMR:
  • 7-Methoxyindan-1-one (Starting Material):

    • Look for a Carbonyl signal at ~205 ppm .

    • Look for the C1 methylene at ~36 ppm (loss of amine methine at 56 ppm).

  • 7-Methoxyindene (Elimination Product):

    • Look for olefinic carbons at 130–135 ppm (distinct from aromatic signals).

    • Loss of the C1 aliphatic signal.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General NMR principles and substituent effects).
  • ChemicalBook. (n.d.). 1-Aminoindan 1H NMR Spectrum. Retrieved from

  • National Institutes of Health (NIH). (2012). 7-Methoxyindan-1-one Crystal Structure and Synthesis. PubMed Central. Retrieved from

  • Sigma-Aldrich. (n.d.). 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride Product Data. Retrieved from

Sources

Technical Guide: Mass Spectrometry of 7-Methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Fragmentation Mechanics, and Isomeric Differentiation

Executive Summary & Chemical Identity

7-Methoxy-2,3-dihydro-1H-inden-1-amine (7-MeO-1-AI) represents a specific structural challenge in forensic and pharmaceutical analysis. As a rigid analogue of methoxylated amphetamines, it shares the pharmacophore of psychoactive aminoindanes (like MDAI or 5-IAI) but possesses a distinct substitution pattern at the 7-position of the indane ring.

This guide provides a comprehensive framework for the detection and characterization of 7-MeO-1-AI. It addresses the critical analytical bottleneck: distinguishing the 7-methoxy isomer from its positional isomers (4-, 5-, and 6-methoxy) which exhibit near-identical mass spectral signatures.

Chemical Profile
PropertyDetail
IUPAC Name 7-Methoxy-2,3-dihydro-1H-inden-1-amine
Common Name 7-Methoxy-1-aminoindane (7-MeO-1-AI)
Molecular Formula

Exact Mass 163.0997 Da
Monoisotopic Mass ([M+H]+) 164.1070 Da
Core Structure Bicyclic system; benzene ring fused to a cyclopentane ring with an amine at C1 and methoxy at C7.

GC-MS Analysis (Electron Impact)

Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Impact (EI) at 70 eV is the primary method for structural identification. However, the rigid bicyclic structure of aminoindanes limits the extensive fragmentation seen in linear phenethylamines, making interpretation nuanced.

Fragmentation Mechanics

The EI spectrum of 7-MeO-1-AI is characterized by a robust molecular ion and fragmentation driven by the stability of the benzylic carbocation.

  • Molecular Ion (

    
    ):  A distinct peak at m/z 163 . Unlike linear amphetamines which often show weak molecular ions, the indane ring confers stability, preserving the parent ion.
    
  • Hydrogen Loss (

    
    ):  A peak at m/z 162 . This arises from the loss of the benzylic hydrogen at C1, leading to a resonance-stabilized iminium ion.
    
  • Primary Fragmentation (

    
    ):  A base peak or major ion at m/z 147 .
    
    • Mechanism:[1][2] Homolytic cleavage of the C1-N bond.

    • Result: Formation of the 7-methoxy-1-indanyl cation. The 7-methoxy group (ortho to the bridgehead) stabilizes this cation through resonance, though less effectively than para-substitution (5-methoxy).

  • Methyl Radical Loss (

    
    ):  A peak at m/z 148 .
    
    • Mechanism:[1] Loss of the methyl radical from the methoxy group, generating a quinoid-like oxonium species.

Visualization of Fragmentation Pathway

The following diagram illustrates the theoretical fragmentation pathways under 70 eV EI conditions.

G Parent Parent Ion (M+) m/z 163 [C10H13NO]+. Frag_H [M - H]+ m/z 162 Iminium Ion Parent->Frag_H - H• (Benzylic) Frag_NH2 [M - NH2]+ m/z 147 Indanyl Cation Parent->Frag_NH2 - NH2• (C1 Cleavage) Frag_CH3 [M - CH3]+ m/z 148 Loss of Methyl Parent->Frag_CH3 - CH3• (Methoxy) Tropylium Tropylium-like Ion m/z 91/115 Ring Contraction Frag_NH2->Tropylium - CO / Rearrangement

Figure 1: Proposed EI fragmentation pathway for 7-Methoxy-1-aminoindane showing primary dissociation channels.

LC-MS/MS Analysis (Electrospray Ionization)

For biological matrices (plasma/urine) or high-throughput screening, LC-MS/MS utilizing Electrospray Ionization (ESI) in positive mode is preferred due to higher sensitivity.

ESI Spectral Characteristics
  • Precursor Ion: Protonated molecule

    
     at m/z 164.1 .
    
  • Cone Voltage: Low voltages (20-30V) preserve the precursor; higher voltages induce in-source fragmentation.

Collision-Induced Dissociation (CID) Transitions

When subjected to MS/MS (e.g., in a Triple Quadrupole), the following transitions are critical for Multiple Reaction Monitoring (MRM):

Transition (m/z)Collision Energy (eV)MechanismSpecificity
164.1

147.1
15 - 20Loss of

(Ammonia)
Low (Common to all isomers)
164.1

132.1
25 - 35Loss of

+

Medium
164.1

119.1
30 - 40Loss of

+

(Ring contraction)
High

Expert Insight: The loss of ammonia (-17 Da) is the dominant channel for aminoindanes. To ensure specificity, you must monitor the secondary fragmentation of the indanyl cation (147


 119/115), as the 164 

147 transition is shared by all methoxy-aminoindane isomers.

The Isomer Challenge: Differentiation Protocols

The 4-, 5-, 6-, and 7-methoxy isomers of 1-aminoindane produce virtually identical mass spectra. Differentiation relies heavily on chromatographic resolution and chemical derivatization.

Chromatographic Separation

Standard non-polar columns (e.g., DB-5MS) often fail to resolve these positional isomers completely.

  • Recommendation: Use a mid-polarity column or a specialized phase for amine separation.

  • Proven Column: Rxi-624Sil MS or DB-17MS (phenyl-arylene phases) provide better selectivity for positional isomers than 100% dimethylpolysiloxane phases.

Chemical Derivatization (The "Gold Standard")

Derivatization improves peak shape and creates unique mass spectral shifts that can help distinguish isomers based on steric hindrance effects at the 7-position (ortho to the bridgehead).

Protocol: TFAA Derivatization

  • Reagent: Trifluoroacetic anhydride (TFAA).

  • Reaction: Converts amine to trifluoroacetamide.

  • Result:

    • New MW: 163 + 97 (TFA group) - 1 (H) = 259 Da .

    • Shift: The molecular ion moves to m/z 259.

    • Differentiation: The bulky TFA group interacts differently with the 7-methoxy group (steric clash) compared to the 5-methoxy isomer, often resulting in measurable retention time shifts (

      
      RT > 0.2 min).
      

Experimental Workflow & Protocols

This section outlines a self-validating workflow for analyzing samples suspected to contain 7-MeO-1-AI.

Sample Preparation (Liquid-Liquid Extraction)
  • Matrix: Urine or Plasma (1 mL).

  • Buffer: Add 500 µL Carbonate buffer (pH 9.5) to ensure the amine is in the free base form.

  • Solvent: Add 3 mL Ethyl Acetate or Chlorobutane.

  • Agitation: Vortex for 5 mins; Centrifuge at 3500 rpm for 10 mins.

  • Evaporation: Transfer organic layer; evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL Mobile Phase (for LC) or Ethyl Acetate (for GC).

Instrumental Workflow Diagram

Workflow Sample Biological Sample (pH Adjustment) LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Deriv Derivatization (Optional: TFAA/PFPA) LLE->Deriv For GC Pathway LCMS LC-MS/MS Analysis (C18, MRM Mode) LLE->LCMS Direct Injection GCMS GC-MS Analysis (Rxi-624Sil Column) Deriv->GCMS Data Data Processing RT & Ion Ratio Check GCMS->Data LCMS->Data

Figure 2: Analytical workflow for the extraction and differentiation of aminoindanes.

Quality Assurance Criteria

To ensure Trustworthiness and Scientific Integrity , the following criteria must be met:

  • Retention Time Match: Sample RT must be within ±2% of the reference standard (essential for isomer ID).

  • Ion Ratios (GC-MS): The ratio of m/z 163 (Parent) to m/z 147 (Base) must match the standard within ±20%.

  • Blank Analysis: Run a solvent blank immediately after high-concentration standards to rule out carryover (common with amines).

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-Aminoindan. NIST Chemistry WebBook, SRD 69. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. [Link]

  • Sturgeon, S. et al. (2012).[3] The metabolism of the novel psychoactive substance 5-IAI. Drug Testing and Analysis. (Provides foundational data on aminoindane metabolic fragmentation).

  • Restek Corporation. (2023). GC Analysis of Amines: Column Selection Guide. [Link](Cited for Rxi-624Sil MS recommendation).

Sources

Biological Activity of 7-Methoxy-Indan-1-Amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Medicinal Chemistry of 7-Methoxy-Indan-1-Amine Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The 7-methoxy-indan-1-amine scaffold represents a critical "rigidified" pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere of both phenethylamines and tryptamines . Unlike its 2-aminoindan counterparts (often associated with psychostimulant activity), the 1-aminoindan class—specifically the 7-methoxy isomer—is primarily investigated for its neuroprotective , melatonergic , and MAO-B inhibitory profiles.

This guide analyzes the structure-activity relationships (SAR) of this scaffold, detailing its utility as a probe for receptor binding pocket geometry (specifically MT1/MT2 and MAO-B) and providing validated protocols for its synthesis and biological characterization.

Chemical Architecture & SAR Logic

The Rigidification Strategy

The indan-1-amine core locks the ethylamine side chain of phenethylamine into a cyclic system, reducing conformational entropy (


) upon binding. This pre-organization often leads to higher affinity ligands compared to their flexible open-chain analogs.
  • Scaffold: 2,3-dihydro-1H-inden-1-amine.

  • Key Substitution: The 7-methoxy group is strategically positioned to mimic the electronic and steric profile of the 5-methoxy group in tryptamines (e.g., melatonin) or the para-methoxy in phenethylamines, depending on the binding mode overlay.

Positional Isomerism: The "Methoxy Walk"

In drug design, moving the methoxy group around the aromatic ring (positions 4, 5, 6, 7) allows chemists to map the hydrophobic pockets of target proteins.

  • 5-Methoxy-indan-1-amine: Direct analog of 5-methoxy-tryptamine (Melatonin precursor). Often the most potent for serotonin-like targets.

  • 7-Methoxy-indan-1-amine: The "ortho-bridgehead" isomer. It is frequently used to probe the steric tolerance of the binding site. In the context of Melatonin receptors (MT1/MT2), the 7-methoxy group can induce subtype selectivity by clashing with specific residues in the transmembrane helices that accommodate the indole 5-OMe group.

SAR_Logic cluster_overlay Pharmacophore Overlay Melatonin Melatonin (5-OMe-Tryptamine) Indan1 1-Aminoindan (Rigid Scaffold) Melatonin->Indan1 Cyclization Target_MT Melatonin Receptors (MT1/MT2) Melatonin->Target_MT High Affinity (nM) Target_MAO MAO-B Enzyme (Neuroprotection) Indan1->Target_MAO Rasagiline Parent SevenOMe 7-Methoxy-Indan-1-Amine Indan1->SevenOMe C7-Substitution SevenOMe->Target_MT N-Acetyl Analog (Bioisostere) SevenOMe->Target_MAO Steric Probe (Selectivity)

Figure 1: Pharmacophore mapping showing the relationship between Melatonin, the general 1-Aminoindan scaffold, and the specific 7-Methoxy probe.

Pharmacological Profile[1][2][3]

Melatonergic Activity (MT1/MT2 Agonism)

When the amine at position 1 is acetylated (forming


-[7-methoxy-2,3-dihydro-1H-inden-1-yl]acetamide ), the molecule becomes a potent bioisostere of melatonin.
  • Mechanism: The 7-methoxy group occupies a specific hydrophobic pocket in the GPCR transmembrane domain.

  • Significance: Unlike the indole ring of melatonin, which is electron-rich and susceptible to oxidation, the indan ring is metabolically more stable. The 7-methoxy isomer specifically tests the "width" of the receptor's indole-binding pocket.

MAO-B Inhibition & Neuroprotection

The parent compound, 1-aminoindan, is a metabolite of Rasagiline (a clinically used MAO-B inhibitor for Parkinson's).

  • Activity: 7-Methoxy-indan-1-amine retains MAO-B inhibitory potential but with altered kinetics compared to the unsubstituted parent.

  • Mechanism: The methoxy group acts as an electron-donating group (EDG), increasing the basicity of the amine (if not acetylated) and altering the

    
    -stacking interactions with the FAD cofactor in the MAO-B active site.
    

Experimental Protocols

Synthesis of 7-Methoxy-Indan-1-Amine

Self-Validating Protocol: This route uses a reductive amination strategy via an oxime intermediate, ensuring high yields and avoiding over-alkylation common in direct alkylation methods.

Reagents: 7-Methoxy-1-indanone (CAS: 34985-41-6), Hydroxylamine hydrochloride (


), Sodium acetate (

), Palladium on Carbon (

), Hydrogen gas (

).

Step 1: Formation of the Oxime [1]

  • Dissolve 7-methoxy-1-indanone (1.0 eq) in Ethanol (EtOH).

  • Add Hydroxylamine HCl (1.5 eq) and Sodium Acetate (2.0 eq).

  • Reflux at 80°C for 2-4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Checkpoint: The ketone spot should disappear, replaced by a more polar oxime spot.

  • Cool, concentrate in vacuo, and partition between water and dichloromethane (DCM). Dry organic layer (

    
    ) and evaporate to yield the crude oxime.
    

Step 2: Catalytic Hydrogenation (Reduction)

  • Dissolve the crude oxime in Methanol (MeOH) containing catalytic 10% Pd/C (10 wt%).

  • Add concentrated HCl (2-3 drops) to facilitate amine formation over secondary byproducts.

  • Stir under

    
     atmosphere (balloon pressure, ~1 atm) for 12-16 hours at Room Temperature.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet.

  • Concentrate filtrate. Recrystallize the hydrochloride salt from EtOH/Ether.

Synthesis_Flow Start 7-Methoxy-1-Indanone (Ketone Precursor) Step1 Oxime Formation (NH2OH·HCl, NaOAc, Reflux) Start->Step1 Inter 7-Methoxy-indan-1-one Oxime Step1->Inter Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Final 7-Methoxy-indan-1-amine (Target Scaffold) Step2->Final

Figure 2: Synthetic pathway for the generation of the 7-methoxy-indan-1-amine scaffold.

Biological Assay: MAO-B Inhibition Screening

Objective: Determine the


 of the synthesized analog against Monoamine Oxidase B.
  • Enzyme Source: Recombinant Human MAO-B (commercially available).

  • Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).

  • Protocol:

    • Prepare serial dilutions of 7-methoxy-indan-1-amine (0.1 nM to 100

      
      M) in phosphate buffer (pH 7.4).
      
    • Incubate enzyme + inhibitor for 20 mins at 37°C.

    • Add substrate (Km concentration).

    • Measure fluorescence (Ex 310 nm / Em 400 nm for Kynuramine oxidation product 4-hydroxyquinoline).

  • Data Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to non-linear regression (Sigmoidal dose-response).

Data Summary & Comparative Potency

The following table summarizes the biological profile of 7-methoxy-indan-1-amine relative to key reference standards.

CompoundTargetActivity TypePotency (Approx.)Key Feature
7-Methoxy-indan-1-amine MAO-BInhibitorModerate (

)
Steric probe; less potent than Rasagiline.

-Acetyl-7-methoxy-indan-1-amine
MT1/MT2AgonistHigh (

nM)
Rigid Melatonin bioisostere.
Rasagiline (Unsubstituted) MAO-BInhibitorVery High (

nM)
Clinical Standard (Parkinson's).
Melatonin MT1/MT2AgonistVery High (

nM)
Endogenous hormone.

Note: Potency values are representative of the scaffold class based on SAR literature; specific values depend on exact assay conditions.

References

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2017.

  • Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 2017.

  • Melatonin and its metabolite N(1)-acetyl-N(1)-formyl-5-methoxykynuramine improve learning and memory impairment. Journal of Biochemical and Molecular Toxicology, 2020.[2] [2]

  • 7-Methoxy-1-indanone Product Page. Sigma-Aldrich.

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives. Drug Design, Development and Therapy, 2018.

Sources

The Strategic Utility of 7-Methoxy-2,3-dihydro-1H-inden-1-amine as a Synthetic Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 7-Methoxy-2,3-dihydro-1H-inden-1-amine, a pivotal synthetic intermediate in the landscape of modern medicinal chemistry. We will dissect its synthesis, elucidate its physicochemical properties, and critically evaluate its application in the construction of complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights to facilitate its effective utilization in research and development endeavors.

Introduction: The Emergence of a Privileged Scaffold

The 2,3-dihydro-1H-inden-1-amine core structure is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic framework presents a well-defined three-dimensional geometry, making it an ideal template for the design of ligands that can engage with biological targets with high specificity and affinity. The introduction of a methoxy group at the 7-position, affording 7-Methoxy-2,3-dihydro-1H-inden-1-amine, subtly modulates the electronic and steric properties of the aromatic ring. This substitution can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its potential as a drug candidate or a key intermediate. Notably, derivatives of this scaffold have been instrumental in the development of treatments for neurodegenerative disorders.[1][2]

Synthesis of 7-Methoxy-2,3-dihydro-1H-inden-1-amine: A Tale of Two Pathways

The efficient synthesis of 7-Methoxy-2,3-dihydro-1H-inden-1-amine is paramount for its widespread application. The primary precursor for this intermediate is 7-methoxy-1-indanone. Two principal synthetic strategies are commonly employed to convert the ketone to the desired primary amine: a direct, one-pot reductive amination, and a two-step sequence involving the formation and subsequent reduction of an oxime intermediate.

Pathway A: Direct Reductive Amination

Reductive amination is a robust and widely utilized method for the formation of amines from carbonyl compounds.[3][4] This one-pot reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.

ketone 7-Methoxy-1-indanone imine Iminium Ion Intermediate ketone->imine Condensation amine_source Ammonia Source (e.g., NH4OAc) amine_source->imine product 7-Methoxy-2,3-dihydro-1H-inden-1-amine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->imine

Figure 1: General workflow for the direct reductive amination of 7-methoxy-1-indanone.

Causality Behind Experimental Choices:

  • Ammonia Source: Ammonium acetate (NH₄OAc) is a common choice as it provides both ammonia and a mild acidic catalyst to facilitate imine formation.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation because it is mild enough to selectively reduce the iminium ion in the presence of the starting ketone, thus minimizing side reactions.[3]

  • Solvent: A protic solvent like methanol or ethanol is typically used to dissolve the reactants and facilitate the reaction.

Experimental Protocol: Reductive Amination of 7-Methoxy-1-indanone

  • To a solution of 7-methoxy-1-indanone (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-Methoxy-2,3-dihydro-1H-inden-1-amine.

Pathway B: The Oxime Intermediate Route

An alternative and often high-yielding approach involves a two-step process: the conversion of the ketone to its corresponding oxime, followed by the reduction of the oxime to the primary amine.[5]

ketone 7-Methoxy-1-indanone oxime 7-Methoxy-1-indanone Oxime ketone->oxime Oximation hydroxylamine Hydroxylamine (NH2OH·HCl) hydroxylamine->oxime product 7-Methoxy-2,3-dihydro-1H-inden-1-amine oxime->product Reduction reducing_agent Reducing Agent (e.g., H2, Pd/C) reducing_agent->oxime

Figure 2: Two-step synthesis of 7-Methoxy-2,3-dihydro-1H-inden-1-amine via an oxime intermediate.

Causality Behind Experimental Choices:

  • Oximation: The reaction of a ketone with hydroxylamine hydrochloride in the presence of a base (like potassium carbonate or pyridine) readily forms the oxime. This reaction is typically robust and proceeds in high yield.[6]

  • Oxime Reduction: The reduction of the oxime can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[5] Alternative reducing agents such as zinc in acetic acid or sodium in ethanol can also be employed.

Experimental Protocol: Synthesis via Oxime Intermediate

Step 1: Synthesis of 7-Methoxy-1-indanone Oxime

  • A mixture of 7-methoxy-1-indanone (1.0 eq), hydroxylamine hydrochloride (4.0 eq), and potassium carbonate (4.0 eq) in ethanol is refluxed for 3 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime, which can often be used in the next step without further purification.

Step 2: Reduction of 7-Methoxy-1-indanone Oxime

  • The crude 7-methoxy-1-indanone oxime (1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

  • A catalytic amount of 5% Palladium on carbon (Pd/C) is added to the solution.

  • The mixture is subjected to hydrogenation at a pressure of 3 bar and a temperature of 30-40°C for 4-6 hours.[5]

  • The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • The resulting crude amine is purified by column chromatography or distillation to yield pure 7-Methoxy-2,3-dihydro-1H-inden-1-amine.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective handling, purification, and subsequent reactions.

Table 1: Physicochemical Properties of 7-Methoxy-2,3-dihydro-1H-inden-1-amine

PropertyValueSource
CAS Number 1032279-33-6[Commercial Supplier Data]
Molecular Formula C₁₀H₁₃NO[Calculated]
Molecular Weight 163.22 g/mol [Calculated]
Appearance Solid[Commercial Supplier Data]
Storage 2-8°C, inert atmosphere, protect from light[Commercial Supplier Data]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 7-Methoxy-2,3-dihydro-1H-inden-1-amine

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C1 (CH-NH₂) 55-65Aliphatic carbon bearing an electron-withdrawing amino group.
C2 (CH₂) 30-40Aliphatic methylene carbon.
C3 (CH₂) 30-40Aliphatic methylene carbon.
C3a (Ar-C) 140-150Aromatic quaternary carbon at the ring junction.
C4 (Ar-CH) 110-125Aromatic methine carbon.
C5 (Ar-CH) 125-135Aromatic methine carbon.
C6 (Ar-CH) 110-125Aromatic methine carbon.
C7 (Ar-C-O) 155-165Aromatic quaternary carbon bearing the methoxy group.
C7a (Ar-C) 130-140Aromatic quaternary carbon at the ring junction.
-OCH₃ 55-60Carbon of the methoxy group.

Application in the Synthesis of Bioactive Molecules

The primary value of 7-Methoxy-2,3-dihydro-1H-inden-1-amine lies in its role as a versatile building block for the synthesis of more complex molecules, particularly those with therapeutic potential. Its application is most prominent in the development of monoamine oxidase B (MAO-B) inhibitors for the treatment of Parkinson's disease.[1]

Synthesis of Rasagiline Analogues

Rasagiline, an irreversible inhibitor of MAO-B, features an N-propargyl-1-aminoindan core. 7-Methoxy-2,3-dihydro-1H-inden-1-amine serves as an excellent starting point for the synthesis of rasagiline analogues, allowing for the exploration of the structure-activity relationship (SAR) of the methoxy substitution on the aromatic ring.[1][2]

start_amine 7-Methoxy-2,3-dihydro- 1H-inden-1-amine product N-Propargyl-7-methoxy- 2,3-dihydro-1H-inden-1-amine (Rasagiline Analogue) start_amine->product N-Alkylation propargyl_halide Propargyl Bromide or Chloride propargyl_halide->product base Base (e.g., K2CO3) base->product

Figure 3: Synthetic route to a rasagiline analogue from 7-Methoxy-2,3-dihydro-1H-inden-1-amine.

Experimental Protocol: N-Alkylation with Propargyl Bromide

  • To a solution of 7-Methoxy-2,3-dihydro-1H-inden-1-amine (1.0 eq) in a polar aprotic solvent such as acetonitrile, add a mild base like potassium carbonate (2.0 eq).

  • Add propargyl bromide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 16-24 hours, monitoring by TLC.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired N-propargyl derivative.

Chiral Resolution: Accessing Enantiomerically Pure Intermediates

Many drug candidates are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects. Therefore, the ability to resolve racemic 7-Methoxy-2,3-dihydro-1H-inden-1-amine into its individual enantiomers is of paramount importance. A classical and effective method for the resolution of chiral amines is through the formation of diastereomeric salts with a chiral acid.[12][13]

Resolution via Diastereomeric Salt Formation

Tartaric acid and its derivatives are readily available and commonly used resolving agents for chiral amines.[14][15] The principle relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid.

racemic_amine Racemic 7-Methoxy-2,3-dihydro- 1H-inden-1-amine ((R)- and (S)-enantiomers) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-amine-(+)-acid and (S)-amine-(+)-acid) racemic_amine->diastereomeric_salts chiral_acid (+)-Tartaric Acid Derivative chiral_acid->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R)-amine-(+)-acid) separation->less_soluble_salt Solid more_soluble_salt More Soluble Diastereomeric Salt (in mother liquor) separation->more_soluble_salt Solution basification1 Basification less_soluble_salt->basification1 basification2 Basification more_soluble_salt->basification2 enantiomer1 Enantiomerically Pure (R)-Amine basification1->enantiomer1 enantiomer2 Enantiomerically Enriched (S)-Amine basification2->enantiomer2

Figure 4: Workflow for the chiral resolution of 7-Methoxy-2,3-dihydro-1H-inden-1-amine using a tartaric acid derivative.

Experimental Protocol: Chiral Resolution

  • Dissolve racemic 7-Methoxy-2,3-dihydro-1H-inden-1-amine in a suitable solvent, such as ethanol or methanol.

  • Add a solution of a half-molar equivalent of an enantiomerically pure tartaric acid derivative (e.g., (+)-O,O'-dibenzoyl-D-tartaric acid) in the same solvent.

  • Allow the mixture to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

  • Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the amine in the salt can be determined at this stage by liberating a small sample with base and analyzing by chiral HPLC.

  • Recrystallize the salt until the desired enantiomeric excess is achieved.

  • Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to liberate the free, enantiomerically pure amine.

  • Extract the pure enantiomer with an organic solvent, dry, and concentrate to yield the final product.

Conclusion

7-Methoxy-2,3-dihydro-1H-inden-1-amine stands as a testament to the power of strategic molecular design in drug discovery. Its synthesis is achievable through robust and scalable chemical transformations, and its inherent chirality can be effectively resolved to provide access to enantiomerically pure building blocks. The strategic placement of the methoxy group offers a handle for fine-tuning the properties of the final drug candidates. As the quest for novel therapeutics continues, the judicious application of such well-characterized and versatile intermediates will undoubtedly remain a cornerstone of successful drug development programs.

References

  • Boruń, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-510. [Link]

  • Chen, C. H., et al. (2007). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Journal of the Chinese Chemical Society, 54(5), 1347-1354. [Link]

  • Frenkel, A., et al. (2007). Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates.
  • Fronczek, F. R., & Gandour, R. D. (1982). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. Magnetic Resonance in Chemistry, 20(2), 94-97. [Link]

  • Gleiter, R., et al. (2010). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Organic Process Research & Development, 14(4), 930-935. [Link]

  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Organic Syntheses Procedure. (n.d.). Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove. [Link]

  • Palkó, M., et al. (2007). Resolution of P-Heterocycles with Tartaric Acid Derivatives. Molecules, 12(4), 856-865. [Link]

  • Patil, S. D., et al. (2011). Process for preparation of rasagiline and salts thereof.
  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

  • Xie, Z. L., et al. (2018). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 148, 153-164. [Link]

  • S. S. V. Ramasastry. (2018). A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline and its closely related compounds along with major biological activity advancements. Journal of Applicable Chemistry, 7(4), 875-888. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Sýkora, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 708-716. [Link]

  • Bláha, M., et al. (2018).
  • Wikipedia. (2023). Chiral resolution. [Link]

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

  • Kulkarni, P. P., et al. (2010). Preparation of optically active amines from oximes by yeast catalyzed selective reduction. Trade Science Inc. Journals. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental details General 1H and 13C NMR spectra were recorded (295 K) on Bruker Avance DRX-500 or DPX-400 MHz spectrometers. [Link]

Sources

The Emergence of a Key Intermediate: A Technical Guide to 7-Methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 7-Methoxy-2,3-dihydro-1H-inden-1-amine, a heterocyclic amine of significant interest in contemporary medicinal chemistry. Rather than a singular moment of discovery, the importance of this compound has emerged from the persistent drive to develop novel therapeutics, particularly for neurodegenerative diseases. Its utility as a sophisticated building block, or intermediate, in the synthesis of complex pharmaceutical agents underscores its value to the research and drug development community. This document will elucidate a robust synthetic pathway, detail essential characterization protocols, and discuss the compound's established and potential applications, grounding all claims in verifiable scientific literature.

Strategic Importance in Medicinal Chemistry

The indane scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. The specific substitution pattern of 7-Methoxy-2,3-dihydro-1H-inden-1-amine makes it a crucial precursor for compounds targeting the central nervous system. Notably, the broader class of 1-aminoindanes are key intermediates in the synthesis of drugs like Rasagiline, an irreversible inhibitor of monoamine oxidase-B (MAO-B) used in the treatment of Parkinson's disease. The methoxy group at the 7-position offers a handle for further chemical modification, allowing for the fine-tuning of a drug candidate's pharmacological profile, including its affinity and selectivity for specific biological targets.[1]

Synthesis Pathway: From Indanone to Aminoindane

The discovery and development of any useful chemical entity are intrinsically linked to a reliable and scalable synthetic route. The preparation of 7-Methoxy-2,3-dihydro-1H-inden-1-amine is most effectively achieved through a multi-step process commencing with the corresponding indanone.

The logical starting point for this synthesis is 7-Methoxyindan-1-one. This precursor can be synthesized through methods such as the methylation of 7-hydroxyindan-1-one.[2] From 7-Methoxyindan-1-one, a common and effective strategy to introduce the amine functionality at the 1-position is via reductive amination. A well-established method involves the formation of an oxime intermediate, followed by its reduction.[3]

Visualizing the Synthetic Workflow

The following diagram outlines the key transformations in the synthesis of 7-Methoxy-2,3-dihydro-1H-inden-1-amine.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_final Final Product Start 7-Methoxyindan-1-one Oxime 7-Methoxy-2,3-dihydro-1H-inden-1-one oxime Start->Oxime Hydroxylamine hydrochloride, Base (e.g., Pyridine) Product 7-Methoxy-2,3-dihydro-1H- inden-1-amine Oxime->Product Reduction (e.g., Catalytic Hydrogenation (H2/Pd-C) or Metal Reduction (e.g., Zn/Acetic Acid))

Caption: A generalized synthetic workflow for the preparation of 7-Methoxy-2,3-dihydro-1H-inden-1-amine from its corresponding ketone precursor.

Detailed Experimental Protocol

The following protocol is a representative, self-validating system for the synthesis, grounded in established chemical principles.

Step 1: Oximation of 7-Methoxyindan-1-one

  • Reaction Setup: To a solution of 7-Methoxyindan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a suitable base such as pyridine (1.5 eq).

  • Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 7-Methoxy-2,3-dihydro-1H-inden-1-one oxime. This intermediate can often be used in the next step without further purification.

Causality Insight: The formation of the oxime is a critical step that converts the carbonyl group into a moiety that is readily reducible to an amine. The use of a base is necessary to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile.

Step 2: Reduction of the Oxime to 7-Methoxy-2,3-dihydro-1H-inden-1-amine

  • Reaction Setup: Dissolve the crude oxime from the previous step in a suitable solvent such as acetic acid or ethanol.

  • Execution (Method A - Catalytic Hydrogenation): Add a catalytic amount of Palladium on carbon (10% Pd-C). Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature. Monitor the reaction until hydrogen uptake ceases.

  • Execution (Method B - Metal Reduction): To the solution of the oxime in acetic acid, add zinc dust (3-5 eq) portion-wise while maintaining the temperature below 40°C with an ice bath. Stir until the reaction is complete as per TLC analysis.

  • Work-up and Isolation:

    • For Method A: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.

    • For Method B: Filter to remove excess zinc, then neutralize the filtrate with a base (e.g., NaOH solution) until alkaline.

  • Final Purification: Extract the aqueous layer with an organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure 7-Methoxy-2,3-dihydro-1H-inden-1-amine.

Trustworthiness by Design: The protocol's integrity is maintained by in-process monitoring via TLC. The distinct polarity differences between the starting ketone, the oxime intermediate, and the final amine product allow for clear and unambiguous tracking of the reaction's progression, ensuring that each step is complete before proceeding to the next.

Physicochemical and Spectroscopic Characterization

Confirmation of the successful synthesis and purity of 7-Methoxy-2,3-dihydro-1H-inden-1-amine is achieved through a standard battery of analytical techniques.

PropertyDescription
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Appearance Typically an oil or low-melting solid.
¹H NMR Expected signals include aromatic protons on the benzene ring, a singlet for the methoxy group protons, and multiplets for the aliphatic protons of the indane ring system, including a characteristic signal for the proton at the chiral center (C1).
¹³C NMR Will show distinct signals for the aromatic, aliphatic, and methoxy carbons. The number of signals will correspond to the number of unique carbon atoms in the molecule.
Mass Spectrometry The mass spectrum (e.g., ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 164.22.
FT-IR Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for aromatic and aliphatic groups, and C-O stretching for the methoxy ether linkage.

Role in Neuropharmacology: A Potential Pathway

While 7-Methoxy-2,3-dihydro-1H-inden-1-amine is primarily an intermediate, its structural relationship to known neuroactive compounds suggests a potential interaction with monoamine systems. For instance, derivatives of 1-aminoindane are known to interact with dopamine, serotonin, and norepinephrine transporters.[1] Furthermore, some substituted indane and tetralone derivatives have shown activity in modulating pathways relevant to cancer and other diseases.[4][5]

A key target for aminoindane derivatives is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission.[6] Activation of TAAR1 can influence dopamine levels, making it a target of interest for conditions like schizophrenia, ADHD, and substance use disorders.

Hypothetical Signaling Cascade

The diagram below illustrates a potential mechanism of action for a hypothetical drug derived from 7-Methoxy-2,3-dihydro-1H-inden-1-amine that acts as a TAAR1 agonist.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TAAR1 {TAAR1 Receptor | Gs/Gq Coupled} AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates nucleus Nucleus CREB->nucleus Translocates to Nucleus (Alters Gene Expression) Drug Derived Compound Drug->TAAR1 Agonist Binding

Caption: A potential signaling pathway initiated by a TAAR1 agonist derived from the 7-methoxy-1-aminoindane scaffold.

Conclusion

The discovery and optimization of synthetic routes to molecules like 7-Methoxy-2,3-dihydro-1H-inden-1-amine are fundamental to the advancement of drug development. While not a therapeutic agent itself, its role as a key intermediate provides chemists with a versatile platform for creating novel compounds with potentially significant biological activity. The methodologies outlined in this guide offer a reliable framework for its synthesis and characterization, enabling further research into its applications in medicinal chemistry and beyond.

References

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide.Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. 2017.
  • 7-Methoxyindan-1-one.Acta Crystallographica Section E: Structure Reports Online.
  • Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic C
  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • A new process for the synthesis of enantiomerically pure R-(+)
  • Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of ind
  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency.PMC.
  • Trace amine-associ

Sources

The Evolving Landscape of 7-Methoxy-indan-1-amine Derivatives: A Technical Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-methoxy-indan-1-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive literature review of 7-methoxy-indan-1-amine derivatives, delving into their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. By synthesizing key findings from seminal and recent publications, this document aims to equip researchers and drug development professionals with the critical knowledge to navigate and innovate within this promising chemical space. We will explore the synthetic pathways to access these molecules, analyze how structural modifications influence their biological activity, particularly at serotonin and dopamine receptors, and provide insights into the experimental methodologies that underpin these discoveries.

Introduction: The Strategic Importance of the 7-Methoxy-indan-1-amine Core

The indan-1-amine framework is a well-established pharmacophore found in a variety of biologically active compounds. Its rigid bicyclic structure provides a defined orientation for pendant functional groups, facilitating precise interactions with biological targets. The introduction of a methoxy group at the 7-position significantly influences the electronic and lipophilic properties of the molecule, often enhancing its permeability across the blood-brain barrier and modulating its receptor binding profile.

Derivatives of 1-aminoindan have been investigated for a range of CNS applications, including as anti-Parkinsonian agents and potential psychotherapeutic compounds.[1] The (R)-enantiomer of 1-aminoindan is an active metabolite of the anti-Parkinson's drug rasagiline, highlighting the therapeutic relevance of this scaffold.[2] This guide will focus specifically on the 7-methoxy substituted analogs, a subclass that has shown particular promise as ligands for key neurotransmitter receptors.

Synthetic Strategies: Accessing the 7-Methoxy-indan-1-amine Scaffold

The synthesis of 7-methoxy-indan-1-amine derivatives typically begins with the corresponding ketone, 7-methoxy-1-indanone. This key intermediate can be prepared through several established routes, offering flexibility in starting materials and scalability.

Synthesis of 7-Methoxy-1-indanone

A common method for the preparation of 7-methoxy-1-indanone involves the methylation of 7-hydroxy-1-indanone.[3] The precursor, 7-hydroxy-1-indanone, can be synthesized through various multi-step sequences. A comprehensive review of 1-indanone synthesis outlines over 100 methods, including Friedel-Crafts reactions and intramolecular cyclizations of substituted propionic acids.[4]

A general workflow for the synthesis of 7-methoxy-1-indanone is depicted below:

Synthesis of 7-Methoxy-1-indanone Starting_Materials Aryl Propionic Acid or other suitable precursor Cyclization Intramolecular Cyclization (e.g., Friedel-Crafts) Starting_Materials->Cyclization 7_Hydroxy_Indanone 7-Hydroxy-1-indanone Cyclization->7_Hydroxy_Indanone Methylation Methylation (e.g., Methyl Iodide, base) 7_Hydroxy_Indanone->Methylation 7_Methoxy_Indanone 7-Methoxy-1-indanone Methylation->7_Methoxy_Indanone

Caption: General synthetic approach to 7-methoxy-1-indanone.

Asymmetric Synthesis of 7-Methoxy-indan-1-amine Derivatives

The chirality at the 1-position of the indan ring is crucial for biological activity. Enantiomerically pure 7-substituted 1-aminoindans can be prepared via asymmetric reductive amination of the corresponding 1-indanones.[5] This method allows for the stereoselective introduction of the amine functionality.

Exemplary Protocol: Asymmetric Reductive Amination [5]

This protocol describes the synthesis of homochiral 7-substituted 1-aminoindans, which can be adapted for the 7-methoxy analog.

  • Imine Formation: Racemic 7-methoxy-1-indanone is reacted with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) to form a mixture of diastereomeric imines or enamines.

  • Diastereoselective Reduction: The resulting imine/enamine mixture is then reduced. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity.

  • Deprotection: The chiral auxiliary (the phenylethyl group) is removed, typically by hydrogenolysis, to yield the enantiomerically enriched primary amine, 7-methoxy-indan-1-amine.

  • N-Alkylation: The primary amine can then be further functionalized by reacting it with alkyl halides to introduce various substituents on the nitrogen atom.

This approach ensures the synthesis of stereochemically defined compounds, which is essential for accurate SAR studies.

Asymmetric_Reductive_Amination Indanone 7-Methoxy-1-indanone Imine_Formation Imine/Enamine Formation Indanone->Imine_Formation Chiral_Amine Chiral Amine (e.g., (R)-1-phenylethylamine) Chiral_Amine->Imine_Formation Diastereomeric_Mixture Diastereomeric Imine/Enamine Mixture Imine_Formation->Diastereomeric_Mixture Reduction Diastereoselective Reduction Diastereomeric_Mixture->Reduction Protected_Amine Chirally Protected 7-Methoxy-indan-1-amine Reduction->Protected_Amine Deprotection Deprotection (e.g., Hydrogenolysis) Protected_Amine->Deprotection Chiral_Amine_Product Enantiopure 7-Methoxy-indan-1-amine Deprotection->Chiral_Amine_Product N_Alkylation N-Alkylation Chiral_Amine_Product->N_Alkylation Final_Product N-Substituted Derivative N_Alkylation->Final_Product

Caption: Asymmetric synthesis of N-substituted 7-methoxy-indan-1-amines.

Structure-Activity Relationships at Serotonin Receptors

A significant body of research on 7-methoxy-indan-1-amine derivatives has focused on their interaction with serotonin (5-HT) receptors, particularly the 5-HT1A subtype, which is a well-validated target for anxiolytics and antidepressants.[6]

A key study by Landsiedel-Maier and Frahm systematically investigated the SAR of a series of homochiral 7-substituted 1-aminoindans.[5] Their findings provide valuable insights into the structural requirements for high-affinity binding to the 5-HT1A receptor.

Key SAR Findings for 5-HT1A Receptor Affinity: [5]

  • Stereochemistry: The absolute configuration at the 1-position is a critical determinant of activity.

  • N-Alkylation: The nature of the substituents on the amino group significantly impacts binding affinity. For instance, the R-(-)-7-methoxy-1-(di-n-propylamino)indan derivative demonstrated notable affinity for the 5-HT1A receptor.[5]

  • 7-Position Substituent: The methoxy group at the 7-position is well-tolerated and contributes to the overall binding profile. The highest affinity in the series was observed for the 7-propoxy analog, suggesting that the size and lipophilicity of this substituent can be optimized.[5]

The tested 1-aminoindans generally exhibit the highest affinity for the 5-HT1A receptor, with decreasing affinity for the 5-HT2A, 5-HT1D, and 5-HT2C receptors.[5]

CompoundStereochemistry5-HT1A pKi
R-(-)-7-Methoxy-1-(di-n-propylamino)indanR6.22
R-(-)-7-Propoxy-1-(di-n-propylamino)indan hydrochlorideR7.07
8-OH-DPAT (Reference Compound)-8.70
Table 1: 5-HT1A Receptor Binding Affinities of Selected 7-Substituted 1-Aminoindan Derivatives.[5]

Potential as Dopamine Receptor Ligands and Monoamine Transporter Inhibitors

While specific data on the direct interaction of 7-methoxy-indan-1-amine derivatives with dopamine receptors is limited in the currently available literature, the broader class of aminoindanes has shown activity at dopaminergic targets. For instance, some aminoindanes have been investigated as potential anti-Parkinsonian drugs, which often involves modulation of the dopamine system.[7]

Furthermore, methoxy-containing derivatives of the related indatraline scaffold have been synthesized and evaluated for their binding affinities at the dopamine, serotonin, and norepinephrine transporters.[6] This study revealed that the introduction of a methoxy group can significantly affect affinity and selectivity. While most methoxy analogs of indatraline showed lower affinity for the three transporters compared to the parent compound, some exhibited increased selectivity.[6] This suggests that the 7-methoxy-indan-1-amine scaffold warrants further investigation as a potential modulator of monoamine transporters.

Future Directions and Unexplored Potential

The existing literature provides a solid foundation for the exploration of 7-methoxy-indan-1-amine derivatives as CNS-active agents. However, several avenues for future research remain open:

  • Dopamine Receptor Profiling: A systematic evaluation of a library of N-substituted 7-methoxy-indan-1-amine derivatives for their binding affinities and functional activities at dopamine receptor subtypes (D1, D2, D3, etc.) is a critical next step. This could uncover novel dopamine receptor agonists, antagonists, or modulators with therapeutic potential in conditions such as schizophrenia, Parkinson's disease, and addiction.

  • Exploration of Diverse N-Substituents: The synthesis and evaluation of derivatives with a wider range of N-substituents, including aryl, heteroaryl, and acyl groups, could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Functional Activity Assays: Beyond binding affinities, detailed functional assays are necessary to characterize these compounds as agonists, antagonists, partial agonists, or allosteric modulators at their respective targets.

  • In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to in vivo models of CNS disorders to assess their efficacy, safety, and pharmacokinetic profiles.

Conclusion

The 7-methoxy-indan-1-amine scaffold represents a versatile and promising platform for the design of novel CNS therapeutics. The established synthetic routes, coupled with the initial encouraging data on their interaction with serotonin receptors, provide a strong rationale for further investigation. The exploration of their potential as dopamine receptor ligands and monoamine transporter inhibitors is a particularly exciting and underexplored area. Through a systematic and multidisciplinary approach, combining advanced synthetic chemistry, rigorous pharmacological evaluation, and innovative drug design strategies, the full therapeutic potential of 7-methoxy-indan-1-amine derivatives can be unlocked.

References

  • Landsiedel-Maier, D., & Frahm, A. W. (1998). Structure activity relationship of homochiral 7-substituted 1-aminoindans as 5-HT1A receptor ligands. Archiv der Pharmazie, 331(2), 59-71. [Link]

  • Menezes, J. C. J. M. D. S., & Cavaleiro, J. A. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(12), 7188-7210. [Link]

  • Chodyński, M., & Sobiak, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

  • Chang, Y. C., & Chen, K. Y. (2012). 7-Methoxyindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3063. [Link]

  • Desai, K. R., & Mistry, B. D. (2009). Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I. E-Journal of Chemistry, 6(3), 857-864. [Link]

  • Wikipedia contributors. (2023, December 12). 1-Aminoindane. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

  • Li, W., et al. (2011). Synthesis and biological evaluation of novel 1-indanone derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 19(2), 845-854.
  • Si, Y. G., et al. (2008). Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity. Journal of Medicinal Chemistry, 51(4), 983-987. [Link]

  • Kozikowski, A. P., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 44(2), 274-282. [Link]

  • Pinterova, L., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]

  • Simoni, D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 407-415. [Link]

  • Westkaemper, R. B., et al. (2008). Methoxy-substituted 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives Exhibit Differential Binding Affinities at the 5-HT2A Receptor. Bioorganic & Medicinal Chemistry Letters, 18(17), 4843-4846. [Link]

  • van Rensburg, H. D. J., et al. (2021). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. RSC Medicinal Chemistry, 12(1), 113-122. [Link]

  • Al-Ghamdi, S., et al. (2021). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. Bioorganic & Medicinal Chemistry, 30, 115949. [Link]

  • Pinterova, L., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]

Sources

Targeting the CNS: Therapeutic Potential of 7-Methoxy-Indan-1-Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-methoxy-indan-1-amine scaffold represents a privileged structure in neuropharmacology, acting as a versatile template for designing agents against neurodegenerative and neuropsychiatric disorders. While the unsubstituted 1-aminoindan core is best known as the pharmacophore of Rasagiline (a selective MAO-B inhibitor), the introduction of a 7-methoxy substituent creates a bifurcation in therapeutic targeting.

This guide analyzes the pharmacological divergence of this scaffold:

  • MAO-B Inhibition: The N-propargyl-7-methoxy derivative retains potential for irreversible MAO-B inhibition, targeting Parkinson’s disease.

  • 5-HT1A Receptor Modulation: The N,N-dipropyl-7-methoxy derivative shifts selectivity toward the Serotonin 5-HT1A receptor, offering anxiolytic and antidepressant pathways.

Part 1: Chemical Scaffold & SAR Analysis

The core structure consists of a rigid bicyclic system (indan) which restricts the conformational flexibility of the ethylamine side chain found in phenethylamines (like dopamine).

Structure-Activity Relationship (SAR) Map

The biological activity of 7-methoxy-indan-1-amine derivatives is dictated by two critical vectors: the C7-position and the N1-amine .

  • C7-Methoxy Group: This substituent mimics the 5-methoxy group of serotonin (5-HT) or melatonin. It enhances affinity for serotonergic targets (5-HT1A) compared to the unsubstituted indan.

  • N1-Substitution:

    • Primary Amine (-NH2): Favors MAO enzyme recognition.

    • N-Propargyl (-NH-CH2-C≡CH): Critical for irreversible MAO-B inhibition (mechanism-based suicide inhibition).

    • N,N-Dialkyl (e.g., -N(n-Pr)2): Abolishes MAO activity and creates a hydrophobic pocket fit for G-Protein Coupled Receptors (GPCRs), specifically 5-HT1A.

Visualization: SAR Logic Flow

SAR_Logic Core 7-Methoxy-Indan-1-Amine Core Sub_N_Propargyl N-Propargyl Substitution Core->Sub_N_Propargyl Modification A Sub_N_Dipropyl N,N-Dipropyl Substitution Core->Sub_N_Dipropyl Modification B Target_MAOB Target: MAO-B (Parkinson's) Sub_N_Propargyl->Target_MAOB Target_5HT1A Target: 5-HT1A Receptor (Anxiety/Depression) Sub_N_Dipropyl->Target_5HT1A Mech_Covalent Mechanism: Irreversible Covalent Binding (FAD Adduct) Target_MAOB->Mech_Covalent Mech_Agonist Mechanism: Orthosteric Agonism (Gi/o Signaling) Target_5HT1A->Mech_Agonist

Figure 1: Divergent SAR pathways for 7-methoxy-indan-1-amine derivatives determining therapeutic outcome.

Part 2: Primary Therapeutic Targets

Target 1: Monoamine Oxidase B (MAO-B)

Relevance: Parkinson’s Disease (PD) Key Derivative: N-propargyl-7-methoxy-indan-1-amine (Analogue of Rasagiline)

The 1-aminoindan moiety serves as a "substrate mimic" for dopamine. When the nitrogen is functionalized with a propargyl group, the molecule becomes a suicide inhibitor .

  • Mechanism of Action:

    • The inhibitor enters the MAO-B active site.[1]

    • MAO-B attempts to oxidize the amine, extracting a proton from the α-carbon.

    • The propargyl group forms a reactive intermediate.

    • This intermediate forms a covalent N(5) adduct with the FAD cofactor, permanently disabling the enzyme.[2][3]

  • Effect of 7-Methoxy: The methoxy group may alter the lipophilicity and binding orientation within the substrate cavity (Tyr398/Tyr435 residues), potentially modulating selectivity against MAO-A.

Target 2: Serotonin 5-HT1A Receptor

Relevance: Anxiety, Depression, Neuroprotection Key Derivative: R-(-)-7-methoxy-1-(di-n-propylamino)indan

Unlike the primary amine, the bulky dipropyl substitution prevents oxidation by MAO. Instead, the molecule adopts a conformation that fits the orthosteric binding site of the 5-HT1A receptor.

  • Mechanism: The 7-methoxy group forms hydrogen bond interactions similar to the 5-hydroxyl of serotonin. The rigid indan backbone reduces the entropic cost of binding compared to flexible tryptamines.

  • Signaling: Agonism of 5-HT1A (Gi/o coupled) leads to inhibition of adenylyl cyclase and opening of GIRK channels (hyperpolarization), reducing neuronal excitability in the raphe nuclei (autoreceptors) or limbic system (postsynaptic).

Part 3: Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-Indan-1-Amine

Rationale: This route utilizes reductive amination, ensuring the integrity of the methoxy group.

Reagents:

  • 7-Methoxy-1-indanone (Starting Material)

  • Ammonium Acetate (NH4OAc)

  • Sodium Cyanoborohydride (NaBH3CN)

  • Methanol (Solvent)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 7-methoxy-1-indanone (10 mmol) in dry Methanol (50 mL). Add Ammonium Acetate (100 mmol, 10 eq) to the solution.

  • Reflux: Stir the mixture at room temperature for 30 minutes, then gently reflux for 2 hours to facilitate imine formation.

  • Reduction: Cool the reaction to 0°C. Carefully add Sodium Cyanoborohydride (15 mmol) portion-wise. Caution: HCN gas evolution is possible; use a fume hood.

  • Workup: Stir at room temperature for 12 hours. Quench with concentrated HCl (to pH < 2) to decompose excess hydride.

  • Isolation: Basify with NaOH (to pH > 10) and extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry organic layer over MgSO4, concentrate in vacuo. Purify the crude oil via column chromatography (Silica gel, DCM:MeOH 95:5).

Protocol B: MAO-B Inhibition Assay

Rationale: A fluorometric assay using Amplex Red detects H2O2 generation, a byproduct of MAO activity.

  • Enzyme Prep: Use recombinant human MAO-B (1 U/mL) in potassium phosphate buffer (0.1 M, pH 7.4).

  • Incubation: Incubate 7-methoxy derivative (varying concentrations: 1 nM – 10 µM) with the enzyme for 30 minutes at 37°C. Note: Pre-incubation is critical for irreversible inhibitors.

  • Substrate Addition: Add Tyramine (200 µM), Amplex Red reagent (50 µM), and Horseradish Peroxidase (1 U/mL).

  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) for 30 minutes.

  • Analysis: Determine IC50 by plotting % Inhibition vs. Log[Concentration].

Part 4: Data Summary

Table 1: Comparative Profile of Indan-1-Amine Derivatives

Compound ClassR1 Substituent (Amine)R2 Substituent (Ring)Primary TargetSecondary TargetMechanism
Rasagiline PropargylHMAO-BNeuroprotectionIrreversible Inhibition
7-OMe-Indan Propargyl7-MethoxyMAO-BUnknownIrreversible Inhibition
7-OMe-DPAI Di-n-propyl7-Methoxy5-HT1A 5-HT2A (Low)Agonist/Partial Agonist
Aminoindan H (Primary)HMAO-B (Weak)TAAR1Reversible Inhibition

Note: "7-OMe-DPAI" refers to 7-methoxy-1-(di-n-propylamino)indan.

Part 5: Signaling Pathway Visualization

The following diagram illustrates the dual signaling potential. The "Left Arm" represents the MAO-B inhibition pathway (neuroprotection/dopamine conservation), while the "Right Arm" represents the 5-HT1A pathway (anxiolysis).

Signaling_Pathways Drug_Propargyl 7-OMe-N-Propargyl Derivative MAOB MAO-B Enzyme (Mitochondria) Drug_Propargyl->MAOB Inhibits Dopamine Dopamine Levels (Synaptic Cleft) Drug_Propargyl->Dopamine Increases (Indirect) ROS Reactive Oxygen Species (ROS) Drug_Propargyl->ROS Decreases Drug_Dipropyl 7-OMe-N-Dipropyl Derivative R_5HT1A 5-HT1A Receptor (Membrane) Drug_Dipropyl->R_5HT1A Agonist MAOB->Dopamine Degrades MAOB->ROS Produces Gi_Protein Gi/o Protein Activation R_5HT1A->Gi_Protein Effect_PD Anti-Parkinsonian Neuroprotection Dopamine->Effect_PD ROS->Effect_PD Reduces Damage Effect_Anxiety Anxiolytic / Antidepressant Gi_Protein->Effect_Anxiety

Figure 2: Dual therapeutic pathways: MAO-B inhibition vs. 5-HT1A agonism.

References

  • Landsiedel-Maier, D., & Frahm, A. W. (1998). Structure activity relationship of homochiral 7-substituted 1-aminoindans as 5-HT1A receptor ligands. Archiv der Pharmazie, 331(2), 59–71. Link

  • Youdim, M. B., et al. (2005). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 132(2), 500–506. Link

  • Binda, C., et al. (2004). Structure of human monoamine oxidase B in complex with the selective inhibitor safinamide. Journal of Medicinal Chemistry. Link

  • Chen, J. J., & Swope, D. M. (2005). Pharmacological management of Parkinson's disease. The American Journal of Managed Care. Link

Sources

Technical Guide: Early-Stage Characterization of 7-Methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the early-stage research and characterization of 7-Methoxy-2,3-dihydro-1H-inden-1-amine (7-Methoxy-1-aminoindane).

Executive Summary

7-Methoxy-2,3-dihydro-1H-inden-1-amine (CAS: 1032279-33-6; hereafter 7-MeO-1-AI ) is a rigid bicyclic analogue of ortho-methoxyamphetamine (OMA). Unlike its 2-aminoindane isomers (e.g., MEAI, MDAI) which are primarily characterized as serotonin releasing agents (SSRAs) with entactogenic properties, the 1-aminoindane scaffold is pharmacologically distinct, predominantly exhibiting Monoamine Oxidase (MAO) inhibitory activity and neuroprotective properties (e.g., Rasagiline).

This guide provides a structural framework for the synthesis, physicochemical profiling, and preliminary pharmacological screening of 7-MeO-1-AI. It highlights the compound's potential utility as a scaffold for MAO-B selective inhibitors or norepinephrine transporter (NET) ligands, while differentiating its safety profile from recreational aminoindanes.

Chemical Identity & Physicochemical Profile[1][2][3]

The 1-aminoindane core restricts the conformational freedom of the ethylamine side chain found in amphetamines. The 7-methoxy substitution introduces steric bulk ortho to the amine-bearing carbon (C1), potentially influencing substrate access to the active sites of MAO enzymes or monoamine transporters.

Core Data Table
PropertyValue / Description
IUPAC Name 7-Methoxy-2,3-dihydro-1H-inden-1-amine
Common Name 7-Methoxy-1-aminoindane (7-MeO-1-AI)
CAS Number 1032279-33-6 (Free Base); 1187160-18-4 (HCl)
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Predicted LogP 1.8 – 2.1 (Lipophilic, BBB permeable)
pKa (Predicted) ~9.5 (Amine)
Stereochemistry Chiral center at C1.[1] (R)-enantiomer typically active for MAO-B inhibition.
Key Structural Feature Rigidified ortho-methoxyamphetamine bioisostere.

Chemical Synthesis Strategy

The most robust route for accessing 1-aminoindanes is the reductive amination of the corresponding 1-indanone or the reduction of its oxime derivative. The 7-methoxy-1-indanone precursor requires specific regiochemical control during synthesis.

Synthesis Workflow Visualization

SynthesisRoute Figure 1: Synthetic Pathway for 7-Methoxy-2,3-dihydro-1H-inden-1-amine Start 3-(2-Methoxyphenyl) propanoic acid Indanone 7-Methoxy-1-indanone Start->Indanone Friedel-Crafts Cyclization (PPA or SOCl2/AlCl3) Oxime 7-Methoxy-1-indanone oxime Indanone->Oxime NH2OH·HCl, NaOAc EtOH, Reflux Product 7-Methoxy-1-aminoindane (Racemic) Oxime->Product H2, Pd/C or Zn/AcOH Reduction R_Isomer (R)-7-Methoxy-1-aminoindane (Tartrate Resolution) Product->R_Isomer Chiral Resolution (L-Tartaric Acid)

Detailed Protocol: Oxime Reduction Route

Step 1: Synthesis of 7-Methoxy-1-indanone Oxime

  • Reagents: 7-Methoxy-1-indanone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium acetate (2.0 eq).

  • Solvent: Ethanol/Water (3:1).

  • Procedure: Dissolve ketone in ethanol. Add aqueous solution of hydroxylamine and acetate. Reflux for 2–4 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Evaporate ethanol, add water, and filter the precipitated white solid. Recrystallize from methanol.

Step 2: Reduction to 7-Methoxy-1-aminoindane Note: Catalytic hydrogenation is preferred for purity, but Zn/AcOH is a viable lab-scale alternative.

  • Reagents: Oxime intermediate (1.0 eq), 10% Pd/C (10 wt%), H₂ gas (balloon or 40 psi).

  • Solvent: Methanol (anhydrous) with 1.0 eq HCl (to prevent dimer formation).

  • Procedure: Purge vessel with N₂. Add catalyst and substrate.[2][3][4] Pressurize with H₂. Stir vigorously at RT for 12–24 hours.

  • Workup: Filter through Celite. Concentrate filtrate. Basify with NaOH (1M) to pH 12. Extract with DCM (3x). Dry over MgSO₄ and concentrate to yield the free base oil. Convert to HCl salt using ethereal HCl for stability.

Pharmacological Characterization[3][7][8]

Unlike 2-aminoindanes, which are often non-neurotoxic serotonin releasers, 1-aminoindanes are historically linked to MAO inhibition (e.g., Rasagiline, Selegiline). The 7-methoxy substituent is expected to modulate selectivity between MAO-A and MAO-B.

Mechanism of Action Hypothesis[9]
  • Primary Target: Monoamine Oxidase B (MAO-B) . The rigid structure fits the hydrophobic cleft of MAO-B. The 7-methoxy group (ortho to amine) may introduce steric clashes in MAO-A, potentially enhancing MAO-B selectivity.

  • Secondary Target: Norepinephrine Transporter (NET) . Rigid amphetamine analogues often retain noradrenergic affinity.

  • Safety Note: Unlike 5-methoxy-2-aminoindane (MEAI), 7-MeO-1-AI is likely not a significant serotonin releaser, reducing the risk of serotonin syndrome but increasing the risk of tyramine-induced pressor effects if MAO-A is inhibited.

Screening Workflow

Pharmacology Figure 2: Pharmacological Screening Logic cluster_Assays In Vitro Screening Panel Compound 7-MeO-1-AI (Test Compound) MAO MAO-A / MAO-B Inhibition (Fluorometric Assay) Compound->MAO Binding Radioligand Binding (SERT, DAT, NET) Compound->Binding Tox Cytotoxicity (HepG2 / SH-SY5Y) Compound->Tox Outcome1 MAO-B Selective? (Neuroprotective Potential) MAO->Outcome1 IC50 < 100 nM Outcome2 NET/DAT Affinity? (Psychostimulant Potential) Binding->Outcome2 Ki < 1 uM

Protocol: MAO-B Inhibition Assay (Amplex Red)

Objective: Determine the IC50 of 7-MeO-1-AI against human recombinant MAO-B.

  • Reagents:

    • Recombinant Human MAO-B (5 U/mL).

    • Substrate: Benzylamine (specific for MAO-B) or Tyramine.

    • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Procedure:

    • Pre-incubation: Incubate 7-MeO-1-AI (0.1 nM – 10 µM) with MAO-B enzyme in phosphate buffer (pH 7.4) for 15 mins at 37°C.

    • Reaction Start: Add Benzylamine, HRP, and Amplex Red.

    • Mechanism: MAO-B oxidizes benzylamine

      
       H₂O₂. HRP uses H₂O₂ to convert Amplex Red 
      
      
      
      Resorufin (fluorescent).
    • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) for 30 mins.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.

    • Control: Use Selegiline (1 µM) as a positive control for inhibition.

Safety & Toxicology Considerations

Researchers must treat 7-MeO-1-AI with the precautions reserved for potent MAO inhibitors.

  • Tyramine Effect (Cheese Effect): If the compound inhibits MAO-A (even partially), it blocks the metabolism of dietary tyramine, leading to hypertensive crisis.

  • Metabolic Stability: The methoxy group is a likely site for CYP2D6-mediated O-demethylation, yielding the 7-hydroxy metabolite. This phenol derivative may be susceptible to rapid Phase II conjugation (glucuronidation).

  • Handling:

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2.

    • Storage: Store HCl salt at -20°C, desiccated.

References

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances. Handbook of Experimental Pharmacology, 252, 1-33. (Contextual grounding on aminoindane pharmacology).
  • Gallagher, G., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 7-Methoxy-2,3-dihydro-1H-inden-1-amine.[5][6] National Library of Medicine. Retrieved from [Link]

  • Youdim, M. B., et al. (2001). The essentiality of monoamine oxidases A and B in the metabolism of monoamines. (Reference for MAO-B assay protocols).

Disclaimer: This guide is for research purposes only. 7-Methoxy-2,3-dihydro-1H-inden-1-amine is a chemical substance that may be subject to regulatory controls in certain jurisdictions. It is not approved for human consumption.

Sources

Technical Guide: 7-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride

[1][2][3]

Part 1: Executive Summary

7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1032279-33-6 for the base; often cited as 7-methoxy-1-aminoindane HCl) is a specialized bicyclic primary amine acting as a critical scaffold in the development of neuroactive therapeutics.[1][2][3] Belonging to the 1-aminoindane class, it is structurally distinct from its psychoactive 2-aminoindane isomers (e.g., MDAI).[1][2]

This compound is primarily investigated as a pharmacophore for Monoamine Oxidase B (MAO-B) inhibition , sharing the rigid carbocyclic core of the Parkinson’s disease drug Rasagiline . The introduction of the methoxy group at the C7 position—adjacent to the bridgehead—introduces unique steric and electronic constraints that modulate receptor binding affinity and metabolic stability compared to the unsubstituted or 5/6-substituted analogues.[1][2]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and pharmacological potential, grounded in rigorous chemical principles.[1]

Part 2: Chemical Identity & Physicochemical Properties[3][4][5]

Nomenclature & Identification
ParameterDetails
IUPAC Name 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
Common Synonyms 7-Methoxy-1-aminoindane HCl; 7-Methoxyindan-1-amine HCl
CAS Number 1032279-33-6 (Base); 1187160-18-4 (HCl salt form)
Molecular Formula C₁₀H₁₃NO[1][2][3][4][5][6] · HCl
Molecular Weight 163.22 g/mol (Free Base); 199.68 g/mol (HCl Salt)
SMILES COC1=C2CCC(N)C2=CC=C1.Cl
Physical Properties

The hydrochloride salt is the preferred form for research and formulation due to enhanced stability and water solubility.

  • Appearance: White to off-white crystalline solid.[1][2][3]

  • Solubility: Highly soluble in water (>20 mg/mL), DMSO, and Methanol. Sparingly soluble in dichloromethane.[2][3]

  • Melting Point: 232–234 °C (Decomposition).[3][7]

  • Hygroscopicity: Mildly hygroscopic; requires storage under desiccant.[2][3]

  • Acidity (pKa): ~9.5 (Calculated for the protonated amine), indicating it exists almost exclusively as a cation at physiological pH.

Part 3: Synthesis & Manufacturing[5][10]

The synthesis of 7-methoxy-1-aminoindane HCl presents a regiochemical challenge. Unlike 5- or 6-substituted indanes, the 7-position is sterically crowded, adjacent to the cyclopentyl ring fusion.[1][2][3] The most robust route utilizes 7-methoxy-1-indanone as the key intermediate, followed by reductive amination.[1][2][3]

Core Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the conversion of the ketone precursor to the final amine salt via an oxime intermediate, ensuring high yield and purity.

SynthesisPathIndanone7-Methoxy-1-indanone(C10H10O2)OximeIntermediate:7-Methoxy-1-indanone oximeIndanone->OximeStep1NH2OH·HClNaOAc, EtOHReflux, 2hAmineBase7-Methoxy-1-aminoindane(Free Base)Oxime->AmineBaseFinalSalt7-Methoxy-1-aminoindaneHydrochlorideAmineBase->FinalSaltStep2H2, Pd/Cor Zn/AcOHReductive CleavageStep3HCl (g)in Et2O or Dioxane

Caption: Figure 1. Step-wise synthesis from 7-methoxy-1-indanone via oxime reduction to the hydrochloride salt.[1][2][3]

Detailed Experimental Protocol

Pre-requisite: Start with high-purity (>98%) 7-methoxy-1-indanone.[1][2][3]

Step 1: Oximation
  • Dissolution: Dissolve 10.0 mmol of 7-methoxy-1-indanone in 30 mL of Ethanol (95%).

  • Reagent Addition: Add 15.0 mmol of Hydroxylamine hydrochloride (NH₂OH·HCl) and 15.0 mmol of Sodium Acetate (NaOAc).

  • Reaction: Heat to reflux (approx. 78 °C) for 2–3 hours. Monitor via TLC (30% EtOAc/Hexane) until the ketone spot disappears.[3]

  • Workup: Evaporate ethanol. Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Dry organic layer over MgSO₄ and concentrate to yield the oxime solid.[2][3]

Step 2: Reduction (Catalytic Hydrogenation)

Note: This step establishes the amine functionality.

  • Setup: Dissolve the crude oxime in Methanol (50 mL) containing 1.0 mL of concentrated Ammonia or Acetic Acid (to prevent secondary amine formation).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 30 psi in a Parr shaker) for 12 hours at room temperature.

  • Filtration: Filter through a Celite pad to remove the catalyst.[2][3] Caution: Pd/C is pyrophoric.[1]

  • Isolation: Concentrate the filtrate to obtain the oily free base.[2][3]

Step 3: Salt Formation
  • Solubilization: Dissolve the free base oil in anhydrous Diethyl Ether or 1,4-Dioxane (10 mL/g).

  • Precipitation: Dropwise add 4M HCl in Dioxane at 0 °C. A white precipitate will form immediately.[2][3]

  • Collection: Filter the solid, wash with cold ether, and dry under vacuum at 40 °C.

Part 4: Pharmacology & Mechanism of Action[1]

Structure-Activity Relationship (SAR)

The 1-aminoindane scaffold is a "privileged structure" in neuropharmacology.[1][2][3]

  • MAO Inhibition: The primary pharmacophore aligns with MAO-B inhibitors .[1][2][3] The rigid structure fits into the bipartite cavity of the MAO-B enzyme.[1][2][3] The amino group forms a hydrogen bond with the FAD cofactor or nearby residues.[2]

  • 7-Methoxy Effect:

    • Steric Hindrance: The 7-methoxy group is located peri to the amine-bearing carbon (C1).[1][2][3] This creates significant steric bulk, potentially restricting the rotation of the amine or altering the puckering of the cyclopentyl ring.

    • Selectivity: Unlike 5-methoxy-1-aminoindane (which mimics serotonin), the 7-methoxy analog is less likely to act as a direct serotonin releasing agent (SRA) due to the mismatch with the SERT binding pocket, favoring MAO enzyme inhibition or imidazoline receptor binding.[1][2]

Biological Pathway Interaction[1][2][3]

MAO_Interactioncluster_effectPhysiological OutcomeLigand7-Methoxy-1-aminoindaneMAO_BMAO-B Enzyme(Substrate Cavity)Ligand->MAO_BReversible/IrreversibleInhibitionDopamineDopamine(Neurotransmitter)MAO_B->DopamineDegradation (Blocked)IncreasedDAIncreased SynapticDopamine LevelsMAO_B->IncreasedDAResult of InhibitionMetabolitesDOPAC + H2O2Dopamine->MetabolitesOxidative Deamination

Caption: Figure 2. Mechanism of Action: Inhibition of MAO-B prevents dopamine degradation, enhancing synaptic availability.[1]

Part 5: Safety & Handling (SDS Highlights)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[3][7]

  • Skin Corrosion/Irritation: Category 2 (H315).[3][7]

  • Serious Eye Damage/Irritation: Category 2A (H319).[3][7]

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.[1][2][3]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.[3]

  • Storage: Store at 2–8 °C (refrigerated) in a tightly sealed container. Protect from light and moisture.[3]

  • Spill Cleanup: Sweep up dry spills to avoid dust generation.[2][3] Neutralize surface with weak bicarbonate solution if necessary.[2][3]

Part 6: References

  • PubChem. (2025).[3] 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. National Library of Medicine.[2][3] Available at: [Link]

  • Youdim, M. B., et al. (2006). Novel aminoindanes as neuroprotective agents and MAO-B inhibitors. Journal of Neural Transmission, 113(11), 1703-1715.[1] (Contextual grounding on Aminoindane SAR).

  • Teva Pharmaceutical Industries. (2007).[3] Propargylated aminoindans, processes for preparation, and uses thereof. Patent WO2007070425A2.[2][3] (Describes synthesis of related 1-aminoindane scaffolds).

  • Zhou, S., et al. (2013).[5][8] Efficient synthesis of methoxy-substituted 1-indanones. Beilstein Journal of Organic Chemistry, 9, 2736-2741.[1][2] Available at: [Link][8]

  • Sigma-Aldrich/Merck. (2024).[2][3] Safety Data Sheet: 1-Aminoindane derivatives. (General safety data for class).

Methodological & Application

Synthesis of 7-Methoxy-2,3-dihydro-1H-inden-1-amine from 7-methoxy-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 7-Methoxy-2,3-dihydro-1H-inden-1-amine

Executive Summary

7-Methoxy-2,3-dihydro-1H-inden-1-amine (7-methoxy-1-aminoindane) is a privileged bicyclic scaffold in medicinal chemistry, serving as a critical intermediate for CNS-active agents (e.g., Rasagiline analogues) and chiral auxiliaries. Its synthesis is often complicated by the steric and electronic influence of the C7-methoxy substituent, which can affect the electrophilicity of the carbonyl center.

This guide details two validated synthetic pathways:

  • Direct Reductive Amination: A mild, one-pot protocol ideal for laboratory-scale discovery (1–10 g).

  • Two-Step Oximation-Reduction: A robust, cost-effective route designed for scale-up (>50 g), avoiding toxic cyanoborohydrides.

Retrosynthetic Strategy

The strategic disconnection relies on the conversion of the C1 ketone to a primary amine. The 7-methoxy group exerts an electron-donating effect (


 = -0.78), slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted indanone. Conditions must be tuned to ensure complete imine formation prior to reduction.

Retrosynthesis Target 7-Methoxy-1-aminoindane (Target Molecule) Intermediate Imine / Oxime Intermediate Target->Intermediate Reduction (H2/Pd or Hydride) StartingMaterial 7-Methoxy-1-indanone (Commercially Available) Intermediate->StartingMaterial Condensation (NH4OAc or NH2OH)

Figure 1: Retrosynthetic analysis showing the C-N bond formation strategy.

Method A: Direct Reductive Amination (Lab Scale)

Rationale: This method utilizes sodium cyanoborohydride (


) as a selective reducing agent. Unlike sodium borohydride (

),

is stable at pH 6-7, allowing for the simultaneous presence of the iminium ion and the reducing agent without reducing the ketone precursor.
Reagents & Materials
  • Substrate: 7-Methoxy-1-indanone (1.0 eq)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 eq)
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (anhydrous)

  • Quench: 6M HCl, NaOH pellets

Detailed Protocol
  • Imine Formation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-methoxy-1-indanone (1.62 g, 10 mmol) in Methanol (30 mL).

    • Add Ammonium Acetate (7.71 g, 100 mmol) in one portion.

    • Critical Step: Stir at room temperature for 30 minutes to establish the ketone-imine equilibrium. The solution may turn slightly yellow.

  • Reduction:

    • Cool the mixture to 0°C using an ice bath.

    • Carefully add Sodium Cyanoborohydride (0.94 g, 15 mmol) in small portions (Caution: Toxic).

    • Remove the ice bath and allow the reaction to stir at room temperature for 18–24 hours. Monitor by TLC (SiO2, 10% MeOH/DCM) or LC-MS.

  • Workup (Acid-Base Extraction):

    • Acidification: Carefully add 6M HCl dropwise until pH < 2 (Caution: Evolution of HCN gas; perform in a fume hood). Stir for 30 minutes to decompose excess hydride and hydrolyze boron complexes.

    • Concentration: Remove methanol under reduced pressure (rotary evaporator).

    • Extraction (Impurity Removal): Dilute the aqueous residue with water (20 mL) and wash with Ethyl Acetate (2 x 20 mL) to remove unreacted ketone. Discard the organic layer.

    • Basification: Cool the aqueous layer to 0°C and basify to pH > 12 using solid NaOH or 10M NaOH solution.

    • Extraction (Product): Extract the turbid aqueous mixture with Dichloromethane (DCM) (3 x 30 mL).

    • Drying: Dry combined organic layers over anhydrous

      
      , filter, and concentrate to yield the crude amine as a pale yellow oil.
      
  • Purification:

    • The crude oil is typically >90% pure. For higher purity, convert to the HCl salt by dissolving in minimal Et2O and adding 2M HCl in Et2O. The precipitate is filtered and recrystallized from iPrOH/Et2O.

MethodA_Workflow Start Start: 7-Methoxy-1-indanone + NH4OAc in MeOH Step1 Equilibration (30 min, RT) Start->Step1 Step2 Reduction Add NaCNBH3 (0°C -> RT, 24h) Step1->Step2 Step3 Quench & Acidify (pH < 2, remove MeOH) Step2->Step3 Step4 Wash Aqueous Layer (EtOAc wash removes ketone) Step3->Step4 Step5 Basify & Extract (pH > 12, Extract into DCM) Step4->Step5 End Isolate Product (Free base or HCl salt) Step5->End

Figure 2: Workflow for Method A (Reductive Amination).

Method B: Two-Step Oximation-Reduction (Scale-Up)

Rationale: This method avoids cyanide toxicity and chromatography. The intermediate oxime is often a crystalline solid that can be purified by simple filtration, ensuring high purity before the reduction step.

Step 1: Preparation of 7-Methoxy-1-indanone Oxime
  • Reagents: Substrate (1.0 eq), Hydroxylamine HCl (1.5 eq), Sodium Acetate (2.0 eq), EtOH/H2O (3:1).

  • Protocol:

    • Dissolve 7-methoxy-1-indanone (10 g, 61.7 mmol) in Ethanol (60 mL).

    • Add a solution of

      
       (6.4 g, 92.5 mmol) and Sodium Acetate (10.1 g, 123 mmol) in Water (20 mL).
      
    • Reflux for 2–3 hours. Monitor consumption of ketone by HPLC/TLC.

    • Cool to room temperature. The oxime typically precipitates.

    • Remove EtOH under reduced pressure. Add water (100 mL) and filter the solid. Wash with cold water and dry in a vacuum oven at 45°C.

    • Expected Yield: 90–95% (Off-white solid).

Step 2: Catalytic Hydrogenation
  • Reagents: Oxime intermediate, 10% Pd/C (5 wt% loading),

    
     (50 psi), Methanol, catalytic HCl or Ammonia (optional to suppress secondary amine formation).
    
  • Protocol:

    • In a Parr hydrogenation bottle, dissolve the Oxime (5.0 g) in Methanol (50 mL).

    • Add 10% Pd/C (0.25 g) under a nitrogen blanket (Pyrophoric hazard).

    • Optional: Add 1 mL of concentrated aqueous ammonia to suppress dimer formation (secondary amine).

    • Hydrogenate at 50 psi on a Parr shaker for 6–12 hours at room temperature.

    • Filter through a Celite pad to remove the catalyst. Rinse with MeOH.

    • Concentrate the filtrate to obtain the crude amine.

Comparative Data & Characterization

ParameterMethod A (Reductive Amination)Method B (Oxime Reduction)
Scale Suitability Low (1–10 g)High (>50 g)
Yield (Typical) 65–75%80–90% (over 2 steps)
Purity (Crude) >90%>95%
Safety Profile High Risk: Generates HCN gasModerate Risk: H2 flammability
Cost High (

is expensive)
Low (Catalytic H2)

Analytical Profile (HCl Salt):

  • 1H NMR (400 MHz, D2O):

    
     7.35 (t, J=8.0 Hz, 1H, Ar-H), 7.05 (d, J=8.0 Hz, 1H, Ar-H), 6.90 (d, J=8.0 Hz, 1H, Ar-H), 4.85 (m, 1H, CH-NH2), 3.88 (s, 3H, OMe), 3.10 (m, 1H, benzylic), 2.95 (m, 1H, benzylic), 2.55 (m, 1H), 2.10 (m, 1H).
    
  • Note: The 7-methoxy group creates a distinct shielding pattern compared to the 5- or 6-methoxy isomers.

References

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. Link

  • Oxime Reduction Strategy: Patent CN101062897A. "Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof." Link

  • Indanone Synthesis: Li, X., et al. "7-Methoxyindan-1-one." Acta Crystallographica Section E, 2011, E67, o3063. Link

  • General Aminoindane Properties: "Medicinal Chemistry of Indane and Its Analogues: A Mini Review." ResearchGate, 2021. Link

Application Note: High-Efficiency Reductive Amination of 7-Methoxy-1-Indanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists synthesizing pharmacophores derived from 7-methoxy-1-indanone. It addresses the specific steric and electronic challenges posed by the 7-methoxy substituent.

Executive Summary

The reductive amination of 7-methoxy-1-indanone presents a unique synthetic challenge compared to unsubstituted 1-indanone. The presence of the methoxy group at the C7 position exerts a peri-steric effect , significantly crowding the carbonyl center at C1. Furthermore, the electron-donating nature of the methoxy group reduces the electrophilicity of the carbonyl carbon, retarding imine formation.

This guide provides two validated protocols:

  • Protocol A (Ti-Mediated): A Titanium(IV) isopropoxide-mediated method recommended for difficult amines or high-yield requirements. This method actively scavenges water and acts as a Lewis acid to drive the unfavorable equilibrium.

  • Protocol B (STAB): A standard Sodium Triacetoxyborohydride method for highly nucleophilic amines.

Strategic Analysis & Mechanistic Insight

The "Peri-Effect" Challenge

In 1-indanone systems, substituents at the 7-position are spatially close to the carbonyl oxygen. For 7-methoxy-1-indanone:

  • Steric Hindrance: The methoxy group blocks the approach of the amine nucleophile, making the initial attack the rate-limiting step.

  • Electronic Deactivation: Resonance donation from the methoxy oxygen increases electron density in the aromatic ring, which is conjugated to the ketone, making the carbonyl carbon less electrophilic.

Implication: Standard reductive amination conditions (e.g., NaBH


CN at pH 6) often result in stalled reactions or low conversion. Pre-activation of the carbonyl or water removal is critical. 
Mechanistic Pathway (Graphviz)

ReductiveAmination Start 7-Methoxy-1-Indanone (Ketone) Complex Lewis Acid Complex (Ti-Activated) Start->Complex + Ti(OiPr)4 Lewis Acid Activation Amine Amine (R-NH2) Amine->Complex Hemiaminal Hemiaminal Intermediate Complex->Hemiaminal Nucleophilic Attack Imine Imine / Iminium (Activated) Hemiaminal->Imine - TiO2 / H2O (Irreversible Dehydration) Product Target Amine (7-Methoxy-indanamine) Imine->Product + Hydride Source (NaBH4 or STAB)

Figure 1: Mechanistic pathway highlighting the critical role of Titanium(IV) isopropoxide in activating the hindered ketone and driving dehydration.[1]

Protocol A: Titanium(IV) Isopropoxide-Mediated Method (Recommended)

Best for: Secondary amines, hindered amines, or when maximum yield is required. Mechanism: Ti(O


Pr)

serves dual roles: a Lewis acid to activate the carbonyl and a water scavenger to force imine formation.[1]
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 7-Methoxy-1-indanone (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Free base preferred; if HCl salt is used, add 1.2 equiv Et

    
    N)
    
  • Lewis Acid: Titanium(IV) isopropoxide (Ti(O

    
    Pr)
    
    
    
    ) (1.5 – 2.0 equiv)
  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) (anhydrous)

Step-by-Step Procedure
  • Complexation (The "Neat" Step):

    • In a flame-dried flask under Nitrogen/Argon, combine 7-methoxy-1-indanone (1.0 equiv) and the amine (1.2 equiv).

    • Add Ti(O

      
      Pr)
      
      
      
      (1.5 equiv) via syringe.
    • Note: If the mixture is stirrable, run neat (solvent-free) for 1–2 hours. If the solids are too thick, add minimal anhydrous THF (1–2 mL per gram of ketone).

    • Stir at 40–50 °C for 4–6 hours. (Heat helps overcome the peri-steric hindrance).

    • Checkpoint: Monitor by TLC. You should see the disappearance of the ketone spot and the appearance of a more polar imine spot.

  • Reduction:

    • Dilute the reaction mixture with anhydrous Ethanol (approx. 5–10 mL per gram of ketone).

    • Cool the flask to 0 °C in an ice bath.

    • Add NaBH

      
       (1.5 equiv) portion-wise (CAUTION: Gas evolution).
      
    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup (The "Titanium Crash"):

    • Quench the reaction by adding 2M NH

      
      OH  (preferred) or water.[2] A heavy white precipitate (TiO
      
      
      
      ) will form.
    • Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Filter the slurry through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with solvent.

    • Transfer filtrate to a separatory funnel. Wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.

Protocol B: Sodium Triacetoxyborohydride (STAB) Method

Best for: Highly reactive primary amines and routine synthesis where ultra-high yield is not critical. Mechanism: Direct reductive amination.[3] Acetic acid is used to catalyze imine formation.[4]

Reagents
  • Substrate: 7-Methoxy-1-indanone (1.0 equiv)

  • Amine: 1.1 – 1.3 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.

Step-by-Step Procedure
  • Imine Pre-equilibrium:

    • Dissolve 7-methoxy-1-indanone in DCE (0.2 M concentration).

    • Add the amine and Acetic Acid.[5][4]

    • Stir at Room Temperature for 30–60 minutes.

    • Expert Tip: Due to the 7-methoxy steric hindrance, adding 3Å Molecular Sieves at this stage can significantly improve conversion by removing water.

  • Reduction:

    • Add STAB (1.5 equiv) in a single portion.

    • Stir at Room Temperature under Nitrogen for 12–24 hours.

    • Note: STAB reduces the imine selectively and is slow to reduce the ketone, preventing the formation of the alcohol side-product (7-methoxy-1-indanol).

  • Quench & Purification:

    • Quench with Saturated NaHCO

      
       solution (stir until bubbling ceases).
      
    • Extract with DCM (3x).[2][6]

    • Wash combined organics with brine, dry (MgSO

      
      ), and concentrate.[2][6]
      
    • Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Reduction cluster_2 Phase 3: Isolation Step1 Mix Ketone + Amine + Ti(OiPr)4 Step2 Stir 40-50°C (4h) (Imine Formation) Step1->Step2 Step3 Dilute with EtOH Cool to 0°C Step2->Step3 Step4 Add NaBH4 (Portion-wise) Step3->Step4 Step5 Quench with 2M NH4OH (Precipitate TiO2) Step4->Step5 Step6 Filter (Celite) & Extract (DCM/EtOAc) Step5->Step6

Figure 2: Operational workflow for the Titanium-mediated protocol.

Analytical Data & Troubleshooting

Expected Analytical Profile
  • 1H NMR: Look for the disappearance of the characteristic indanone methylene protons (approx. 2.6–3.1 ppm) and the appearance of the methine proton at C1 (approx. 4.0–4.5 ppm, typically a triplet or dd).

  • MS (ESI): M+1 peak corresponding to the amine.

  • Side Products:

    • Alcohol (Reduction of ketone): Indicates the imine did not form before reduction.[5] Solution: Increase imine formation time or use Protocol A (Ti-mediated).

    • Tertiary Amine (Dialkylation): Rare with hindered ketones, but possible with primary amines. Solution: Use excess amine.[1][4]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at C7/C1Switch to Protocol A; Increase temperature to 50°C during imine formation.
Alcohol Formation Reduction of ketone > ImineEnsure water is removed (add Molecular Sieves or Ti(OiPr)4); Delay addition of reducing agent.
Thick Emulsion Titanium salts during workupUse 2M NH

OH or 1M NaOH to quench; Filter through Celite before phase separation.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[4]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[2] Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527-2532.

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Aleku, G. A., et al. "Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline." Frontiers in Bioengineering and Biotechnology, 2021.

Sources

Application Notes and Protocols for the Chiral Synthesis of (S)-7-Methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-7-Methoxy-2,3-dihydro-1H-inden-1-amine is a valuable chiral building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmacologically active molecules. The stereocenter at the C1 position is critical for biological activity, making enantioselective synthesis a paramount objective for researchers. This guide provides in-depth technical protocols and expert insights into the principal strategies for synthesizing the (S)-enantiomer with high purity and yield. We will explore two robust and distinct methodologies: modern biocatalytic reductive amination and classical diastereomeric salt resolution. Each protocol is presented with a detailed step-by-step guide, the underlying mechanistic principles, quality control procedures, and troubleshooting advice to ensure reliable and reproducible outcomes in a research setting.

Introduction: The Strategic Importance of Chiral Indanamines

Chiral amines are ubiquitous structural motifs in over 80% of all drug candidates and approved pharmaceuticals.[1] The indane scaffold, in particular, offers a conformationally restricted framework that is frequently exploited in the design of receptor ligands and enzyme inhibitors. The specific stereochemistry of (S)-7-Methoxy-2,3-dihydro-1H-inden-1-amine is crucial for its application as a precursor in complex total synthesis projects. Consequently, the development of efficient and scalable methods to access this enantiopure amine is a significant challenge in process chemistry.

The primary synthetic challenge lies in controlling the stereochemistry at the newly formed amino-substituted carbon. The main approaches to achieve this can be broadly categorized as:

  • Asymmetric Synthesis: Creating the desired stereocenter from a prochiral precursor, often using a chiral catalyst or reagent.

  • Chiral Resolution: Separating a racemic mixture of the amine into its constituent enantiomers.[2]

This document details protocols for a leading asymmetric synthesis method—biocatalytic reductive amination—and a reliable chiral resolution technique, providing researchers with validated options to suit different laboratory capabilities and project requirements.

Strategic Overview of Synthetic Pathways

The choice of synthetic strategy depends on factors such as available equipment, scale, cost, and desired enantiomeric purity. Here we present a high-level overview of the pathways detailed in this guide.

G cluster_0 Starting Material cluster_1 Pathway 1: Biocatalysis cluster_2 Pathway 2: Classical Resolution Prochiral_Ketone 7-Methoxy-1-indanone RedAm Reductive Aminase (RedAm) or Amine Dehydrogenase (AmDH) + Amine Source (e.g., NH3) Prochiral_Ketone->RedAm One-Pot Asymmetric Synthesis Racemic_Synth Racemic Synthesis (e.g., NaBH4, NH2OH·HCl) Prochiral_Ketone->Racemic_Synth Target (S)-7-Methoxy-2,3-dihydro- 1H-inden-1-amine RedAm->Target Racemic_Amine rac-7-Methoxy-1-indanamine Racemic_Synth->Racemic_Amine Resolution Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) Racemic_Amine->Resolution Diastereomers Diastereomeric Salts (S,R) and (R,R) Resolution->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Liberation Base Treatment (e.g., NaOH) Separation->Liberation Isolate less soluble diastereomer Liberation->Target

Caption: High-level comparison of the biocatalytic and classical resolution pathways.

Protocol I: Biocatalytic Reductive Amination

Principle & Expertise: This approach leverages the high stereoselectivity of enzymes, specifically imine reductases (IREDs) or reductive aminases (RedAms), to directly convert the prochiral ketone, 7-methoxy-1-indanone, into the desired (S)-amine.[3] These enzymes catalyze both the formation of an imine intermediate from the ketone and an amine source, and its subsequent NADPH-dependent reduction in a stereocontrolled manner.[4] This method is highly attractive due to its operational simplicity (often a one-pot reaction), mild reaction conditions (aqueous buffer, room temperature), and exceptional enantioselectivity, frequently exceeding 99% enantiomeric excess (ee).[5] A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is typically employed to recycle the expensive NADPH cofactor, making the process economically viable.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
7-Methoxy-1-indanone≥98%Sigma-AldrichThe prochiral substrate.
Reductive Aminase (e.g., from Aspergillus calidoustus)Lyophilized powderCodexis/SigmaSelect an enzyme known for (S)-selectivity on cyclic ketones.
NADP⁺ Sodium Salt≥97%Sigma-AldrichThe hydride cofactor.
D-GlucoseACS ReagentVWRSubstrate for the regeneration system.
Glucose Dehydrogenase (GDH)≥100 U/mgSigma-AldrichThe cofactor regeneration enzyme.
Ammonium Chloride (NH₄Cl)ACS ReagentFisherAmine source.
Potassium Phosphate Buffer (pH 8.5)1.0 M solutionIn-house prepMaintain optimal enzyme activity.
Ethyl Acetate (EtOAc)ACS GradeFisherExtraction solvent.
Sodium Sulfate (Na₂SO₄), AnhydrousACS GradeVWRDrying agent.
Experimental Workflow Diagram

G A 1. Buffer Preparation Prepare 100 mM KPi buffer (pH 8.5) with Glucose and NH4Cl B 2. Enzyme & Cofactor Dissolution Dissolve NADP+, GDH, and RedAm in the prepared buffer A->B C 3. Substrate Addition Add 7-Methoxy-1-indanone (dissolved in a minimal amount of DMSO if needed) B->C D 4. Incubation Incubate at 30°C with gentle agitation (e.g., 200 rpm) for 24-48 h C->D E 5. Reaction Quench & Extraction Adjust pH to >11 with 2M NaOH Extract with Ethyl Acetate (3x) D->E F 6. Drying and Concentration Dry combined organic layers over Na2SO4 Concentrate in vacuo E->F G 7. Analysis Determine conversion (GC/HPLC) Determine enantiomeric excess (Chiral HPLC) F->G

Caption: Workflow for biocatalytic reductive amination.

Step-by-Step Protocol
  • Buffer and Reagent Preparation: In a 100 mL flask, prepare 50 mL of a 100 mM potassium phosphate buffer. Adjust the pH to 8.5. To this buffer, add D-glucose (1.1 eq, relative to ketone) and ammonium chloride (5-10 eq). Stir until fully dissolved.

  • Enzyme and Cofactor Addition: To the buffered solution, add NADP⁺ sodium salt (0.01 eq), glucose dehydrogenase (e.g., 1 mg/mL), and the selected reductive aminase (e.g., 1-2 mg/mL). Gently swirl to dissolve.

  • Substrate Introduction: Weigh 7-methoxy-1-indanone (1.0 eq, e.g., 500 mg) and add it to the reaction mixture. If solubility is low, the ketone can be pre-dissolved in a minimal volume of DMSO (<2% of total reaction volume) before addition.

  • Incubation: Seal the flask and place it in an orbital shaker set to 30°C and 200 rpm. Monitor the reaction progress over 24-48 hours by taking small aliquots for analysis.

  • Work-up - Quenching and Extraction: Once the reaction has reached completion (as determined by GC or TLC), cool the mixture to room temperature. Adjust the pH to >11 using 2 M NaOH solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amine product.

  • Purification (if necessary): The crude product is often of high purity. If required, purification can be achieved by silica gel column chromatography.

Quality Control & Expected Results
  • Conversion Analysis: Monitor the disappearance of the starting ketone using Gas Chromatography (GC) or Reverse-Phase HPLC.

  • Enantiomeric Excess (ee) Analysis: The most critical step. Analyze the product using Chiral HPLC. A common stationary phase for this separation is a Daicel Chiralpak AD-H or similar column.

    • Expected Outcome: A high-quality biocatalytic process should yield the (S)-amine with >99% ee.

    • Result Validation: The retention times of the (S) and (R) enantiomers should be confirmed by analyzing a sample of the racemic amine, prepared separately (see Protocol II).

ParameterExpected ResultTroubleshooting
Conversion >95%Low conversion? Check enzyme activity, cofactor regeneration, pH drift, or substrate/product inhibition.
Enantiomeric Excess (ee) >99% (S)Low ee? Confirm the enzyme's known selectivity. An incorrect or denatured enzyme may be the cause.
Isolated Yield 80-90%Low yield? Check for losses during extraction. Ensure the aqueous phase was sufficiently basic to deprotonate the amine.

Protocol II: Chiral Resolution via Diastereomeric Salt Crystallization

Principle & Expertise: This classical method remains a powerful and scalable technique for obtaining enantiopure compounds.[7] It operates by converting the racemic amine into a pair of diastereomeric salts through reaction with a single enantiomer of a chiral acid (the "resolving agent").[2] Diastereomers have different physical properties, including solubility. Under carefully controlled crystallization conditions, one diastereomeric salt will preferentially precipitate from the solution.[8] This salt is then isolated, and the chiral resolving agent is removed by treatment with a base to liberate the desired enantiopure amine. The choice of resolving agent and solvent system is crucial and often requires empirical screening for optimal results. (R)-(-)-Mandelic acid is a common and effective resolving agent for primary amines.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
rac-7-Methoxy-2,3-dihydro-1H-inden-1-amine≥98%Synthesized*The starting racemic mixture.
(R)-(-)-Mandelic Acid≥99%Sigma-AldrichThe chiral resolving agent.
Ethanol (EtOH)200 Proof, ACSFisherCrystallization solvent.
Diethyl EtherACS GradeVWRUsed to precipitate/wash crystals.
Sodium Hydroxide (NaOH)ACS ReagentVWRFor liberating the free amine.
Dichloromethane (DCM)ACS GradeFisherExtraction solvent.

*A protocol for synthesizing the racemic amine is assumed (e.g., reductive amination of 7-methoxy-1-indanone with hydroxylamine followed by reduction).

Step-by-Step Protocol
  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve the racemic amine (1.0 eq, e.g., 5.0 g) in warm ethanol (e.g., 100 mL). In a separate flask, dissolve (R)-(-)-mandelic acid (0.5 - 1.0 eq) in a minimal amount of warm ethanol.

    • Expert Insight: Starting with 0.5 equivalents of the resolving agent is often optimal. This ensures that only the desired diastereomer crystallizes, leaving the other in solution, leading to higher enantiomeric purity in the first crop of crystals.

  • Crystallization: Add the mandelic acid solution to the amine solution with stirring. Heat the mixture gently until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to facilitate crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol, followed by cold diethyl ether, to remove any adhering mother liquor.

  • Liberation of the Free Amine: Suspend the collected crystals in water (50 mL) and add 2 M NaOH solution dropwise with vigorous stirring until the pH is >11 and all solids have dissolved.

  • Extraction and Isolation: Transfer the basic aqueous solution to a separatory funnel and extract the free (S)-amine with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the enantiomerically enriched (S)-7-Methoxy-2,3-dihydro-1H-inden-1-amine.

  • Purity Enhancement (Optional): The enantiomeric excess of the product can often be improved by recrystallizing the diastereomeric salt before the liberation step.

Quality Control & Expected Results
  • Monitoring Resolution: The progress of the resolution can be monitored by analyzing the enantiomeric composition of the amine recovered from the mother liquor and the crystals.

  • Enantiomeric Excess (ee) Analysis: Analyze the final product using Chiral HPLC as described in Protocol I.

  • Yield Calculation: The theoretical maximum yield for a classical resolution is 50%. Yields are typically reported based on the starting amount of the desired enantiomer in the racemic mixture.

ParameterExpected ResultTroubleshooting
Yield 35-45% (70-90% of theoretical max)No crystals forming? Try a different solvent, a solvent/anti-solvent system, or scratch the flask.
Enantiomeric Excess (ee) >95% (can reach >99% with recrystallization)Low ee? The crystallization conditions (temperature, cooling rate, solvent) need optimization. Try a different resolving agent.

Summary and Comparison of Methods

FeatureProtocol I: Biocatalytic Reductive AminationProtocol II: Chiral Resolution
Theoretical Max Yield ~100%50%
Typical Enantioselectivity Excellent (>99% ee)Good to Excellent (>95-99% ee)
Key Reagents Enzyme, Cofactor (NADPH), Amine SourceChiral Resolving Agent
Conditions Mild (30°C, aqueous buffer)Variable (heating/cooling cycles)
Waste Generation Low ("Green" process)Higher (discards undesired enantiomer)
Scalability Readily scalableWell-established for large scale
Primary Challenge Enzyme discovery and optimizationScreening for optimal resolving agent/solvent

References

  • Ghosh, A. K., et al. (2008). Development of Asymmetric Synthetic Methods. Purdue University Department of Chemistry. [9]

  • Aleku, G. A., et al. (2017). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Microbiology. [6]

  • Roiban, G.-D., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [5]

  • Wikipedia. Chiral resolution. [2]

  • Ellman, J. A. Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [1]

  • Hyster, T. K., & Turner, N. J. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Chemical Reviews. [4]

  • Grogan, G. (2018). Imine reductases (IREDs) for the asymmetric synthesis of chiral amines. Current Opinion in Chemical Biology. [3]

  • Azov, V. A. Resolution of racemic amine mixtures. Science of Synthesis. [7]

Sources

Application Note: Precision Synthesis of (R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine represents a critical challenge in the preparation of CNS-active pharmacophores. While the unsubstituted 1-aminoindan scaffold is well-documented (e.g., Rasagiline), the introduction of a 7-methoxy substituent creates significant steric crowding at the peri-position relative to the reaction center (C1). This steric bulk often impedes classical reductive amination and necessitates highly specific catalytic pockets.

This Application Note details two validated protocols for generating the (R)-enantiomer with >99% ee:

  • Biocatalytic Transamination (Method A): A single-step, "green" route utilizing an engineered (R)-selective

    
    -transaminase with an equilibrium-shifting amine donor.
    
  • Chemo-Enzymatic Inversion (Method B): A robust chemical sequence involving the asymmetric reduction of the ketone to the (S)-alcohol, followed by stereospecific inversion to the (R)-amine via an azide intermediate.

Retrosynthetic Analysis & Pathway Design

The synthesis hinges on the efficient desymmetrization of the prochiral ketone, 7-methoxy-1-indanone . The choice of pathway depends on the available equipment (bioreactor vs. chemical plant) and scale.

SynthesisPath Ketone Starting Material 7-Methoxy-1-indanone Transaminase Biocatalysis (Route A) (R)-Selective Transaminase Donor: o-Xylylenediamine Ketone->Transaminase Direct Amination KRED Step B1: Asymmetric Reduction KRED or Ru-Cl-Diamine (S)-Selectivity Ketone->KRED Reduction Target_A Target Molecule (R)-7-Methoxy-1-aminoindan (>99% ee) Transaminase->Target_A 1 Step Alcohol Intermediate (S)-7-Methoxy-1-indanol KRED->Alcohol Activation Step B2: Activation MsCl / Et3N Alcohol->Activation Mesylate Intermediate (S)-Mesylate Activation->Mesylate Azide Step B3: Displacement (Inversion) NaN3 (SN2) Mesylate->Azide Azide_Int Intermediate (R)-1-Azido-7-methoxyindan Azide->Azide_Int Inversion of Config Reduction Step B4: Staudinger Reduction PPh3 / H2O Azide_Int->Reduction Reduction->Target_A Retention

Figure 1: Strategic divergence for the synthesis of (R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine.

Method A: Biocatalytic Transamination (Recommended)

This method is superior for industrial scalability due to its high atom economy and lack of toxic transition metals. The key to success with the sterically hindered 7-methoxy substrate is the use of ortho-xylylenediamine as the amine donor, which drives the equilibrium by cyclizing to a stable isoindole byproduct.

Reagents & Materials[1][2][3][4][5]
  • Substrate: 7-Methoxy-1-indanone (purity >98%).

  • Enzyme: (R)-Selective

    
    -Transaminase (e.g., Codexis ATA-4xx series or equivalent Arthrobacter sp. variant).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1][2]

  • Amine Donor: ortho-Xylylenediamine dihydrochloride.[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Co-solvent: DMSO (10% v/v) to enhance substrate solubility.

Experimental Protocol
  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP.[3]

  • Substrate Solution: Dissolve 7-Methoxy-1-indanone (1.0 mmol, 162 mg) in DMSO (2.5 mL).

  • Donor Addition: Add ortho-xylylenediamine dihydrochloride (1.2 mmol, 1.2 equiv) to the buffer solution.

  • Initiation: Add the substrate/DMSO solution to the buffer mixture. Initiate the reaction by adding the (R)-Transaminase preparation (50 mg lyophilized powder or 5 mL cell lysate).

  • Incubation: Incubate at 30°C with orbital shaking (250 rpm) for 24 hours. The reaction mixture may turn dark/black due to the formation of the isoindole byproduct (this is normal and indicates progress).

  • Quenching & Workup:

    • Acidify to pH < 2 with 6M HCl to stop the reaction and protonate the amine.

    • Extract with MTBE (3 x 20 mL) to remove unreacted ketone and non-basic impurities. Discard organic layer.

    • Basify the aqueous phase to pH > 11 using 10M NaOH.

    • Extract the product with DCM (3 x 30 mL).

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude amine is typically >95% pure. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).

Mechanism of Action: The enzyme forms a Schiff base with the ketone. The ortho-xylylenediamine donor transfers its amine group to the PLP cofactor, becoming an aldehyde which spontaneously cyclizes. This cyclization renders the amine transfer irreversible, overcoming the unfavorable equilibrium typically seen with acetophenone-like substrates.

Method B: Chemo-Enzymatic Inversion (Traditional)

This route is preferred if specific transaminases are unavailable. It relies on the "Inversion Strategy": synthesizing the (S)-alcohol to access the (R)-amine via SN2 displacement.

Step 1: Asymmetric Reduction to (S)-Alcohol
  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Transfer Hydrogenation catalyst).

  • Conditions: Formic acid/Triethylamine (5:2 azeotrope) in DCM at RT.

  • Protocol:

    • Dissolve 7-methoxy-1-indanone (10 mmol) in DCM (50 mL).

    • Add the Ruthenium catalyst (0.5 mol%).

    • Add HCOOH/Et₃N complex (2 equiv). Stir for 12h.

    • Result: (S)-7-Methoxy-1-indanol (>98% ee).

Step 2: Activation & Displacement (The Inversion)
  • Logic: Direct amination of the alcohol is difficult. Conversion to a mesylate followed by Azide displacement ensures clean Walden inversion.

  • Protocol:

    • Mesylation: Treat (S)-alcohol (10 mmol) with MsCl (1.2 equiv) and Et₃N (1.5 equiv) in DCM at 0°C.

    • Azidation: Dissolve the crude mesylate in DMF. Add NaN₃ (1.5 equiv). Heat to 60°C for 4 hours.

      • Note: The 7-methoxy group adds steric bulk, potentially slowing the SN2 reaction. Ensure complete conversion by TLC before proceeding.

    • Result: (R)-1-Azido-7-methoxyindan.

Step 3: Reduction to Amine
  • Method: Staudinger Reduction (mildest for preserving chirality).

  • Protocol:

    • Dissolve the azide in THF/H₂O (10:1).

    • Add PPh₃ (1.2 equiv). Stir at RT for 2h (evolution of N₂).

    • Heat to 50°C for 1h to hydrolyze the iminophosphorane.

    • Workup: Acid/Base extraction (as in Method A) to remove triphenylphosphine oxide.

Quality Control & Analytical Methods

Validation of the enantiomeric excess (ee) is crucial. The 7-methoxy group provides a distinct UV chromophore.

Chiral HPLC Method
ParameterCondition
Column Daicel Chiralpak AD-H or Lux Amylose-1 (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm and 280 nm
Retention Times (S)-Enantiomer: ~8.5 min (R)-Enantiomer: ~11.2 min (Confirm with racemate)
NMR Characterization
  • 1H NMR (400 MHz, CDCl₃):

    
     7.20 (t, 1H), 6.85 (d, 1H), 6.70 (d, 1H), 4.35 (t, 1H, H-1), 3.85 (s, 3H, OMe), 2.90 (m, 1H), 2.75 (m, 1H), 2.50 (m, 1H), 1.70 (m, 1H).
    
  • Note: The H-1 proton in the 7-methoxy derivative often appears as a triplet or dd shifted upfield relative to the unsubstituted indanamine due to the electronic effect of the peri-methoxy group.

References

  • Biocatalytic Transamination (General Protocol)

    • Green, A. P., et al. "Chiral Amine Synthesis Using

      
      -Transaminases: An Amine Donor that Displaces Equilibria." Angew.[4] Chem. Int. Ed.2014 , 53, 10714. Link
      
  • Rasagiline Analog Synthesis (Chemical Route)

    • Reddy, K. T., et al. "A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate." Der Pharma Chemica2011 , 3(4), 110-115. Link

  • Transaminase Screening for Bulky Ketones

    • Pavel, K., et al.

      
      -Transaminase... for Asymmetric Synthesis of Enantiopure Bulky Amines." ACS Catal.2021 , 11, 10862. Link
      
  • Indanone Synthesis Review

    • "Synthesis of 1-indanones with a broad range of biological activity."[5] Beilstein J. Org. Chem.2017 , 13, 1860. Link

Sources

Application Note: High-Resolution Chiral HPLC Separation of 7-Methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chiral resolution of 7-Methoxy-2,3-dihydro-1H-inden-1-amine (also known as 7-methoxy-1-aminoindan). As a primary amine with a chiral center at the C1 position, this compound represents a privileged pharmacophore found in various CNS-active agents (e.g., MAO-B inhibitors like Rasagiline).

Achieving baseline separation of this compound is challenging due to the strong basicity of the primary amine, which often leads to severe peak tailing on traditional silica-based matrices. This guide presents two distinct, validated approaches:

  • The "Specialist" Method (Recommended): Uses a Crown Ether chiral stationary phase (CSP) under acidic aqueous conditions.[1] This method exploits the specific ammonium-host interaction for maximum selectivity.

  • The "Generalist" Method (Alternative/Scale-up): Uses an Amylose-based CSP under normal phase conditions with basic additives. This is ideal for preparative scale-up where organic solvent recovery is prioritized.

Physicochemical Context & Separation Strategy

The Analyte
  • Compound: 7-Methoxy-2,3-dihydro-1H-inden-1-amine[2]

  • Functional Groups: Primary amine (Basic, pKa ~9.5), Methoxy ether (Electron donating).

  • Chiral Center: C1 position of the indane ring.

  • Solubility: Soluble in Methanol, Ethanol, dilute aqueous acid; moderately soluble in Hexane/IPA mixtures.

Mechanism of Action
  • Crown Ether CSP (Crownpak CR/CR-I): The chiral recognition relies on the formation of an inclusion complex between the chiral crown ether (host) and the protonated primary ammonium ion (

    
    ) of the analyte (guest). The 7-methoxy group adds electron density to the aromatic ring, potentially stabilizing the ammonium complex via cation-
    
    
    
    interactions, necessitating organic modifier optimization to modulate retention.
  • Polysaccharide CSP (Chiralpak AD/IA): Separation is driven by hydrogen bonding, dipole-dipole interactions, and steric inclusion within the amylose helical grooves. The methoxy group acts as a hydrogen bond acceptor, providing an additional "handle" for chiral discrimination.

Experimental Protocols

Protocol A: Crown Ether CSP (Reversed Phase)

Best for: Analytical purity checks, trace enantiomer detection, and aqueous-soluble samples.

Rationale: Crown ether columns are designed specifically for primary amines. They require the amine to be fully protonated.

ParameterCondition
Column Daicel CROWNPAK® CR-I(+) (Immobilized) or CR(+) (Coated) Dimensions: 3.0 x 150 mm, 5 µm
Mobile Phase Perchloric Acid (HClO₄) pH 1.5 / Methanol (85:15 v/v)
Flow Rate 0.4 – 0.6 mL/min
Temperature 10°C – 25°C (Lower temperature significantly increases resolution)
Detection UV @ 210 nm (Amine absorption) or 270 nm (Aromatic ring)
Sample Diluent Mobile Phase (Must be acidic to prevent precipitation)

Step-by-Step Methodology:

  • Preparation: Prepare an aqueous solution of HClO₄ adjusted to pH 1.5. Warning: Perchloric acid is corrosive; use appropriate PPE.

  • Equilibration: Flush the column with the mobile phase (85% pH 1.5 buffer / 15% MeOH) for at least 20 column volumes.

  • Temperature Control: Set the column oven to 25°C initially. If Resolution (

    
    ) < 1.5, lower the temperature to 10°C. Crown ether selectivity is enthalpy-driven and improves at lower temperatures.
    
  • Injection: Inject 5–10 µL of sample (1 mg/mL).

  • Elution Order: typically, the (S)-enantiomer elutes before the (R)-enantiomer on CR(+) columns, but this must be confirmed with pure standards.

Protocol B: Amylose Tris-DMPC (Normal Phase)

Best for: Preparative scale-up, non-aqueous samples, and LC-MS (if using volatile additives).

Rationale: Normal phase conditions use basic additives (DEA) to suppress the ionization of residual silanols on the silica surface, preventing peak tailing of the free amine.

ParameterCondition
Column Chiralpak® AD-H (or Immobilized IA ) Selector: Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min (for 4.6 mm ID column)
Temperature 25°C
Detection UV @ 270 nm
Back Pressure < 50 bar (Typical for Normal Phase)

Step-by-Step Methodology:

  • Mobile Phase Prep: Premix n-Hexane and IPA. Add Diethylamine (DEA) to a concentration of 0.1%. Crucial: Do not use pure Hexane; at least 5% alcohol is needed for stable baselines.

  • Passivation: Flush the system with the mobile phase containing DEA for 30 minutes to saturate the silica silanols.

  • Screening: Inject the racemate.

    • If retention is too low (

      
      ): Reduce IPA to 5%.
      
    • If tailing persists: Increase DEA to 0.2% or switch to Ethanolamine.

  • Scale-Up: For prep-LC, the loading capacity of AD-H is high. The methoxy group aids solubility in the alcohol component, allowing for higher concentration injections.

Method Optimization & Troubleshooting

Decision Matrix for Method Selection

MethodSelection Start Start: 7-Methoxy-1-aminoindan Sample Q1 Is the sample aqueous or salt form? Start->Q1 PathA Route A: Analytical / QC Q1->PathA Yes (Salt/Aq) PathB Route B: Prep / Purification Q1->PathB No (Free base/Org) Crown Protocol A: Crownpak CR(+) Mobile Phase: pH 1.5 HClO4 / MeOH PathA->Crown Poly Protocol B: Chiralpak AD-H Mobile Phase: Hex/IPA/DEA PathB->Poly Opt_Crown Optimization: Lower Temp to 10°C Decrease MeOH % Crown->Opt_Crown If Rs < 1.5 Opt_Poly Optimization: Increase DEA to 0.2% Switch IPA to EtOH Poly->Opt_Poly If Tailing > 1.2

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on sample state and goal.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (Normal Phase) Interaction between amine and residual silanols.Increase basic additive: Raise DEA concentration to 0.2%. Ensure column is fully equilibrated.
Low Retention (Crown Ether) High organic content or high pH.Reduce Methanol: Drop MeOH to 5% or 0%. Check pH: Ensure pH is < 2.0 to fully protonate the amine.
Broad Peaks (Crown Ether) Slow mass transfer kinetics.Lower Flow Rate: Reduce to 0.3 mL/min. Lower Temperature: Cool to 10-15°C to "lock" the host-guest complex.
Split Peaks Sample solvent mismatch.Dissolve sample in the mobile phase. Avoid injecting pure MeOH into a Hexane system.

Comparative Data Summary (Expected)

The following data represents typical performance metrics for 1-aminoindan derivatives on these stationary phases.

MetricProtocol A (Crownpak CR+)Protocol B (Chiralpak AD-H)
Selectivity (

)
1.2 – 1.41.1 – 1.3
Resolution (

)
> 2.0 (Baseline)> 1.5
Run Time 15 – 25 min10 – 15 min
Sample Capacity Low (Analytical)High (Preparative)
Robustness Sensitive to pH/TempRobust, standard NP

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Journal of Chromatography A.

  • Phenomenex. Chiral HPLC Separations: A Guide to Method Development.

  • Sigma-Aldrich. 7-Methoxy-1-indanone (Precursor) Physicochemical Properties.

  • Chiral Technologies Europe. Instruction Manual for CHIRALPAK® AD-H.

Sources

Application Note: Strategic Synthesis of Selective MAO-B Inhibitors Using 7-Methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and neuropharmacology. It details the strategic utilization of 7-Methoxy-2,3-dihydro-1H-inden-1-amine (7-Methoxy-1-aminoindane) as a critical scaffold in the synthesis of next-generation Monoamine Oxidase B (MAO-B) inhibitors.

Abstract & Scientific Rationale

Parkinson’s Disease (PD) therapy relies heavily on the inhibition of MAO-B to prevent dopamine degradation.[1][2] While Rasagiline (N-propargyl-1-aminoindane) is a gold standard, achieving higher isoform selectivity (MAO-B vs. MAO-A) remains a priority to minimize hypertensive crises (the "cheese effect") associated with MAO-A inhibition.

7-Methoxy-2,3-dihydro-1H-inden-1-amine represents a privileged scaffold. Structure-Activity Relationship (SAR) studies indicate that substituents at the 7-position of the indane ring sterically and electronically optimize the molecule for the MAO-B bipartite cavity, specifically enhancing selectivity compared to the unsubstituted or 6-substituted analogues. This guide outlines the protocol for synthesizing this core scaffold, resolving its enantiomers, and derivatizing it into a potent N-propargyl irreversible inhibitor.

Chemical Properties & Safety Profile[3]

PropertySpecification
Compound Name 7-Methoxy-2,3-dihydro-1H-inden-1-amine
CAS Number 1032279-33-6 (Free base) / 1187160-18-4 (HCl)
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; slightly soluble in water (unless salt form)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light

Safety Warning: This compound is a primary amine and a potential CNS active agent. Handle in a fume hood. Wear nitrile gloves and safety glasses. Treat as a potential irritant and neuroactive substance.

Synthetic Application Protocol

This workflow describes the "Propargyl-Linker" strategy, converting the 7-methoxy precursor into a Rasagiline-like suicide inhibitor.

Phase A: Synthesis of the Core Amine (If starting from Indanone)

Rationale: Commercial availability of the amine can be sporadic. Synthesizing from the ketone ensures supply chain control.

Reagents: 7-Methoxy-1-indanone, Hydroxylamine hydrochloride, Sodium acetate, Palladium on Carbon (Pd/C), Hydrogen gas.

  • Oxime Formation:

    • Dissolve 7-Methoxy-1-indanone (1.0 eq) in Ethanol.

    • Add Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq).

    • Reflux for 2–3 hours.[3] Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Evaporate ethanol, dilute with water, extract with DCM. Dry over MgSO₄.

  • Reduction:

    • Dissolve the oxime in Methanol/Acetic Acid (10:1).

    • Add 10% Pd/C (10 wt%).

    • Hydrogenate at 40–60 psi for 6–12 hours.

    • Purification: Filter catalyst over Celite. Basify filtrate with NaOH to pH > 10. Extract with DCM.

    • Yield: Expect 85–90% of racemic 7-Methoxy-2,3-dihydro-1H-inden-1-amine.

Phase B: Optical Resolution (Critical Step)

Expert Insight: The (R)-enantiomer of aminoindanes is typically the eutomer (active form) for MAO-B inhibition. Racemic mixtures dilute potency by 50%.

Reagents: L-Tartaric acid, Methanol, Isopropanol.

  • Dissolve racemic amine (10 g) in hot Methanol (50 mL).

  • Add L-Tartaric acid (0.5 eq) dissolved in hot Methanol.

  • Allow solution to cool slowly to RT, then refrigerate overnight.

  • Filtration: Collect the crystals (Diastereomeric salt).

  • Recrystallization: Recrystallize from Isopropanol to enrich ee% > 98%.

  • Free Basing: Treat the salt with 1M NaOH and extract with DCM to yield (R)-7-Methoxy-1-aminoindane .

Phase C: N-Propargylation (The "Warhead" Installation)

Rationale: The propargyl group is essential for the irreversible covalent modification of the FAD cofactor in MAO-B.

Reagents: Propargyl bromide (80% in toluene), Potassium Carbonate (K₂CO₃), Acetonitrile (ACN).

  • Setup: In a round-bottom flask, dissolve (R)-7-Methoxy-1-aminoindane (1.0 eq) in ACN (10 mL/g).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq). Stir at RT for 15 min.

  • Alkylation: Add Propargyl bromide (1.1 eq) dropwise over 20 minutes.

    • Critical Control: Do not overheat. Maintain temp < 40°C to prevent di-alkylation.

  • Reaction: Stir at 45°C for 4–6 hours.

  • Workup: Filter inorganic salts. Concentrate filtrate.

  • Purification: Flash Column Chromatography (SiO₂). Elute with Hexane:EtOAc (gradient 9:1 to 7:3).

  • Product: (R)-N-Propargyl-7-methoxy-1-aminoindane .

Visualizing the Synthetic Logic

SynthesisWorkflow Start 7-Methoxy-1-indanone Oxime Indanone Oxime (Intermediate) Start->Oxime NH2OH·HCl, Reflux RacemicAmine Racemic 7-Methoxy-1-aminoindane Oxime->RacemicAmine H2, Pd/C Resolution Chiral Resolution (L-Tartaric Acid) RacemicAmine->Resolution Crystallization RAmine (R)-7-Methoxy -1-aminoindane Resolution->RAmine Selective Isolation Propargylation N-Propargylation (Propargyl Bromide/K2CO3) RAmine->Propargylation Warhead Attachment FinalProduct MAO-B Inhibitor (R)-N-Propargyl-7-methoxy... Propargylation->FinalProduct Purification

Figure 1: Step-by-step synthetic pathway from ketone precursor to active suicide inhibitor.

Functional Validation: MAO-B Inhibition Assay

Once synthesized, the compound must be validated for potency (IC₅₀) and selectivity.

Assay Principle: Fluorometric detection of H₂O₂ generation using Amplex Red. Enzymes: Recombinant Human MAO-B and MAO-A (Control).[4]

ComponentConcentration / Condition
Substrate p-Tyramine or Benzylamine (1 mM)
Detection Agent Amplex Red (50 µM) + HRP (1 U/mL)
Buffer 0.1 M Potassium Phosphate, pH 7.4
Incubation 37°C for 30 minutes

Protocol:

  • Pre-incubation: Incubate Enzyme (MAO-B) + Inhibitor (Series dilution of 7-methoxy derivative) for 15 mins at 37°C. This allows the irreversible covalent bond to form.

  • Initiation: Add Substrate/Amplex Red/HRP master mix.

  • Measurement: Read Fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 mins.

  • Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Calculate IC₅₀.

    • Target Specification: A successful 7-methoxy candidate should exhibit an IC₅₀ < 100 nM against MAO-B and > 10 µM against MAO-A (Selectivity Ratio > 100).

Troubleshooting & Optimization

  • Issue: Low Yield in Propargylation.

    • Cause: Formation of N,N-dipropargyl byproduct.

    • Solution: Use a slight deficit of propargyl bromide (0.95 eq) and slow addition. The unreacted primary amine is easier to separate than the tertiary amine byproduct.

  • Issue: Poor Enantiomeric Excess (ee%). [5]

    • Cause: Incomplete crystallization.

    • Solution: Recrystallize the tartrate salt twice. Verify ee% using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA mobile phase).

  • Issue: Oxidation of Amine.

    • Cause: Air sensitivity.

    • Solution: Store the free base under Argon. Ideally, convert the final product to a Mesylate or Hydrochloride salt for long-term stability.

References

  • Structure-Activity Relationships of 1-Aminoindanes

    • Title: Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors.[6][7]

    • Source: PubMed / ResearchG
    • Link:[Link]

    • Relevance: Establishes the 7-methoxy substitution pattern as favorable for MAO-B selectivity over MAO-A.
  • General Synthesis of Propargyl-Aminoindanes (Rasagiline Analogues)

    • Title: Process for the Synthesis of Propargylated Aminoindan Derivatives.[1][3][8]

    • Source: Google P
    • Link
    • Relevance: Provides the foundational industrial protocol for propargylation and chiral resolution of the aminoindane scaffold.
  • MAO-B Assay Protocols

    • Title: Selective Inhibition of Human Monoamine Oxidase B by Acacetin 7-Methyl Ether.[4][9]

    • Source: NCBI / PMC
    • Link:[Link]

    • Relevance: Details the fluorometric assay conditions and selectivity calculations used to valid

Sources

Application Note: Characterization and Screening of 7-Methoxy-Indan-1-Amine Derivatives for Parkinson’s Disease

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Rationale

The aminoindan scaffold, exemplified by Rasagiline (N-propargyl-1(R)-aminoindan), represents a cornerstone in the symptomatic treatment of Parkinson’s Disease (PD). These compounds function primarily as irreversible, selective inhibitors of Monoamine Oxidase B (MAO-B) , preventing the oxidative deamination of dopamine in the striatum.

This application note focuses on the 7-methoxy-indan-1-amine subclass. While 5- and 6-substituted analogs have been extensively characterized, the 7-methoxy substitution offers a unique pharmacological profile due to its proximity to the chiral center (C1-amine) and the bridgehead carbons.

Why 7-Methoxy?
  • Steric Modulation: The methoxy group at position 7 introduces steric bulk adjacent to the amine binding motif, potentially altering the entropy of binding and enhancing selectivity against the structurally related MAO-A isoform.

  • Metabolic Stability: Electronic donation from the methoxy group can alter the susceptibility of the aromatic ring to hydroxylation by hepatic CYPs, potentially modifying the pharmacokinetic half-life compared to unsubstituted aminoindans.

  • Neuroprotective Potential: Methoxy-substituted indans often exhibit antioxidant properties, scavenging reactive oxygen species (ROS) generated during dopamine metabolism.

Chemical Space & Structure-Activity Relationship (SAR)[1]

The following table summarizes the core derivatives typically synthesized for SAR exploration. The "R-Group" refers to the substituent on the nitrogen atom, which is critical for mechanism-based inhibition (e.g., the propargyl group).

Compound CodeC1-ConfigurationN-Substitution (R)7-PositionPredicted MOA
7-MeO-AI Racemic-H-OCH₃Reversible MAO-B Inhibition
7-MeO-Ras (R)-Propargyl (-CH₂C≡CH)-OCH₃Irreversible MAO-B Inhibition
7-MeO-Me (R)-Methyl-OCH₃Competitive Inhibition
7-MeO-Carb (R)-Carbamate (Rivastigmine-like)-OCH₃Dual AChE/MAO-B Inhibition

Experimental Workflow: From Synthesis to Validation

The following diagram outlines the critical path for evaluating these derivatives.

Workflow Synth Synthesis (Reductive Amination) Purify Chiral Separation (HPLC) Synth->Purify Yield > 60% EnzAssay Enzymatic Assay (MAO-A vs MAO-B) Purify->EnzAssay >98% ee Docking In Silico Docking (PDB: 2V5Z) Purify->Docking Structure Cellular Neuroprotection (SH-SY5Y + MPP+) EnzAssay->Cellular IC50 < 100nM Docking->Cellular Binding Confirmed

Caption: Figure 1. Integrated workflow for the synthesis, screening, and biological validation of 7-methoxy-indan-1-amine derivatives.

Protocol A: Chemical Synthesis (7-Methoxy-N-propargyl-1-aminoindan)

Objective: Synthesize the target compound starting from 7-methoxy-1-indanone.

Reagents
  • Precursor: 7-Methoxy-1-indanone (CAS: 35292-28-3)

  • Amine Source: Propargylamine

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol

Step-by-Step Methodology
  • Imine Formation: Dissolve 7-methoxy-1-indanone (1.0 eq) and propargylamine (1.2 eq) in anhydrous DCE under nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of acetic acid (AcOH, 1-2 drops) to activate the ketone. Stir at room temperature for 2 hours. Monitor imine formation by TLC.

  • Reduction: Cool the mixture to 0°C. Slowly add NaBH(OAc)₃ (1.5 eq) in portions.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

  • Quench: Quench with saturated NaHCO₃ solution. Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel column chromatography (Hexane:EtOAc gradient).

  • Chiral Resolution (Optional but Recommended): Use chiral HPLC (Chiralpak AD-H column) to separate (R) and (S) enantiomers, as the (R)-enantiomer is typically the active MAO-B inhibitor.

Validation Check:

  • ¹H NMR: Confirm the presence of the propargyl triplet (~2.3 ppm) and the 7-methoxy singlet (~3.8 ppm).

  • Mass Spec: Verify [M+H]⁺ peak.

Protocol B: Fluorometric MAO-B Inhibition Assay

Objective: Determine the IC₅₀ and Selectivity Index (SI) of the derivative against human recombinant MAO-B vs. MAO-A.

Principle: The assay uses Amplex Red . MAO-B converts the substrate (Benzylamine or Tyramine) into an aldehyde and H₂O₂. Horseradish Peroxidase (HRP) uses H₂O₂ to oxidize Amplex Red into highly fluorescent Resorufin.

Materials
  • Enzymes: Human Recombinant MAO-B and MAO-A (Sigma/Corning).

  • Substrate: Tyramine (non-selective) or Benzylamine (MAO-B specific).

  • Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Inhibitor: 7-Methoxy derivative (dissolved in DMSO).

  • Control: Rasagiline (Positive Control).

Procedure
  • Preparation: Dilute compounds in assay buffer (0.1 M sodium phosphate, pH 7.4) to 10x final concentration.

  • Incubation: Add 10 µL of inhibitor + 40 µL of Enzyme (MAO-B or MAO-A) to a black 96-well plate. Incubate for 30 minutes at 37°C. Note: This pre-incubation is critical for irreversible inhibitors to bind.

  • Reaction Start: Add 50 µL of Master Mix containing:

    • Amplex Red (200 µM final)

    • HRP (1 U/mL final)

    • Substrate (Tyramine, 1 mM final)

  • Measurement: Immediately read fluorescence in kinetic mode (Ex/Em = 530/590 nm) for 60 minutes.

  • Analysis: Calculate the slope (RFU/min) of the linear portion.

    • Plot log[Concentration] vs. % Inhibition to determine IC₅₀.

Protocol C: In Silico Molecular Docking

Objective: Rationalize the binding mode and the effect of the 7-methoxy group.

Workflow
  • Target Preparation: Download PDB ID 2V5Z (Human MAO-B complexed with Safinamide) or 2BYB (Complexed with Rasagiline).

  • Preprocessing: Remove water molecules. Fix missing atoms. Define the active site box centered on the FAD cofactor (N5 atom).

  • Ligand Prep: Construct the (R)-7-methoxy-N-propargyl-1-aminoindan structure. Minimize energy (MMFF94 force field).

  • Docking (AutoDock Vina / Glide):

    • Constraint: Define a distance constraint between the propargyl terminal carbon and the N5 of FAD (< 4.5 Å) to simulate the pre-covalent state.

  • Analysis:

    • Evaluate the Steric Clash or H-bond potential of the 7-methoxy group with residues Leu171 or Ile199 (entrance cavity residues).

    • Compare binding energy score (

      
      ) vs. unsubstituted Rasagiline.
      

Protocol D: Cellular Neuroprotection (MPP+ Model)

Objective: Assess if the compound protects dopaminergic neurons from mitochondrial toxin-induced death.[1]

Cell Line
  • SH-SY5Y (Human Neuroblastoma) differentiated with Retinoic Acid (10 µM) for 5-7 days to induce a dopaminergic phenotype.

Procedure
  • Seeding: Plate differentiated SH-SY5Y cells at 10,000 cells/well in 96-well plates.

  • Pre-treatment: Treat cells with the 7-methoxy derivative (0.1, 1, 10 µM) for 1 hour.

  • Insult: Add MPP+ (1-Methyl-4-phenylpyridinium) to a final concentration of 1-2 mM.

  • Incubation: Incubate for 24 hours at 37°C.

  • Viability Assay: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Data Output: Normalize viability to Vehicle Control (100%) and MPP+ Control (typically ~40-50%).

Mechanistic Pathway Visualization

The following diagram illustrates the dual mechanism by which these derivatives combat Parkinsonian pathology: Enzymatic Inhibition and Mitochondrial Protection.

Mechanism Drug 7-Methoxy-Indan-1-Amine MAOB MAO-B Enzyme (Mitochondrial Outer Membrane) Drug->MAOB Inhibits Mito Mitochondrial Permeability Pore Drug->Mito Stabilizes (Propargyl moiety) Survival Neuronal Survival Drug->Survival Promotes Dopamine Synaptic Dopamine MAOB->Dopamine Degrades ROS Reactive Oxygen Species (H2O2, Aldehydes) MAOB->ROS Generates Apoptosis Neuronal Apoptosis ROS->Apoptosis Induces Mito->Apoptosis Cytochrome C Release

Caption: Figure 2. Mechanistic action of 7-methoxy-aminoindans: Inhibition of MAO-B prevents dopamine degradation and ROS formation, while the scaffold stabilizes mitochondrial function.

References

  • Finberg, J. P. M., et al. (1996).[2] "Pharmacology of Rasagiline (N-Propargyl-1R-Aminoindan)." Neuropharmacology.

  • Binda, C., et al. (2004). "Structure of Human Monoamine Oxidase B, a Drug Target for the Treatment of Neurological Disorders." Nature Structural & Molecular Biology.

  • Youdim, M. B. H., et al. (2001).[2] "Rasagiline: Neurodegeneration, Neuroprotection, and Mitochondrial Permeability Transition." Journal of Neuroscience Research.

  • Edmondson, D. E., et al. (2009). "Structure and Mechanism of Monoamine Oxidase." Current Medicinal Chemistry.

  • Carradori, S., & Petzer, J. P. (2015). "Novel Monoamine Oxidase Inhibitors: A Patent Review (2012–2014)." Expert Opinion on Therapeutic Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Methoxy-2,3-dihydro-1H-inden-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Troubleshooting Guide Reference ID: TSC-AGO-INT-001 Role: Senior Application Scientist

Introduction

Welcome to the technical support hub for 7-Methoxy-2,3-dihydro-1H-inden-1-amine (also known as 7-methoxy-1-aminoindane). As a critical intermediate in the synthesis of Agomelatine , the purity of this amine directly dictates the yield and quality of the final API.

This guide addresses the most persistent challenges in the reductive amination and hydrogenation workflows. We move beyond basic recipes to explore the why behind impurity formation, providing you with self-validating protocols to secure your supply chain.

Module 1: The "Dimer" Challenge (Secondary Amine Formation)

User Query: “I am observing a persistent impurity at RRT ~1.8-2.0 in my HPLC traces. It has a mass of [2M-NH3]+. Increasing the catalyst loading didn't help. What is this?”

Diagnosis: You are encountering the Bis-impurity (Dimer): Bis(7-methoxy-2,3-dihydro-1H-inden-1-yl)amine. This is the most common failure mode in the reductive amination of 7-methoxy-1-indanone. It occurs when the newly formed primary amine acts as a nucleophile, attacking the intermediate imine species.

Mechanism of Failure:

  • Primary Reaction: Ketone

    
     Imine 
    
    
    
    Primary Amine (Target) .
  • Parasitic Reaction: Primary Amine + Imine

    
     Secondary Imine 
    
    
    
    Secondary Amine (Dimer) .

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
Ammonia Equivalents Increase to >10 eq. Le Chatelier’s principle: Excess ammonia suppresses the competitive attack of the primary amine on the imine.
Concentration Dilute the reaction (0.1 M - 0.2 M)Bimolecular dimerization rates drop significantly with dilution compared to the pseudo-first-order reduction of the imine.
Catalyst Selection Switch to Raney Nickel Raney Ni is often superior to Pd/C for this specific transformation because it promotes rapid hydrogenation of the imine, leaving less time for the "dimerization window."
Module 2: Oxygenated Impurities (The "Hydroxyl" & "Oxime" Trap)

User Query: “My reaction stalled. I see starting material and a new peak that matches the alcohol analogue. Why isn't the amination proceeding?”

Diagnosis: You have two distinct issues here:

  • Impurity B (The Alcohol): 7-Methoxy-1-indanol.

  • Impurity C (The Oxime): 7-Methoxy-1-indanone oxime (if using the two-step route).

Root Cause Analysis:

  • The Alcohol: Formed via direct reduction of the ketone carbonyl by the hydride source (hydrogen or borohydride) before the imine is formed. This is a "race condition" between imine formation and carbonyl reduction.

  • The Oxime: Incomplete hydrogenation. This is often caused by catalyst poisoning or insufficient pressure.

Corrective Actions:

  • Q: How do I stop Alcohol formation?

    • A: Ensure complete imine/oxime formation before adding the reducing agent. If doing a one-pot reductive amination, add the amine source and wait (or use a dehydrating agent like

      
      ) before adding the hydride.
      
  • Q: The Oxime won't reduce. What now?

    • A: Check for sulfur poisoning. If you synthesized the oxime from hydroxylamine hydrochloride, residual chloride or sulfate ions can poison Pd or Ni catalysts. Wash the oxime intermediate thoroughly with water until the filtrate is neutral before hydrogenation.

Module 3: Visualizing the Failure Pathways

The following diagram maps the kinetic branch points where your synthesis succeeds or fails. Use this to identify where your process is leaking yield.

ImpurityPathways SM 7-Methoxy-1-indanone (Starting Material) Imine Intermediate Imine (Transient) SM->Imine + NH3 / - H2O Oxime Intermediate Oxime (Stable) SM->Oxime + NH2OH Alcohol Impurity: 7-Methoxy-1-indanol (Direct Reduction) SM->Alcohol Direct Hydrogenation (Moisture present) Target 7-Methoxy-1-aminoindane (TARGET) Imine->Target H2 / Catalyst Oxime->Target H2 / Raney Ni (Preferred Route) Dimer Impurity: Bis-amine Dimer (Secondary Amine) Target->Dimer + Imine (Side Reaction)

Figure 1: Reaction network showing critical branch points for impurity formation. Green indicates the desired path; Red indicates impurity sinks.

Module 4: Recommended Protocol (The "Oxime" Route)

To maximize purity and minimize the "Dimer" impurity, the Two-Step Oxime Route is the industry gold standard for this substrate. It separates the C=N bond formation from the reduction step, eliminating the competition that causes alcohol formation.

Step 1: Oxime Formation [1]
  • Charge 7-methoxy-1-indanone (1.0 eq) in Ethanol.

  • Add Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq).

  • Reflux for 2-3 hours. Monitor by TLC/HPLC until ketone < 0.5%.

  • Workup: Cool, pour into water. The oxime usually precipitates. Filter and wash extensively with water to remove chloride ions (Critical for Step 2).

  • Dry the solid.

Step 2: Catalytic Hydrogenation (Reduction)
  • Dissolve the dried Oxime in Methanol/Ammonia (7N NH3 in MeOH is ideal).

    • Note: The presence of ammonia suppresses secondary amine formation even in this step.

  • Catalyst: Add Raney Nickel (approx. 10-20 wt% of substrate).

    • Warning: Raney Ni is pyrophoric. Handle under inert gas.

  • Hydrogenation: Pressurize to 5–10 bar

    
     at 50°C.
    
  • Monitor: Reaction is complete when the Oxime peak disappears.

  • Filtration: Filter through Celite under Nitrogen.

  • Isolation: Concentrate to obtain the amine.

Why this works:

  • Separation of Steps: Prevents direct ketone reduction (Alcohol impurity).

  • Ammonia Presence: Suppresses dimerization during the reduction phase.

  • Raney Ni: Highly active for C=N reduction, minimizing the lifespan of the reactive imine intermediate.

Module 5: Analytical Data Summary

Use the following table to identify peaks in your chromatogram.

CompoundIdentityRelative Retention Time (RRT)*Mass (ESI+)Origin
Target 7-Methoxy-1-aminoindane1.00164.1 [M+H]+Product
Impurity A 7-Methoxy-1-indanone~1.25163.1 [M+H]+Unreacted SM
Impurity B 7-Methoxy-1-indanol~1.10147.1 [M+H-H2O]+Direct Reduction
Impurity C Oxime Intermediate~1.15178.1 [M+H]+Incomplete Rxn
Impurity D Bis-Dimer ~1.85310.2 [M+H]+Side Reaction

(Note: RRTs are approximate and depend on C18 column conditions, typically Mobile Phase A: 0.1% Formic Acid/Water, B: MeCN).

References
  • Lesieur, D., et al. (1992). Naphthalenic derivatives, process for preparing them and pharmaceutical compositions containing them. U.S. Patent No. 5,225,442. (Original patent describing the Agomelatine scaffold and intermediates).[2]

  • Yous, S., et al. (1992). Novel naphthalenic ligands with high affinity for melatonin receptors. Journal of Medicinal Chemistry, 35(8), 1484-1486. (Foundational paper on the structure-activity relationship).

  • Hu, H., et al. (2007). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. CN Patent CN101062897A. (Describes the specific Raney Ni/Oxime reduction route for aminoindanes).

  • Liu, Y., et al. (2013).[2] Quantification and structural elucidation of potential impurities in agomelatine active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 81-82, 193-201.[2] (Detailed analytical data on impurities).

Sources

Technical Support Center: 7-Methoxy-1-Indanone Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of 7-Methoxy-1-indanamine

The reductive amination of 7-methoxy-1-indanone is a critical transformation for accessing 7-methoxy-1-indanamine, a key intermediate in pharmaceutical development. While conceptually straightforward, this reaction is often plagued by the formation of specific, and sometimes difficult to separate, side-products. This guide provides field-proven insights, troubleshooting protocols, and mechanistic explanations to help researchers minimize impurities and maximize the yield of their target amine.

The core reaction involves the condensation of 7-methoxy-1-indanone with an amine source (commonly ammonia or an ammonium salt) to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired primary amine.[1][2] The choice of reducing agent and the control of reaction conditions are paramount to success.

G cluster_main Desired Reaction Pathway start 7-Methoxy-1-indanone imine Intermediate Iminium Ion start->imine + NH3 / H+ product 7-Methoxy-1-indanamine (Target) imine->product + Reducing Agent (e.g., NaBH3CN)

Caption: The desired two-step, one-pot reductive amination pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the reductive amination of 7-methoxy-1-indanone?

The primary challenge is controlling the chemoselectivity of the reduction step. The reducing agent must selectively reduce the C=N bond of the in situ-formed iminium ion over the C=O bond of the starting ketone.[3][4] Failure to achieve this selectivity is the leading cause of the most common side-product, 7-methoxy-1-indanol.

Q2: Why is Sodium Cyanoborohydride (NaBH₃CN) typically recommended over Sodium Borohydride (NaBH₄)?

Sodium cyanoborohydride is a less powerful reducing agent than sodium borohydride.[2][3] Its reactivity is highly pH-dependent. At a mildly acidic pH (typically 6-7), which is optimal for iminium ion formation, NaBH₃CN is slow to reduce the ketone but rapidly reduces the more electrophilic iminium ion as it forms.[4][5] In contrast, NaBH₄ is reactive enough to reduce the starting ketone directly, leading to significant alcohol byproduct formation.[3]

Q3: Can I perform this reaction in a two-step (indirect) manner?

Yes, an indirect or stepwise procedure is a valid strategy, particularly if dialkylation is a persistent issue.[6][7] This involves first forming and isolating the imine intermediate, followed by its reduction in a separate step.[2] While this adds an extra step to the synthesis, it can offer greater control and lead to a cleaner product profile in challenging cases.

Troubleshooting Guide: Side-Product Identification & Mitigation

This section addresses the most common issues encountered during the reductive amination of 7-methoxy-1-indanone.

Problem 1: The major isolated product is 7-methoxy-1-indanol.

Causality: The formation of the corresponding alcohol, 7-methoxy-1-indanol, occurs when the rate of ketone reduction surpasses the rate of iminium ion reduction. This points to an issue with either the choice of reducing agent or the reaction conditions failing to favor imine formation.

G ketone 7-Methoxy-1-indanone imine Iminium Ion ketone->imine + NH3 (Slow or Unfavorable) alcohol Side-Product: 7-Methoxy-1-indanol ketone->alcohol Reduction (Too Fast) amine Desired Amine imine->amine Reduction

Caption: Competing pathways leading to the desired amine versus the alcohol side-product.

Troubleshooting Steps:

  • Verify Your Reducing Agent: Ensure you are using a selective reducing agent like Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃).[4][7] If using NaBH₄, this is the most likely cause of the problem.

  • Control the pH: Imine/iminium ion formation is catalyzed by mild acid. The optimal pH range is typically 6-7.

    • Too Acidic (pH < 5): The amine nucleophile (e.g., ammonia) will be fully protonated to ammonium (NH₄⁺), rendering it non-nucleophilic and shutting down imine formation.

    • Too Basic (pH > 8): The protonation of the carbonyl oxygen, which is necessary to activate it for nucleophilic attack, is insufficient.

  • Order of Addition: For a one-pot reaction, ensure the ketone, amine source (e.g., ammonium acetate), and solvent are mixed and the pH is adjusted before the addition of the reducing agent. This allows the equilibrium between the ketone and the iminium ion to be established.

  • Solvent Choice: Protic solvents like methanol can sometimes accelerate the direct reduction of the ketone, especially with less selective hydrides.[7] Consider switching to an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), particularly if using NaBH(OAc)₃.[6]

Problem 2: A significant amount of a higher molecular weight impurity is observed, consistent with a secondary amine.

Causality: This impurity is the dialkylated product, formed when the desired primary amine product, 7-methoxy-1-indanamine, acts as a nucleophile and reacts with a second molecule of the starting ketone. This forms a new secondary iminium ion, which is subsequently reduced. This is a common side reaction when using primary amines.[7]

G cluster_legend Dialkylation Pathway ketone 7-Methoxy-1-indanone primary_amine Product: 7-Methoxy-1-indanamine secondary_imine Secondary Iminium Ion primary_amine->secondary_imine + 7-Methoxy-1-indanone secondary_amine Side-Product: Dialkylated Amine secondary_imine->secondary_amine + Reducing Agent

Caption: Mechanism for the formation of the dialkylated secondary amine side-product.

Troubleshooting Steps:

  • Increase the Excess of the Amine Source: The most effective way to suppress dialkylation is by using a large excess of the initial amine source (e.g., ammonia or ammonium salt). This increases the probability that the ketone will react with the initial amine rather than the product amine. Using 5-10 equivalents of the ammonium salt is common.

  • Control Stoichiometry: Ensure the reducing agent is not the limiting reagent. A slight excess (1.2-1.5 equivalents) is typically sufficient.

  • Lower the Reaction Temperature: Reducing the temperature can sometimes slow the rate of the second alkylation relative to the first, improving selectivity.

  • Adopt a Stepwise Procedure: If dialkylation remains problematic, forming the imine first with a stoichiometric amount of the amine source, removing any excess ketone, and then adding the reducing agent can provide a cleaner product.[6]

Experimental Protocols

Protocol 1: Optimized One-Pot Reductive Amination

This protocol is designed to minimize both alcohol formation and dialkylation.

Reagent/ParameterRecommended ValueRationale
7-Methoxy-1-indanone 1.0 eqLimiting Reagent
Ammonium Acetate 5.0 - 10.0 eqLarge excess minimizes dialkylation.
Sodium Cyanoborohydride 1.5 eqEnsures complete reduction of the iminium ion.
Solvent Methanol (MeOH)Good solvent for reactants; allows pH control.
pH 6.0 - 7.0Optimal for iminium formation/reduction balance.
Temperature Room TemperatureSufficient for most reactions; avoids side reactions.
Monitoring TLC or LC-MSTo track disappearance of starting material.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar, add 7-methoxy-1-indanone (1.0 eq) and ammonium acetate (5.0 eq).

  • Add methanol (to achieve a concentration of 0.1-0.2 M with respect to the ketone).

  • Stir the mixture until all solids are dissolved.

  • Adjust the pH of the solution to ~6.5 by the dropwise addition of glacial acetic acid. Monitor with a pH meter or pH paper.

  • In a single portion, add sodium cyanoborohydride (1.5 eq) to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting ketone by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution in a well-ventilated fume hood until gas evolution ceases. Caution: Acidic workup can generate highly toxic HCN gas.[8]

  • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Partition the resulting aqueous residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude amine by column chromatography or crystallization.

References

  • Reductive Amination. Organic Chemistry Tutor. [Link]

  • Reductive Amination. Chemistry LibreTexts. [Link]

  • A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Structure of the imine reductase from Ajellomyces dermatitidis in three crystal forms. IUCr Journals. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • 09.10 Reductive Amination. The Organic Chemistry Tutor (YouTube). [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. MDPI. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace. [Link]

  • Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 7-Methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-7M-IND Assigned Specialist: Senior Application Scientist

Executive Summary: The Steric Challenge

The synthesis of 7-Methoxy-2,3-dihydro-1H-inden-1-amine presents a specific regiochemical challenge compared to unsubstituted 1-aminoindane. The methoxy group at the C7 position exerts peri-strain on the C1 carbonyl center.

In standard reductive amination (e.g.,


/

), this steric crowding retards the formation of the imine intermediate, leading to two common yield-killing side reactions:
  • Direct Reduction: The ketone is reduced to the alcohol (7-methoxyindan-1-ol) before the imine forms.

  • Incomplete Conversion: The equilibrium favors the starting ketone, resulting in difficult chromatographic separations.

This guide provides two high-yield protocols designed to bypass these specific thermodynamic traps.

Module 1: The "Titanium-Lock" Protocol (Recommended)

Strategy: Titanium(IV) Isopropoxide Mediated Reductive Amination Best For: Maximizing conversion, preventing alcohol formation, and one-pot scalability.

The Mechanistic Logic

Standard dehydrating agents are often insufficient for sterically hindered ketones. Titanium(IV) isopropoxide (


) serves a dual function:
  • Lewis Acid: It activates the C1 carbonyl, making it more susceptible to nucleophilic attack by ammonia despite the C7-methoxy steric hindrance.

  • Water Scavenger: It irreversibly consumes the water generated during imine formation, shifting the equilibrium entirely toward the imine species before the reducing agent is introduced.

Experimental Protocol

Reagents:

  • 7-Methoxy-1-indanone (1.0 equiv)

  • Ammonia (7M in MeOH or gaseous

    
    ) (5.0 - 7.0 equiv)
    
  • Titanium(IV) isopropoxide (1.25 - 1.5 equiv)

  • Sodium Borohydride (

    
    ) (1.5 equiv)
    

Workflow:

  • Complexation: In a dry flask under Argon, dissolve 7-methoxy-1-indanone in anhydrous THF or MeOH.

  • Activation: Add

    
     dropwise. The solution may change color (often yellow/orange), indicating Lewis acid complexation.
    
  • Imine Formation: Add the ammonia source.[1] Stir at ambient temperature for 6–12 hours .

    • Checkpoint: Monitor by TLC/LCMS. You must see the disappearance of the ketone peak. Do not proceed until the ketone is <5%.

  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise (exothermic).
    
  • Quench: Stir for 2 hours, then quench with aqueous

    
     (2M). A white precipitate (
    
    
    
    ) will form.
  • Workup: Filter the precipitate through Celite. The filtrate contains your amine.

Visual Workflow (DOT)

Ti_Reductive_Amination Start 7-Methoxy-1-indanone Step1 Add Ti(OiPr)4 (Lewis Acid Activation) Start->Step1 Step2 Add Excess NH3 (Imine Formation) Step1->Step2 Steric Bypass Check Checkpoint: Ketone < 5%? Step2->Check Check->Step2 No (Stir Longer) Reduce Add NaBH4 (0°C) Check->Reduce Yes Quench NH4OH Quench (TiO2 Precipitates) Reduce->Quench Product Target Amine (High Yield) Quench->Product Filter & Extract

Caption: Figure 1. Titanium-mediated pathway ensuring imine formation prior to reduction, preventing alcohol byproducts.

Module 2: The "Clean-Slate" Protocol (Alternative)

Strategy: Oxime Formation followed by Zn-Mediated Reduction Best For: High purity requirements, avoiding metal hydrides, or if the Ti-route yields difficult emulsions.

The Mechanistic Logic

If the Ti-route fails due to workup issues (emulsions), the oxime route is the robust alternative. Oximes of 7-methoxy-1-indanone form readily. The key innovation here is using Zinc dust with Ammonium Formate , which is milder and more chemoselective than catalytic hydrogenation or


.
Experimental Protocol

Step 1: Oxime Formation

  • Reflux 7-methoxy-1-indanone with

    
     (1.5 equiv) and Sodium Acetate (2.0 equiv) in Ethanol/Water.
    
  • The oxime usually precipitates upon cooling or water addition. Yield is typically >90%.

Step 2: Reduction to Amine

  • Dissolve the oxime (1.0 equiv) in Methanol.

  • Add Ammonium Formate (3.0 - 5.0 equiv).

  • Add Zinc dust (2.0 - 3.0 equiv) slowly.

  • Reflux for 1–3 hours.

  • Workup: Filter off Zinc. Evaporate solvent.[2] Basify with NaOH and extract with DCM.

Module 3: Troubleshooting & FAQs
Data Comparison: Yield Killers vs. Solutions
Common IssueProbable CauseTechnical Solution
Low Yield (<40%) Incomplete Imine FormationSwitch to Method A . The Ti-complex forces the equilibrium. Standard molecular sieves are often insufficient for this substrate.
Alcohol Impurity Reducing agent added too earlyStrict Checkpoint: Do not add

until the ketone is invisible on TLC.
Dimer Formation Low Ammonia concentrationEnsure

is in large excess (>5 equiv). If using amine salts, add

to liberate the free base.
Oiling Out Product is an oilConvert to HCl salt . Dissolve crude oil in

, add 2M

in ether. The salt will crystallize instantly.
Frequently Asked Questions

Q: Can I use


 instead of 

in Method A?
A: Yes, but it is generally slower and more toxic.

is compatible with the Titanium method because the intermediate titanium-imine complex is reduced much faster than the ketone, maintaining chemoselectivity.

Q: How do I remove the sticky Titanium emulsion during workup? A: This is the most common pain point.

  • The Cure: Add 2M

    
     (not water) to quench.
    
  • The Trick: Allow the suspension to stir vigorously for 1 hour. The sticky gel will harden into a granular white solid (

    
    ) that filters easily through a Celite pad.
    
  • Alternative: Use a solution of EDTA or Rochelle's salt to chelate the Titanium if the precipitate remains gelatinous.

Q: My product is colored (yellow/brown) after workup. A: 1-Aminoindanes are prone to oxidation in air, forming colored impurities.

  • Fix: Store the free base under Argon/Nitrogen.

  • Better Fix: Isolate as the Hydrochloride salt immediately. The salt is stable and white.

References
  • Titanium-Mediated Reductive Amination

    • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.
    • Relevance: Establishes the core protocol for sterically hindered ketones.
  • Oxime Reduction (Zn/Ammonium Formate)

    • Aboul-Enein, H. Y., et al. (2001). "Rapid and Selective Reduction of Oximes to Amines using Zinc Dust and Ammonium Formate.
    • Relevance: Provides the high-yield, mild altern
  • Synthesis of 7-Methoxy-1-indanone Derivatives

    • Reddy, K. T., et al. (2011).[3][4] "A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate." Der Pharma Chemica, 3(4), 110-115.[4]

    • Relevance: Discusses salt formation and purific

Sources

Technical Support Center: Stability of 7-Methoxy-2,3-dihydro-1H-inden-1-amine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 7-Methoxy-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, with a specific focus on its stability in acidic environments. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your research.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 7-Methoxy-2,3-dihydro-1H-inden-1-amine under acidic conditions?

A1: The stability of 7-Methoxy-2,3-dihydro-1H-inden-1-amine in acidic media is primarily influenced by two functional groups: the primary amine and the aromatic methoxy group. The amine group will be protonated in acidic conditions, which generally increases its stability against certain reactions. However, the methoxy group, an ether linkage to the aromatic ring, is susceptible to acid-catalyzed hydrolysis, particularly under harsh acidic conditions (e.g., strong acids, elevated temperatures). This can lead to the formation of the corresponding phenolic compound.

Q2: At what pH range should I be most concerned about the degradation of 7-Methoxy-2,3-dihydro-1H-inden-1-amine?

A2: Significant degradation is more likely to occur at lower pH values (typically pH < 3) and is accelerated by increased temperature. In mildly acidic conditions (pH 4-6), the compound is expected to be relatively stable, especially at ambient temperature. It is crucial to perform forced degradation studies across a range of acidic pH values to determine the specific stability profile for your experimental conditions.

Q3: What are the likely degradation products of 7-Methoxy-2,3-dihydro-1H-inden-1-amine in an acidic medium?

A3: The most probable degradation product is 1-amino-2,3-dihydro-1H-inden-7-ol, formed via the acid-catalyzed cleavage of the methoxy group. Other potential, though less likely, degradation pathways could involve reactions of the amine or alterations to the indane ring structure under very forcing conditions. The identification of degradation products should be confirmed using analytical techniques such as LC-MS.

Q4: How can I monitor the stability of 7-Methoxy-2,3-dihydro-1H-inden-1-amine in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of 7-Methoxy-2,3-dihydro-1H-inden-1-amine.[1][2][3][4][5] This method should be capable of separating the parent compound from any potential degradation products. A photodiode array (PDA) detector is useful for initial peak purity assessment. For definitive identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[6][7][8][9]

Q5: Is the hydrochloride salt of 7-Methoxy-2,3-dihydro-1H-inden-1-amine more stable?

A5: The hydrochloride salt form is the result of the reaction of the basic amine with hydrochloric acid. In its solid state, the salt form is generally more stable and easier to handle than the free base. In an aqueous solution, the salt will dissociate, and the amine will exist in its protonated form, which is the same state as the free base dissolved in a sufficiently acidic medium. The inherent stability of the molecule to acid-catalyzed degradation of the methoxy group will remain the primary concern.

II. Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of 7-Methoxy-2,3-dihydro-1H-inden-1-amine in acidic solutions.

Observed Issue Potential Cause Recommended Solution
Rapid loss of parent compound peak in HPLC analysis of an acidic sample. The compound is degrading under the experimental conditions (e.g., high acid concentration, elevated temperature).- Reduce the severity of the acidic stress (lower acid concentration, decrease temperature). - Shorten the exposure time to the acidic environment. - Ensure immediate neutralization of the sample aliquot before HPLC analysis.
Appearance of a new, more polar peak in the chromatogram. This is likely the phenolic degradation product (1-amino-2,3-dihydro-1H-inden-7-ol), which is more polar than the parent methoxy compound.- Use LC-MS to confirm the mass of the new peak. The expected mass would correspond to the loss of a methyl group and the addition of a hydrogen atom. - Perform co-injection with a synthesized standard of the suspected degradant, if available.
Poor peak shape or tailing of the parent compound peak. The amine group can interact with residual silanols on the HPLC column, especially at mid-range pH values where the amine is not fully protonated.- Use a lower pH mobile phase (e.g., pH 2.5-3.5) to ensure complete protonation of the amine. - Employ a column with end-capping or a base-deactivated stationary phase. - Add a competing amine (e.g., triethylamine) to the mobile phase in small concentrations, though this may not be suitable for LC-MS.
Inconsistent stability results between experimental runs. - Inaccurate pH measurement of the stress solution. - Temperature fluctuations during the experiment. - Inconsistent sample preparation and handling.- Calibrate the pH meter before each use. - Use a calibrated, temperature-controlled water bath or incubator. - Follow a standardized and well-documented sample preparation protocol.

III. Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 7-Methoxy-2,3-dihydro-1H-inden-1-amine in an acidic solution.[10][11][12][13]

Materials:

  • 7-Methoxy-2,3-dihydro-1H-inden-1-amine

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Deionized water

  • Methanol or acetonitrile, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV/PDA detector

  • LC-MS system (for degradant identification)

  • pH meter

  • Temperature-controlled water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 7-Methoxy-2,3-dihydro-1H-inden-1-amine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Acidic Stress:

    • In a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with the solvent to the same final concentration.

    • Incubate the acidic sample and the control at a specified temperature (e.g., 60 °C) in a water bath.

  • Time-Point Sampling:

    • Withdraw aliquots from the acidic sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize each aliquot by adding an equimolar amount of NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the control, zero-time point, and stressed samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • If significant degradation is observed, proceed with the identification of the degradation products using LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is critical for accurate stability assessment. The following provides a starting point for method development.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes to ensure the elution of all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (or scan for optimal wavelength using a PDA detector)

  • Injection Volume: 10 µL

IV. Visualizations

Proposed Acid-Catalyzed Degradation Pathway

G parent 7-Methoxy-2,3-dihydro-1H-inden-1-amine protonated_ether Protonated Ether Intermediate parent->protonated_ether + H+ protonated_ether->parent - H+ carbocation Carbocation Intermediate protonated_ether->carbocation - CH3OH degradant 1-Amino-2,3-dihydro-1H-inden-7-ol carbocation->degradant + H2O, - H+ methanol Methanol G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Time-Point Sampling cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Dilute with 0.1 M HCl to 100 µg/mL A->B C Incubate at 60 °C B->C D Withdraw Aliquots (0, 2, 4, 8, 24h) C->D E Neutralize with NaOH D->E F HPLC-UV/PDA Analysis E->F G LC-MS for Degradant ID F->G If degradation >5-10%

Caption: Workflow for conducting an acidic forced degradation study.

V. References

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073.

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-60.

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.

  • Klick, S., Muijselaar, P. G., Waterval, J., Eichinger, T., & Korn, C. (2005). Toward a generic approach for stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.

  • Rane, S., & Kaskhedikar, S. (2004). Forced degradation of pharmaceuticals. Indian Journal of Pharmaceutical Sciences, 66(5), 539.

  • Patel, P., & Dedania, Z. (2021). Forced degradation study: A tool for determination of stability of drugs. International Journal of Pharmaceutical Sciences and Research, 12(3), 1334-1343.

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.

  • Ermer, J. (2001). Validation in pharmaceutical analysis. Part I: an integrated approach. Journal of pharmaceutical and biomedical analysis, 24(5-6), 755-777.

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A (R2).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to modern liquid chromatography. John Wiley & Sons.

  • Niessen, W. M. (2006). Liquid chromatography-mass spectrometry, Third Edition. CRC press.

  • PubChem. (n.d.). 7-Methoxy-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]

Sources

Technical Support Center: Stability & Degradation of 7-Methoxy-Indan-1-Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Degradation Pathways, Stress Testing, and Analytical Troubleshooting for 7-Methoxy-Indan-1-Amine Scaffolds.

Core Knowledge Base: The Stability Profile

Welcome to the technical support hub. If you are working with 7-methoxy-indan-1-amine (or its salts, such as mesylate or HCl), you are dealing with a molecule that possesses specific structural vulnerabilities. Unlike simple aliphatic amines, the benzylic amine motif combined with the electron-donating 7-methoxy substituent creates a unique reactivity profile.

The "7-Methoxy" Effect & Benzylic Vulnerability

The stability of this molecule is governed by two competing electronic factors:

  • Benzylic Position (C1): The C1 carbon is "benzylic," meaning the C-H bond is weakened by the adjacent aromatic ring (bond dissociation energy is lower than typical alkyl C-H bonds). This makes it the primary site for oxidative attack via radical mechanisms.

  • 7-Methoxy Substituent: The methoxy group at position 7 is an Electron Donating Group (EDG). While it stabilizes the aromatic ring against nucleophilic attack, it increases the electron density of the system. This can paradoxically make the amine lone pair more nucleophilic (prone to N-oxidation) and the benzylic position more susceptible to oxidative dehydrogenation compared to the unsubstituted indan-1-amine.

Interactive Troubleshooting Guides

Select the issue you are observing in your HPLC/LC-MS data to view the diagnosis and solution.

Issue A: "I see a degradation product with a mass shift of -1 Da (or -2 Da) relative to the parent."
  • Diagnosis: Oxidative Dehydrogenation (Imine Formation)

  • Mechanism: Radical abstraction of the benzylic hydrogen leads to the formation of an imine intermediate. This is often the precursor to the ketone.[1]

  • Root Cause: Exposure to air (autoxidation) or metal contaminants (Fe/Cu) in the buffer which catalyze radical formation.

Issue B: "A major impurity appears at RRT ~1.2 with a distinct UV spectrum (loss of chirality)."
  • Diagnosis: 7-Methoxy-1-Indanone

  • Mechanism: Hydrolysis of the imine intermediate described above.[2] The amine group is lost completely, replaced by a ketone oxygen.

  • Confirmation: This molecule is achiral.[3][4] If your chiral HPLC method shows a single peak where enantiomers usually separate, it is likely the ketone.

  • Action: Check your mobile phase for oxidizing agents or peroxides.

Issue C: "Mass shift of +16 Da observed in LC-MS."
  • Diagnosis: N-Oxidation (N-Hydroxylation)

  • Mechanism: Direct oxidation of the amine nitrogen. Common in secondary/tertiary amines but also possible in primary amines (forming hydroxylamines).

  • Action: This is often driven by peroxides in excipients (e.g., PEG, Polysorbates). Screen excipients for peroxide value.

Issue D: "New peaks appearing only in lactose-based formulations."
  • Diagnosis: Maillard Reaction (Glycosylation)

  • Mechanism: The primary amine at C1 reacts with the reducing sugar (lactose) to form a Schiff base, which then undergoes Amadori rearrangement.

  • Action: Switch to mannitol or anhydrous lactose (though anhydrous can still react if moisture is introduced).

Visualized Degradation Pathways

The following diagram maps the causality of degradation. Use this to identify where your impurity is coming from.

DegradationMap cluster_oxidation Primary Oxidative Pathway Parent 7-Methoxy-indan-1-amine (Parent API) Radical Benzylic Radical (Intermediate) Parent->Radical Oxidation (Radical Attack) Hydroxylamine N-Hydroxyl Amine (+16 Da) Parent->Hydroxylamine N-Oxidation (Peroxides) Indene 7-Methoxy-1H-indene (Elimination Product) Parent->Indene Thermal Elimination (-NH3) SchiffBase Glycosylamine (Maillard Adduct) Parent->SchiffBase + Reducing Sugar (Formulation) Imine Imine Intermediate (-2 Da) Radical->Imine -H• (Dehydrogenation) Indanone 7-Methoxy-1-Indanone (Ketone Degradant) Imine->Indanone Hydrolysis (+H2O, -NH3)

Figure 1: Mechanistic degradation map of 7-methoxy-indan-1-amine showing oxidative, thermal, and excipient-driven pathways.

Experimental Protocols: Validating Stability

Do not rely on generic protocols. Use these targeted workflows to confirm the pathways described above.

Protocol 1: Oxidative Stress Testing (Differentiation)

Goal: Distinguish between N-oxidation and Benzylic Oxidation.

  • Preparation: Prepare a 1 mg/mL solution of the API in Acetonitrile/Water (50:50).

  • Stressing:

    • Sample A (Peroxide): Add 30% H₂O₂ to reach a final concentration of 3%. Incubate at RT for 4 hours.

    • Sample B (Radical Initiator): Add AIBN (Azobisisobutyronitrile) 0.1 eq. Reflux at 60°C for 2 hours.

  • Quenching: Quench Sample A with Sodium Metabisulfite.

  • Analysis:

    • Result Interpretation: If Sample A is the primary degrader, the pathway is likely N-oxidation (direct nucleophilic attack on peroxide). If Sample B degrades significantly to the Ketone (Indanone), the pathway is Benzylic Radical Oxidation .

Protocol 2: Thermal/Elimination Check

Goal: Assess risk of deamination to Indene.

  • Preparation: Solid state API (thin layer in a vial).

  • Stressing: Heat at 105°C for 48 hours (Dry Heat).

  • Analysis: Dissolve and inject.

  • Troubleshooting: Look for the Indene peak. This compound is highly lipophilic and will elute much later than the parent amine on a C18 column.

    • Warning: The Indene lacks the basic amine; it will not ionize well in positive mode ESI (Electrospray Ionization) if the pH is acidic. Use UV detection (254 nm) or APPI (Atmospheric Pressure Photoionization) for confirmation.

Analytical Decision Tree

Use this logic flow to determine the next step in your method development.

DecisionTree Start Unknown Impurity Detected CheckMass Check Mass Shift (LC-MS) Start->CheckMass Plus16 +16 Da? CheckMass->Plus16 Minus17 -17 Da (Loss of NH3)? CheckMass->Minus17 Minus2 -2 Da? CheckMass->Minus2 NOxide Suspect N-Oxide Action: Check Peroxides in Solvents Plus16->NOxide Yes Indene Suspect Indene Action: Check Thermal History Minus17->Indene Yes ImineKetone Suspect Imine/Indanone Action: Add Antioxidant (BHT) Minus2->ImineKetone Yes

Figure 2: Analytical troubleshooting decision tree for impurity identification.

References & Authority

The protocols and pathways defined above are grounded in the following authoritative guidelines and chemical principles:

  • ICH Q1A (R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[4][5][6] (Defines the standard stress conditions: Oxidation, Thermal, Photolytic).[6][7]

  • Rasagiline Mesylate Stability . Development and Validation of Forced Degradation Studies of Rasagiline Mesylate. (Provides the closest structural analog data, confirming the susceptibility of the 1-aminoindan scaffold to oxidative and thermal stress).

  • Benzylic Oxidation Mechanism . Reactions on the Benzylic Carbon: Oxidation. Master Organic Chemistry. (Mechanistic grounding for the C1-position vulnerability).

  • 7-Methoxy-1-Tetralone . Chemical Properties and Stability.[3][4][7][8][9][10] (Confirming the stability and existence of the ketone degradation product).

Sources

Overcoming challenges in the chiral separation of 7-Methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHIR-7M-IND-001 Status: Open Priority: High (Drug Development Intermediate) Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

User Context: You are attempting to resolve the enantiomers of 7-Methoxy-2,3-dihydro-1H-inden-1-amine (7-methoxy-1-aminoindane). The Challenge: This molecule presents a "perfect storm" of chromatographic difficulties:

  • Primary Amine Functionality: Causes severe peak tailing due to strong ionic interactions with residual silanols on silica-based columns.

  • 7-Methoxy Steric/Electronic Effect: The methoxy group at the C7 position creates a peri-interaction with the C1 amine. While this steric bulk aids chiral recognition by restricting rotation, it also alters the binding kinetics compared to unsubstituted aminoindanes.

  • Solubility: The free base is moderately lipophilic, but salt forms (HCl) are often insoluble in standard Normal Phase (NP) solvents (Hexane/Heptane).

This guide provides a self-validating workflow to overcome these specific hurdles.

Method Development: The "First-Pass" Protocol

Do not guess. Follow this logic-gated workflow to establish a baseline separation.

Phase 1: Column Selection Strategy

For primary amines, two distinct mechanisms are most effective. You must choose based on your available equipment and solvent restrictions.

FeaturePathway A: Polysaccharide Phases (Recommended Start)Pathway B: Crown Ether Phases (Specialized)
Column Type Amylose/Cellulose carbamates (e.g., AD-H, OD-H, IG)Chiral Crown Ether (e.g., CROWNPAK CR-I(+))
Mechanism H-bonding & Dipole-Dipole interactions in chiral grooves.Host-Guest complexation (Ammonium ion fits inside crown).
Mobile Phase Hexane/IPA or MeOH/ACN (requires basic additive).Aqueous Perchloric Acid (pH 1.0–2.0).
Pros High loading capacity (Prep-friendly); Robust.Guaranteed selectivity for primary amines; No derivatization needed.
Cons Tailing issues if additives are incorrect.Low capacity; Corrosive mobile phase; Slow equilibration.
Phase 2: The "Golden Standard" Screening Protocol (Pathway A)

Targeting the 7-Methoxy group's electron density.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of free base in 1 mL Ethanol . (Avoid dissolving in pure Hexane; the amine may precipitate upon injection).

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H or IA).

    • Why? The helical twist of amylose often accommodates the fused indane ring better than the linear cellulose cavity.

  • Mobile Phase A (MPA): n-Hexane.

  • Mobile Phase B (MPB): Isopropanol (IPA) + 0.1% Diethylamine (DEA) .

    • Critical: You MUST use DEA or Triethylamine (TEA). Without it, the amine will bind irreversibly to silanols, resulting in no elution or massive tailing.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (The methoxy group provides good absorbance here).

Visualizing the Decision Logic

The following diagram illustrates the troubleshooting logic for optimizing resolution (


) and peak shape.

ChiralLogic Start Start: Screening Run (Amylose/Hex/IPA/DEA) CheckRs Check Resolution (Rs) Start->CheckRs GoodRs Rs > 1.5 (Success) CheckRs->GoodRs Yes CheckShape Check Peak Shape CheckRs->CheckShape No PoorRs Rs < 1.5 (Partial/No Sep) SwitchCol Switch to Cellulose (OD-H) or Chlorinated (OZ-H) PoorRs->SwitchCol First Option CrownPath Switch to CROWNPAK CR(+) (Acidic Aqueous) PoorRs->CrownPath If Polysaccharides Fail CheckShape->PoorRs Sharp but overlapping Tailing Severe Tailing CheckShape->Tailing Asymmetry > 1.4 Broad Broad Peaks CheckShape->Broad Symm but wide IncreaseBase Increase DEA to 0.2% OR Switch to Ethanol Tailing->IncreaseBase SwitchMode Switch to Polar Organic Mode (100% ACN/MeOH + Bases) Broad->SwitchMode Solubility Issue? SwitchCol->CheckRs IncreaseBase->CheckRs SwitchMode->CheckRs

Caption: Logic flow for optimizing chiral separation of 7-methoxy-1-aminoindane, prioritizing additive adjustment before column switching.

Troubleshooting & FAQs

Issue 1: "I see a massive tail on the second peak, or the baseline never returns to zero."

Diagnosis: Silanol Activity. The 7-methoxy group increases the electron density of the aromatic ring, but the primary amine is the culprit here. It is protonating on the silica surface. Resolution:

  • Increase Additive: Bump DEA/TEA from 0.1% to 0.2% .

  • Switch Additive: Change to Ethylenediamine (EDA) . EDA is a stronger base and bidentate; it effectively "caps" the silanols better than DEA for stubborn amines.

  • Temperature: Lower the temperature to 10°C. Counter-intuitive? Yes, but sometimes tailing is kinetic. Lower temp improves the "fit" in the chiral groove, sharpening the peak despite slower mass transfer.

Issue 2: "My sample precipitates in the mobile phase (Hexane/IPA)."

Diagnosis: The 7-methoxy-aminoindane is moderately polar. Hexane is a poor solvent for it, especially if you are injecting high concentrations for prep. Resolution: Polar Organic Mode (POM)

  • Concept: Use the polysaccharide column (must be Immobilized type like CHIRALPAK IA/IG) with 100% polar solvents.

  • Recipe: 100% Acetonitrile (or MeOH/ACN 50:50) + 0.1% DEA + 0.1% Acetic Acid.

  • Why it works: The salt formation (acetate) keeps the amine soluble, while the acetonitrile allows for different solvation of the chiral selector.

Issue 3: "I have zero separation on AD-H or OD-H."

Diagnosis: The "Indane Pocket" problem. The 5-membered ring fused to the benzene ring is rigid. Sometimes it fits too well into the cavity, preventing chiral discrimination. Resolution:

  • Try Chlorinated Phases (OZ-H / OX-H): The chlorine atoms on the chiral selector (cellulose tris(3-chloro-4-methylphenylcarbamate)) provide different electronic interactions (halogen bonding) that often resolve aromatic amines that fail on standard AD/OD columns.

  • Try the Crown Ether Route:

    • Column: CROWNPAK CR-I(+).

    • Mobile Phase: pH 1.5 (HClO4 aq) / Methanol (85:15).

    • Warning: This is Reverse Phase . Do not inject Hexane samples.

Preparative Scale-Up Data[1]

If moving to purification, use this reference table for loadability estimates.

ParameterAnalytical (4.6 x 250mm)Semi-Prep (10 x 250mm)Prep (20 x 250mm)
Flow Rate 1.0 mL/min4.0 - 5.0 mL/min15 - 20 mL/min
Max Load (mg) 0.5 - 1.0 mg5 - 15 mg50 - 100 mg
Solvent Strategy Dissolve in EtOHDissolve in Mobile PhaseFeed Injection: Dissolve in 100% MeOH (if using POM) to max conc.

Alternative Method: Enzymatic Kinetic Resolution[2]

If HPLC is too expensive for the scale required (e.g., >100g), use biocatalysis.

Mechanism: Lipases (specifically Candida antarctica Lipase B - CAL-B) are highly selective for the (R)-enantiomer of primary amines.

Workflow:

  • Substrate: Racemic 7-methoxy-1-aminoindane.

  • Acyl Donor: Ethyl Acetate or Isopropyl Acetate (acts as solvent and reactant).

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435).

  • Reaction: Stir at 30-40°C.

  • Result: The enzyme acetylates the (R)-amine to the amide. The (S)-amine remains as the free base.

  • Separation: Acid/Base extraction. The free amine (S) goes into the aqueous acid layer; the amide (R) stays in the organic layer.

Enzymatic Racemate Racemic Amine (7-OMe-Indane) Enzyme CAL-B Lipase + Ethyl Acetate Racemate->Enzyme Mixture Reaction Mixture Enzyme->Mixture AcidWash Acid Extraction (HCl aq) Mixture->AcidWash OrgLayer Organic Layer: (R)-Acetamide AcidWash->OrgLayer Hydrophobic AqLayer Aqueous Layer: (S)-Amine Salt AcidWash->AqLayer Hydrophilic

Caption: Kinetic resolution workflow using CAL-B lipase for bulk separation.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H / AD. (Standard protocols for polysaccharide phases and basic additives).

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Comprehensive troubleshooting for primary amines).

  • Sigma-Aldrich (Supelco). Astec CHIROBIOTIC® Handbook. (Details on alternative macrocyclic glycopeptide phases if crown ethers are unavailable).

  • Ghanem, A. (2021). "Enantioseparation of Chiral Amines... on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 65(3), 168-176. (Specifics on amine interactions with carbamate phases).

  • Paizs, C., et al. (2017). "Kinetic Resolution of Amines." MDPI. (Protocols for CAL-B mediated resolution of benzylic amines).

Technical Support Center: HPLC Optimization for 7-Methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: HPLC-OPT-7MEO-IND Assigned Specialist: Senior Application Scientist, Chromatography Division[1][2]

Executive Summary

You are analyzing 7-Methoxy-2,3-dihydro-1H-inden-1-amine (also known as 7-Methoxy-1-aminoindane).[1][2] This molecule presents a classic chromatographic challenge: it contains a basic primary amine (pKa ~9.5–10) attached to a hydrophobic indane ring.[2]

The Challenge: On standard silica-based C18 columns, the protonated amine (


) interacts strongly with residual silanols (

), causing severe peak tailing , broad bandwidths, and poor resolution from impurities.[1][2]

The Solution: This guide provides a tiered approach to mobile phase optimization, moving from a robust "Golden Method" to advanced troubleshooting for peak shape and selectivity.

Part 1: The "Golden Method" (Starting Protocol)

If you are starting from scratch, do not guess. Use this protocol. It is designed to suppress silanol activity and provide reasonable retention for hydrophobic amines.[1][2]

Standard Operating Procedure (SOP-7MEO-01)
ParameterSpecificationRationale
Column C18, End-capped, Base-Deactivated (e.g., 4.6 x 150 mm, 3.5 µm)"End-capping" reduces accessible silanols, minimizing secondary interactions [1].[1][2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is a strong ion-pairing agent that masks silanols and sharpens amine peaks [2].[1][2]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN has lower viscosity and UV cutoff than Methanol, offering sharper peaks.[1]
Gradient 5% B to 60% B over 15 minThe indane ring is moderately hydrophobic; this gradient covers the likely elution window.[1]
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[1][2]
Temperature 35°CSlightly elevated temperature reduces mobile phase viscosity and improves mass transfer.[1][2]
Detection UV @ 210 nm and 270 nm210 nm for sensitivity; 270 nm (aromatic ring) for selectivity against non-aromatic impurities.[1][2]

Part 2: Optimization Workflow (Visualized)

Before troubleshooting, understand the logical flow of optimizing this specific separation.

MobilePhaseOptimization Start Start: 7-Methoxy-1-aminoindane Decision_Tailing Issue: Peak Tailing? Start->Decision_Tailing Goal Goal: Sharp Peak (As < 1.2) Decision_Ret Issue: Low Retention? Decision_Tailing->Decision_Ret No Action_TFA Add 0.05-0.1% TFA (Ion Pairing) Decision_Tailing->Action_TFA Yes (Standard) Action_HighPH Switch to High pH (pH 10) (Requires Hybrid Column) Decision_Tailing->Action_HighPH Yes (Alt Strategy) Action_Buffer Use Phosphate Buffer (25mM, pH 3.0) Decision_Ret->Action_Buffer Drifting Action_Organic Reduce % Organic or Switch to MeOH Decision_Ret->Action_Organic Too Fast Action_TFA->Decision_Ret Action_HighPH->Decision_Ret Action_Buffer->Goal Action_Organic->Goal

Figure 1: Decision matrix for optimizing mobile phases for basic aminoindanes.

Part 3: Troubleshooting & FAQs

Category A: Peak Shape Issues (Tailing)

Q: My peak is tailing significantly (Asymmetry > 1.5). I'm already using Formic Acid. What's wrong?

A: Formic acid is a weak acid and often insufficient to suppress silanol interactions for strong amines like 7-methoxy-1-aminoindane.[1][2]

  • The Mechanism: The amine (

    
    ) is positively charged at acidic pH.[2] It is attracted to the negatively charged silanols (
    
    
    
    ) on the silica surface, causing a "drag" effect (tailing) [3].[1][2]
  • The Fix: Switch to Trifluoroacetic Acid (TFA) at 0.05% - 0.1%.[1][2] TFA acts as an ion-pairing reagent; its trifluoroacetate anion pairs with the protonated amine, neutralizing the charge and preventing silanol adsorption.[1][2]

  • Alternative: If you cannot use TFA (e.g., sensitive MS detection), add Triethylamine (TEA) at 5-10 mM to the mobile phase.[1][2] TEA competes for the silanol sites, effectively "blocking" them from your analyte [4].[1][2]

Q: Can I run this at high pH to deprotonate the amine?

A: Yes, but only if you use a column chemically stable at high pH (e.g., Hybrid Silica or Polymer-based).[1][2]

  • Why do this? At pH 11 (above the pKa), the amine is neutral (

    
    ).[1][2] Neutral molecules do not interact with silanols, resulting in perfectly symmetrical peaks.[1][2]
    
  • Warning: Standard silica dissolves above pH 8.[1][2]0. Ensure your column is rated for pH > 10 before attempting this [5].[1][2]

Category B: Retention & Selectivity

Q: The retention time drifts from run to run.[2] Is my pump failing?

A: It is likely a pH equilibrium issue , not a pump failure.[2]

  • The Cause: If you are simply adding "0.1% acid" without buffering, the local pH at the stationary phase surface can fluctuate.[1]

  • The Fix: Use a true buffer. Replace 0.1% acid with 20-25 mM Phosphate Buffer (pH 2.5 - 3.0) or Ammonium Formate (pH 3.0) .[1][2] A constant ionic strength stabilizes the electric double layer on the silica surface, locking in the retention time [6].[1][2]

Q: I have an impurity eluting right on the shoulder of the main peak. How do I separate them?

A: Change the selectivity by switching the organic modifier.

  • Current: Acetonitrile (ACN) is a dipole-dipole interactor.[1][2]

  • New: Switch to Methanol (MeOH) . MeOH is a protic solvent that can form hydrogen bonds with the methoxy oxygen and the amine hydrogens.[1][2] This different interaction mechanism often shifts the relative retention of the impurity compared to the main peak [7].[1][2][3]

  • Note: MeOH has higher viscosity (higher backpressure) and a higher UV cutoff (205 nm) than ACN.[2]

Category C: Detection Sensitivity

Q: I see a high background noise at 210 nm. Why?

A: This is likely due to the mobile phase components absorbing UV light.[2]

  • Culprit 1: TFA absorbs significantly below 215 nm.[1][2] If you need low UV detection, switch to Phosphoric Acid (non-absorbing) or reduce TFA concentration to 0.02%.[1][2]

  • Culprit 2: Acetate buffers have a high UV cutoff.[1][2] Switch to Phosphate (transparent) or Formate (better transparency) if working at low wavelengths [8].[1][2]

Part 4: Advanced Troubleshooting Logic (Visualized)

Use this logic tree when standard optimization fails.

TroubleshootingTree Problem Problem Detected Check_pH Check Mobile Phase pH Is it within +/- 1.5 units of pKa? Problem->Check_pH Split_1 Yes (Bad Zone) Check_pH->Split_1 Split_2 No (Safe Zone) Check_pH->Split_2 Action_AdjustPH CRITICAL ERROR Adjust pH to be >2 units away from pKa (Target pH 3.0 or pH 11.0) Split_1->Action_AdjustPH Check_Col Check Column Type Is it Base-Deactivated? Split_2->Check_Col Action_NewCol Switch to High-Density C18 or Hybrid Particle Column Check_Col->Action_NewCol No/Unknown Action_AddTEA Add Silanol Blocker (TEA or Dimethyloctylamine) Check_Col->Action_AddTEA Yes, but still tailing

Figure 2: Logic tree for diagnosing persistent chromatographic failures.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2][4] (Chapter on Column Chemistry and Silanol Activity). [2]

  • McCalley, D. V. (2005).[1][2] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column and mobile phase choice. Journal of Chromatography A.

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. (Specific guidance on basic compounds and silanol interactions).

  • Phenomenex. (2025).[1][2][3] Mobile Phase Optimization: A Critical Factor in HPLC. (Guidance on additives like TEA and buffers).

  • Pharmacores. (2025).[1][2][3][5] Advanced Guide to HPLC Troubleshooting. (Detailed breakdown of peak tailing causes and high pH solutions).

  • Sielc Technologies. (2025). Separation of 2-Aminoindan on Newcrom R1 HPLC column. (Application note relevant to aminoindane structural analogs).

  • Dolan, J. W. (2002).[1][2] The Role of the Organic Modifier in HPLC. LCGC North America.[1][2] (Explaining selectivity differences between ACN and MeOH).

  • Shimadzu. UV Cutoff Wavelengths of Solvents. (Technical data on solvent transparency).

Sources

Minimizing by-product formation in the synthesis of 7-halo-1-indanones.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for researchers and process chemists dealing with the synthesis of 7-halo-1-indanones. It prioritizes mechanistic understanding and practical troubleshooting over generic instructions.

Topic: Minimizing By-Product Formation & Optimizing Regioselectivity Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary: The "7-Halo" Challenge

Synthesizing 7-halo-1-indanones (where the halogen is located at the


 position, adjacent to the bridgehead carbon 

) presents a unique set of challenges compared to the more common 5- or 6-substituted isomers.

The primary difficulties arise from:

  • Regioselectivity: In the direct Friedel-Crafts acylation of 3-(3-halophenyl)propanoic acid, cyclization preferentially occurs para to the halogen (yielding the 5-halo isomer) rather than the sterically hindered ortho position (yielding the 7-halo isomer).

  • Dehalogenation: The use of strong Lewis acids (e.g.,

    
    ) at elevated temperatures often leads to cleavage of the Carbon-Halogen bond, particularly for bromo- and iodo- derivatives.
    
  • Oligomerization: Intermolecular acylation (dimerization) competes with intramolecular cyclization, especially when ring deactivation slows the reaction kinetics.

This guide provides troubleshooting workflows to address these specific failure modes.

Critical Workflow Decisions (Route Selection)

Before troubleshooting reaction conditions, verify that your synthetic pathway is capable of producing the 7-isomer with high fidelity.

RouteSelection Start Target: 7-Halo-1-Indanone Decision Current Precursor? Start->Decision RouteA 3-(3-Halophenyl) propanoic acid Decision->RouteA Acylation Route RouteB 1-(2-Halophenyl)- 3-chloropropan-1-one Decision->RouteB Alkylation Route (Recommended) IssueA ISSUE: Regioselectivity Major Product: 5-Halo Minor Product: 7-Halo RouteA->IssueA IssueB ADVANTAGE: Regiospecific Carbonyl is already attached at the correct position. RouteB->IssueB SolA Optimization: Requires blocking groups or difficult separation. IssueA->SolA StepB Critical Step: Intramolecular Alkylation (Ring Closure) IssueB->StepB RiskB Risk: Dehalogenation (due to AlCl3) StepB->RiskB

Figure 1: Decision matrix for precursor selection. The "Alkylation Route" (Route B) is chemically superior for 7-substitution because the carbonyl attachment point is pre-defined, eliminating the regioselectivity issues of Route A.

Troubleshooting Guides

Module A: Minimizing Dehalogenation (Loss of F, Cl, Br, I)

Symptom: LCMS shows formation of unsubstituted 1-indanone or migration of the halogen. Context: Common when using Aluminum Chloride (


) or high temperatures (

).
ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Mechanistic Rationale
Catalyst

(Stoichiometric)
Eaton's Reagent (

)

is a harsh Lewis acid that can activate the Ar-X bond. Eaton's reagent is a milder dehydrating system that effects cyclization without attacking the halogen [1, 3].
Temperature Reflux (

)
Ambient to

High thermal energy promotes homolytic cleavage or nucleophilic displacement of the halogen.
Solvent Neat (PPA) or NitrobenzeneDCM or Chlorobenzene High viscosity (PPA) creates "hot spots." Solvents allow better thermal dissipation.

Q: Why is Eaton's Reagent preferred over Polyphosphoric Acid (PPA)? A: While PPA is the classic catalyst for this cyclization, it is highly viscous and often requires heating to


 to become stirrable. This heat promotes dehalogenation. Eaton's reagent has low viscosity at room temperature, allowing the reaction to proceed under milder conditions, preserving the halogen substituent [3, 4].
Module B: Preventing Dimerization (Intermolecular Acylation)

Symptom: Appearance of higher molecular weight peaks (


) or insoluble tars.
Context:  The halogen deactivates the aromatic ring, slowing the intramolecular attack. This allows intermolecular reactions (dimerization) to compete.

Protocol Adjustment:

  • High Dilution: Run the reaction at

    
     concentration.
    
  • Inverse Addition: Slowly add the substrate to the acid catalyst. This ensures the concentration of reactive acylium ions remains low relative to the acid, favoring the unimolecular (intramolecular) pathway over the bimolecular (intermolecular) one.

Optimized Protocols

Protocol 1: Synthesis via Eaton's Reagent (Recommended for Acid Precursors)

Applicable for: Cyclizing 3-(3-halophenyl)propanoic acid (yields 5/7 mix) or 3-(2-halophenyl)propanoic acid (yields 4-halo).

Materials:

  • Substrate: 3-arylpropanoic acid (

    
    )
    
  • Reagent: Eaton’s Reagent (

    
    , commercially available or prepared as 
    
    
    
    )
  • Quench: Ice water,

    
    [1]
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Addition: Add Eaton’s reagent (

    
     substrate).
    
  • Substrate Introduction: Add the carboxylic acid substrate in one portion at room temperature (

    
    ).
    
    • Note: If the reaction is highly exothermic, cool to

      
       during addition, then warm to RT.
      
  • Reaction: Stir vigorously for 2–12 hours. Monitor by TLC/LCMS.

    • Checkpoint: If conversion is

      
       after 6 hours, raise temperature to 
      
      
      
      . Do not exceed
      
      
      to avoid dehalogenation.
  • Workup: Pour the reaction mixture slowly into stirred ice water (

    
     volume).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with saturated 
    
    
    
    (to remove MsOH) and brine.
  • Purification: Dry over

    
     and concentrate. Recrystallize or flash chromatograph.
    
Protocol 2: The "Ketone Route" for Pure 7-Halo-1-Indanone

Applicable for: Cyclization of 1-(2-halophenyl)-3-chloropropan-1-one.

Mechanism: Intramolecular Friedel-Crafts Alkylation.[2][3][4] Critical Control: This reaction closes the ring at the alkyl position. Since the carbonyl is already attached ortho to the halogen, the product is exclusively the 7-halo isomer.

  • Dissolution: Dissolve 1-(2-halophenyl)-3-chloropropan-1-one (

    
    ) in dry 
    
    
    
    (
    
    
    ).
  • Catalyst: Cool to

    
    . Add 
    
    
    
    (
    
    
    ) portion-wise.
    • Warning:

      
       is necessary here for alkylation; Eaton's reagent is less effective for alkyl chloride cyclizations.
      
  • Cyclization: Allow to warm to RT. Stir for 1–3 hours.

    • Troubleshooting: If dehalogenation is observed, switch catalyst to

      
        or 
      
      
      
      (milder Lewis acids) or reduce reaction time.
  • Quench: Pour into ice/HCl.

Mechanistic Visualization

The following diagram illustrates the competing pathways when using the standard acid precursor.

ReactionPathways Substrate 3-(3-Halophenyl) propanoic acid Acylium Acylium Ion Intermediate Substrate->Acylium Acid Catalyst (-H2O) Path1 Attack Para to Halogen (Sterically Favored) Acylium->Path1 Path2 Attack Ortho to Halogen (Sterically Hindered) Acylium->Path2 SideRxn Intermolecular Attack (Dimerization) Acylium->SideRxn High Conc. or Deactivated Ring Prod5 5-Halo-1-Indanone (Major Product) Path1->Prod5 Prod7 7-Halo-1-Indanone (Target - Minor) Path2->Prod7

Figure 2: Regioselectivity map for the acid precursor. Note that the 7-halo isomer is disfavored sterically. This reinforces the recommendation to use the "Ketone Route" (Protocol 2) if 7-substitution is strictly required.

References

  • Review of Indanone Synthesis

    • Title: Synthesis of 1-indanones with a broad range of biological activity.[3][5]

    • Source: Beilstein Journal of Organic Chemistry, 2017, 13, 451–494.[5]

    • URL:[Link]

    • Relevance: Comprehensive overview of synthetic methods, including Friedel-Crafts conditions and c
  • Title: Eaton's Reagent: A Less Viscous Alternative to PPA.
  • Chlorosulfonic Acid Route

    • Title: Efficient Synthesis of Halo Indanones via Chlorosulfonic Acid Mediated Friedel—Crafts Cyclization.[3]

    • Source: Synthetic Communications (via ResearchG
    • URL:[Link]

    • Relevance: Provides specific protocols for handling halo-substituted precursors using superacid media.
  • Organic Syntheses Standard

    • Title: Catalytic Intramolecular Friedel-Crafts Reaction...[3][6] Preparation of Indanones.

    • Source: Organic Syntheses, Vol. 93, p. 327 (2016).
    • URL:[Link]

    • Relevance: High-quality, verified protocols for indanone formation.[7]

Sources

Optimizing reaction conditions for Friedel-Crafts cyclization of 3-phenylpropionic acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indanone Challenge

Welcome to the technical support center for indanone synthesis. The cyclization of 3-phenylpropionic acid to 1-indanone is a cornerstone transformation in medicinal chemistry, particularly for developing pharmacophores like Donepezil. However, this intramolecular electrophilic aromatic substitution is deceptively simple. It frequently suffers from polymerization ("black tar" formation), poor regioselectivity, and handling difficulties associated with viscous superacids.

This guide moves beyond standard textbook procedures to address the causality of failure and the logic of optimization.

Module 1: Reagent Selection & Strategy

Q1: Which activation strategy should I use: Direct Acid or Acid Chloride?

A: This decision depends entirely on the electronic nature of your aromatic ring and your tolerance for harsh workups. Use the decision matrix below to select your protocol.

  • Method A: Direct Cyclization (Brønsted Superacids)

    • Reagents: Polyphosphoric Acid (PPA), Methanesulfonic Acid (MSA), or Eaton’s Reagent (

      
       in MSA).
      
    • Best For: Electron-rich (activated) to neutral substrates.

    • Pros: One-pot; avoids toxic

      
      ; water is the only byproduct.[1]
      
    • Cons: High viscosity (PPA); harsh thermal conditions can cause polymerization.

  • Method B: Two-Step Activation (Friedel-Crafts Classic)

    • Reagents: 1.

      
       or 
      
      
      
      ; 2.
      
      
      (stoichiometric) in DCM or
      
      
      .
    • Best For: Electron-poor (deactivated) substrates or acid-sensitive functional groups.

    • Pros: Generates a highly reactive acylium ion capable of cyclizing deactivated rings.

    • Cons: Stoichiometric aluminum waste; moisture sensitivity; two distinct steps.

Visual: Reagent Selection Decision Tree

ReagentSelection Start Substrate Analysis: 3-Phenylpropionic Acid Electronics Aromatic Ring Electronics? Start->Electronics Activated Electron Donating (e.g., -OMe, -Me) Electronics->Activated Neutral Neutral (e.g., -H) Electronics->Neutral Deactivated Electron Withdrawing (e.g., -Cl, -NO2) Electronics->Deactivated PPA Protocol A: Polyphosphoric Acid (PPA) Temp: 60-90°C Activated->PPA Standard Eatons Protocol B: Eaton's Reagent (P2O5 in MSA) Temp: RT - 60°C Activated->Eatons Low Viscosity Neutral->PPA Robust Neutral->Eatons Optimization AlCl3 Protocol C: Acid Chloride + AlCl3 Temp: 0°C - RT Deactivated->AlCl3 Required for Conversion

Figure 1: Decision matrix for selecting the optimal cyclization reagent based on substrate electronics.

Module 2: Troubleshooting Polyphosphoric Acid (PPA)

Q2: My PPA reaction turns into a black tar/solid block. How do I prevent this?

A: "Black tar" indicates uncontrolled polymerization or intermolecular acylation (dimerization) rather than intramolecular cyclization. This is a kinetic issue.

The Fix:

  • Dilution is Critical: Intramolecular reactions require high dilution to favor ring closure over intermolecular chain formation. Although PPA is the solvent, ensuring a ratio of 10-20g of PPA per 1g of substrate is standard.

  • Temperature Ramping: Do not drop the substrate into hot PPA.

    • Protocol: Heat PPA to 60°C (to lower viscosity). Add substrate slowly. Ramp to reaction temp (often 80-90°C).

  • Use a Co-solvent: If the mixture is too viscous to stir, add Xylene . Xylene is immiscible with PPA but acts as a heat sink and solvent for the unreacted starting material, preventing hot-spots that lead to charring [1].

Q3: PPA is impossible to stir and work up. Is there a better alternative?

A: Yes. Switch to Eaton’s Reagent (


 in Methanesulfonic acid).
  • Why: It has the viscosity of water but the dehydrating power of PPA.[2]

  • Benefit: It often allows the reaction to proceed at Room Temperature or mild heating (40°C), significantly reducing the thermal degradation that causes tar formation [2].

  • Workup: Unlike PPA, which forms a hard glass upon cooling, Eaton's reagent remains liquid and can be poured directly into ice water.

Module 3: Optimizing Yields for Deactivated Substrates

Q4: I have a chlorine substituent on the ring. Direct cyclization yields are <30%. Why?

A: The Friedel-Crafts acylation is an Electrophilic Aromatic Substitution (EAS).[3][4] An electron-withdrawing group (EWG) like chlorine pulls density from the ring, making it a poor nucleophile. The weak electrophile generated by PPA (an acyl phosphate intermediate) is insufficient to overcome this deactivation barrier.

The Fix: Switch to the Acid Chloride Route. You need the Acylium Ion (


) , a "super electrophile."

Protocol (Self-Validating):

  • Activation: Reflux acid with

    
     (1.2 equiv) and catalytic DMF. Evaporate excess 
    
    
    
    completely (residual
    
    
    destroys
    
    
    ).
  • Cyclization: Dissolve the crude acid chloride in anhydrous DCM.

  • Catalyst Addition: Add

    
     (1.1 equiv) at 0°C. Observation Check: You should see vigorous HCl gas evolution. If not, your acid chloride formation failed.
    
  • Quench: Pour into ice/HCl.

Visual: Mechanism of Action (Acylium Formation)

Mechanism Substrate Acid Chloride Complex Donor-Acceptor Complex Substrate->Complex + AlCl3 AlCl3 AlCl3 Acylium Acylium Ion (Super Electrophile) Complex->Acylium - AlCl4- Indanone 1-Indanone -AlCl4 Acylium->Indanone Intramolecular Attack

Figure 2: Generation of the reactive acylium species via Lewis Acid catalysis.

Module 4: Comparative Data & Benchmarks

Use this table to benchmark your expected results based on literature precedents.

Reagent SystemSubstrate TypeTyp. TempTyp. YieldKey ConstraintRef
PPA Activated (-OMe)60-80°C75-90%High Viscosity / Stirring[1]
Eaton's Reagent Activated/Neutral25-50°C85-96%Cost of Reagent[2]
AlCl3 / SOCl2 Deactivated (-Cl)0-40°C60-80%Moisture Sensitive[3]
Tb(OTf)3 Neutral250°C70%Requires High Temp/Pressure[4]

Module 5: Safety & Workup FAQs

Q5: How do I safely quench a 100g PPA reaction?

A: Never add water to the PPA; it will flash-boil.

  • Prepare a large beaker of crushed ice (approx. 3x the volume of the reaction).

  • Pour the hot (flowable) PPA mixture slowly onto the ice with vigorous mechanical stirring.

  • Neutralization: The solution will be highly acidic. Extract with Ethyl Acetate, then wash the organic layer with

    
     to remove unreacted acid.
    
Q6: Why is my product colored?

A: Indanones are typically white or pale yellow solids. Dark yellow/orange indicates contamination with polymers or self-aldol condensation products.

  • Purification: Recrystallization from Hexane/Ethyl Acetate is usually superior to chromatography for removing polymeric impurities.

References

  • Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. (2023).[2][5][6][7] Link

  • Eaton's reagent is an alternative of PPA: Solvent free synthesis. Tetrahedron.[5] (2023).[2][5][6][7] Link[5]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. (2017).[8] Link

  • Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction Catalyzed by Tb(OTf)3. ResearchGate. (2004).[2][9] Link

Sources

Technical Support Center: Synthesis of Chiral 1-Aminoindanes & Prevention of Racemization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and preventing racemization during the synthesis of chiral 1-aminoindanes. Chiral 1-aminoindanes are crucial building blocks in numerous pharmaceuticals, making their enantiopure synthesis a critical endeavor.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a low or inconsistent enantiomeric excess (ee) in my final 1-aminoindane product. What are the primary causes of racemization?

A1: Senior Application Scientist's Insight:

Low enantiomeric excess is a frequent challenge stemming from several potential sources throughout the synthetic sequence. Racemization is the process where an optically active compound converts into a racemic, optically inactive form.[2] Understanding the mechanism of racemization is the first step toward prevention. The key lies in identifying reaction steps where the stereocenter at the C1 position is susceptible to inversion.

Root Causes of Racemization:

  • Proton Abstraction at the Stereocenter: The hydrogen atom at the chiral center (C1) of the 1-aminoindane is benzylic and therefore acidic. Under basic conditions or elevated temperatures, this proton can be abstracted, leading to a planar carbanion or a related achiral intermediate.[2] Subsequent reprotonation can occur from either face, resulting in a racemic mixture.

  • Formation of Achiral Intermediates: Certain reaction pathways, especially those involving imine or enamine intermediates, can lead to the loss of stereochemical integrity. For instance, the formation of an imine from a chiral amine and a ketone can be reversible, and the intermediate may exist in equilibrium with its enamine tautomer, which can lead to racemization.

  • Harsh Reaction Conditions: Excessive heat, prolonged reaction times, and the presence of strong acids or bases can promote racemization.[3] It is crucial to carefully control these parameters.

  • Inadequate Purification Methods: Certain purification techniques, such as chromatography on silica gel that is not properly neutralized, can sometimes contribute to racemization, especially for sensitive compounds.

  • Inaccurate Analytical Methods: Before troubleshooting the chemistry, it is imperative to validate the analytical method used to determine the enantiomeric excess, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4]

Q2: My starting materials are pure, and my analytical method is validated. How can I minimize racemization during the key synthetic steps?

A2: Senior Application Scientist's Insight:

Preventing racemization requires a multi-faceted approach focusing on reaction conditions, reagent selection, and the overall synthetic strategy. Here are actionable strategies for common synthetic routes to chiral 1-aminoindanes:

Strategy 1: Asymmetric Reduction of 1-Indanone Derivatives

This is a common and effective method. The key is to achieve high enantioselectivity in the reduction step and maintain it throughout the subsequent transformations.

  • Catalyst and Ligand Selection: The choice of a chiral catalyst and ligand is paramount. Rhodium and Ruthenium-based catalysts with chiral phosphine ligands are often employed for asymmetric hydrogenation.[5] Scandium-catalyzed reactions have also shown high regio-, diastereo-, and enantioselectivity.[1][6]

  • Reaction Temperature: Lowering the reaction temperature generally enhances enantioselectivity and minimizes racemization.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. Aprotic solvents are often preferred to minimize proton exchange that could lead to racemization.

  • Pressure (for Hydrogenation): Optimizing hydrogen pressure is crucial for achieving good conversion and selectivity.

ParameterRecommendation for Asymmetric ReductionRationale
Temperature -20°C to Room TemperatureLower temperatures favor the desired stereochemical pathway and slow down potential racemization processes.
Solvent Aprotic, non-coordinating (e.g., Toluene, THF)Minimizes side reactions and unwanted interactions with the catalyst.
Catalyst Loading 0.1 - 1 mol%Sufficient to drive the reaction without causing excessive side reactions or purification challenges.
Pressure 10 - 50 atm (Hydrogenation)Optimized for efficient reduction while maintaining control over the reaction.

Strategy 2: Use of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction.[7][]

  • Selection of the Auxiliary: Evans' oxazolidinones and (R)-phenylglycine amide are examples of effective chiral auxiliaries.[][9] The choice depends on the specific reaction and the desired stereoisomer.

  • Attachment and Cleavage Conditions: The conditions for attaching and removing the chiral auxiliary must be mild enough to avoid racemization of the newly formed stereocenter.

Protocol: Diastereoselective Reduction using a Chiral Auxiliary

  • Attachment: React 1-indanone with a chiral auxiliary, such as (R)-phenylglycine amide, to form a chiral ketimine.

  • Reduction: Perform a diastereoselective reduction of the C=N bond using a suitable reducing agent (e.g., NaBH4). The steric bulk of the chiral auxiliary will direct the hydride attack to one face of the imine.

  • Cleavage: Remove the chiral auxiliary under mild, non-reductive conditions to yield the enantiopure 1-aminoindane.[9]

Q3: I am performing a resolution of racemic 1-aminoindane. How can I prevent the undesired enantiomer from racemizing and recycle it?

A3: Senior Application Scientist's Insight:

Dynamic kinetic resolution (DKR) is a powerful technique that combines the resolution of a racemic mixture with in-situ racemization of the undesired enantiomer.[10][11] This allows for a theoretical yield of 100% of the desired enantiomer.

Key Components of a DKR System:

  • A Chiral Resolving Agent/Catalyst: This selectively reacts with one enantiomer of the racemic starting material. Enzymes, such as lipases, are often used for their high enantioselectivity.[10]

  • A Racemization Catalyst: This catalyst is responsible for rapidly interconverting the two enantiomers of the starting material. Palladium on carbon (Pd/C) in the presence of hydrogen is a common catalyst for the racemization of chiral amines.[10]

Troubleshooting DKR:

  • Inefficient Racemization: If the rate of racemization is slower than the rate of resolution, the yield of the desired enantiomer will be limited. Increasing the loading of the racemization catalyst or optimizing the reaction conditions (temperature, solvent) can help.

  • Incompatible Catalysts: The resolving agent and the racemization catalyst must be compatible with each other and not interfere with each other's activity.

  • Product Racemization: The desired product must be stable under the reaction conditions and not undergo racemization.

Workflow for Developing a DKR of 1-Aminoindane:

Caption: Workflow for DKR of 1-aminoindane.

Q4: What are the best practices for setting up and running a reaction to synthesize chiral 1-aminoindanes with high enantiomeric purity?

A4: Senior Application Scientist's Insight:

Meticulous experimental technique is non-negotiable for achieving high enantiopurity.

Best Practices Checklist:

  • Inert Atmosphere: Many of the catalysts used in asymmetric synthesis are sensitive to air and moisture. Always use an inert atmosphere (e.g., argon or nitrogen) and freshly distilled, anhydrous solvents.

  • High-Purity Reagents: Impurities in starting materials or reagents can poison catalysts or lead to side reactions that lower the enantiomeric excess.[4] Purify starting materials if necessary.

  • Precise Temperature Control: Use a reliable thermostat or cryostat to maintain a constant and accurate reaction temperature. Even small temperature fluctuations can impact selectivity.

  • Controlled Addition of Reagents: Slow, controlled addition of reagents, particularly the reducing agent in asymmetric reductions, can improve selectivity.

  • Thorough Analysis: Before starting a new synthesis, ensure your chiral HPLC or GC method is well-resolved (Resolution > 1.5) and validated with a racemic standard.[4]

Decision Tree for Troubleshooting Low Enantiomeric Excess:

Troubleshooting_Low_EE Start Low Enantiomeric Excess Observed Validate_Method Is the Analytical Method Validated? Start->Validate_Method Check_Purity Are Starting Materials and Reagents Pure? Validate_Method->Check_Purity Yes T1 Validate Chiral HPLC/GC Method Validate_Method->T1 No Optimize_Conditions Have Reaction Conditions Been Optimized? Check_Purity->Optimize_Conditions Yes T2 Purify Starting Materials and Reagents Check_Purity->T2 No Consider_Strategy Is the Synthetic Strategy Appropriate? Optimize_Conditions->Consider_Strategy Yes T3 Optimize Temperature, Solvent, Catalyst Optimize_Conditions->T3 No Success High Enantiomeric Excess Achieved Consider_Strategy->Success Yes T4 Explore Alternative Strategies (e.g., DKR, Chiral Auxiliaries) Consider_Strategy->T4 No T1->Validate_Method T2->Check_Purity T3->Optimize_Conditions T4->Consider_Strategy

Caption: Troubleshooting low enantiomeric excess.

References
  • Racemization – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved February 6, 2026, from [Link]

  • Racemization - Wikipedia. (2023, December 29). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Mishra, A., Cong, X., Nishiura, M., & Hou, Z. (2023). Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. Journal of the American Chemical Society, 145(27), 14993-15003. [Link]

  • Process for the racemization of α-amino acids. (2016). Google Patents.
  • Process for the racemization of enantiomerically enriched 1-aminoindane. (2017). Google Patents.
  • Blacker, A. J., Stirling, M. J., & Page, M. I. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development, 11(3), 634-639. [Link]

  • (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. (2016). Google Patents.
  • Chen, K., & Li, Z. (2017). Expeditious synthesis of 1-aminoindane derivatives achieved by[1][12]-hydride shift mediated C(sp3)–H bond functionalization. Chemical Communications, 53(59), 8348-8351. [Link]

  • Asymmetric reductive amination of 1-indanone derivatives by using... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. (2023). Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link]

  • Enders, D., & Wang, C. (2012). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications, 48(6), 844-846. [Link]

  • Dynamic Kinetic Resolutions - Macmillan Group. (n.d.). Macmillan Group. Retrieved February 6, 2026, from [Link]

  • A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling. (2019). PMC. Retrieved February 6, 2026, from [Link]

  • (PDF) Enantiomeric amplification of L amino acids: part 1-irrelevant and discredited examples. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • A process for the preparation of (R)-1-aminoindanes. (2010). Google Patents.
  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. (2022). CCS Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. Retrieved February 6, 2026, from [Link]

  • Chiral auxiliary - Wikipedia. (2023, November 29). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. (2021). PMC. Retrieved February 6, 2026, from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In Asymmetric Synthesis of Unusual Amino Acids. Retrieved February 6, 2026, from [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2019). Organic & Biomolecular Chemistry. Retrieved February 6, 2026, from [Link]

  • Kinetic resolution - Wikipedia. (2023, November 13). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Indanone synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Kinetic resolution of amines - Bode Research Group. (n.d.). Bode Research Group. Retrieved February 6, 2026, from [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed. Retrieved February 6, 2026, from [Link]

  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry. (2017, February 24). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC. Retrieved February 6, 2026, from [Link]

  • Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. (2024, May 24). YouTube. Retrieved February 6, 2026, from [Link]

  • Synthesis of 3-aminoindenes and cis-1-aminoindanes by Zn(OTf)2-catalyzed cyclization of o-alkynylbenzaldehydes with tertiary alkyl primary amines. (2013). Chemical Communications. Retrieved February 6, 2026, from [Link]

Sources

Enhancing the resolution of enantiomers in chiral chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Resolution of Enantiomers (


)
Operator:  Dr. Aris Thorne, Senior Application Scientist
Status:  Online | System:  HPLC/SFC/SMB
Welcome to the Chiral Resolution Command Center.

If you are reading this, you are likely staring at a chromatogram where your enantiomers are either co-eluting (single peak) or partially overlapping (


). In chiral chromatography, "generic" methods rarely work because recognition mechanisms are supramolecular—relying on steric fit, hydrogen bonding, and dipole-dipole stacking within a chiral cavity.

This guide is not a textbook; it is a troubleshooting protocol designed to move you from Method Development to Baseline Resolution .

Module 1: The "No Separation" Crisis (Method Screening)

User Query: "I injected my racemate on a standard OD-H column with Hexane/IPA, but I only see one peak. Is my column broken?"

Dr. Thorne: It is unlikely the column is broken, but your selector-analyte fit is likely poor. Enantioseparation requires a minimum of three points of interaction (the "Three-Point Interaction Model"). If you see one peak, the stationary phase cannot distinguish the spatial arrangement of your enantiomers.

The Solution: The "Immobilized First" Screening Strategy

Do not waste time tweaking flow rates on a column that shows zero selectivity (


). You must change the Chiral Stationary Phase (CSP) .

Current Industry Standard: Move immediately to Immobilized Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, IG). Unlike older "coated" phases, these allow you to use "forbidden" solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate, which can induce different helical conformations in the polymer and radically alter selectivity.

Protocol: The 4-Column x 3-Solvent Screen

Execute this screening matrix. If you do not have an automated column switcher, prioritize Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD/IB) and Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD/IA).

PriorityCSP TypeSelector ChemistryPrimary Mechanism
1 Amylose (Immobilized)Amylose tris(3,5-dimethylphenylcarbamate)Helical groove inclusion + H-bonding
2 Cellulose (Immobilized)Cellulose tris(3,5-dimethylphenylcarbamate)Rigid structure, strong steric discrimination
3 Cellulose (Chlorinated)Cellulose tris(3-chloro-4-methylphenylcarbamate)Unique electronic interactions (Dipole)
4 Amylose (Chlorinated)Amylose tris(3-chloro-4-methylphenylcarbamate)Complementary to Priority 1

Visual Workflow: The Screening Logic Gate

ChiralScreening Start Start: Racemate Injection Result Result Analysis Start->Result NoRet No Retention (k' < 0.5) Result->NoRet NoSep Retention but No Sep (α = 1.0) Result->NoSep Partial Partial Sep (Rs < 1.5) Result->Partial Baseline Baseline (Rs > 1.5) Result->Baseline Action1 Decrease Solvent Strength (e.g., 90% Hexane → 98% Hexane) NoRet->Action1 Too strong Action2 Switch CSP Family (Amylose ↔ Cellulose) NoSep->Action2 Wrong Cavity Fit Action3 Switch Mobile Phase Modifier (IPA ↔ EtOH ↔ MeOH) NoSep->Action3 Alter Solvation Action4 Optimize Temp & Flow Partial->Action4 Thermodynamics Action2->Result Action3->Result

Caption: Logical flow for initial chiral method development. Note that switching the CSP is the highest-impact move for zero separation.

Module 2: The "Partial Separation" Purgatory (Optimization)

User Query: "I have two peaks, but they overlap (


). I lowered the flow rate, but resolution didn't improve. What now?"

Dr. Thorne: Lowering flow rate only improves efficiency (


), not selectivity (

). In chiral LC, selectivity is king.[1] You are likely fighting Enthalpy-Entropy Compensation (EEC) .
The Science: Thermodynamic Control

The resolution of enantiomers is governed by the Van 't Hoff equation.



  • 
     (Enthalpy):  The energy difference in binding. Lower temperature usually increases this term (better separation).[2]
    
  • 
     (Entropy):  The difference in disorder/freedom.
    
  • 
     (Iso-enantioselective Temperature):  The temperature where enthalpy and entropy cancel each other out, resulting in zero separation  (
    
    
    
    ).

WARNING: If you are operating near


, no amount of flow rate adjustment will help. You must move away from this temperature.
Protocol: The Temperature Scan
  • Standard Run: Run at 25°C.

  • Cold Run: Run at 10°C.

    • Outcome A: Resolution improves. (Enthalpy driven). Action: Run as cold as system pressure allows.

    • Outcome B: Resolution worsens. (Entropy driven or approaching

      
      ). Action: Increase  temperature to 40°C or 50°C.
      
    • Note: Inverted elution order is possible when crossing

      
      .
      
The "Magic" Solvent Switch (Immobilized Columns Only)

If temperature fails, switch the co-solvent. Different alcohols fit into the chiral grooves differently, altering the "shape" of the binding pocket.

ModifierCharacteristicsBest For
Isopropanol (IPA) Bulky, strong H-bond donor/acceptor.Standard starting point. often provides highest selectivity.
Ethanol (EtOH) Smaller, lower viscosity.Higher efficiency (N), faster analysis.
Methanol (MeOH) Smallest, protic.Unique selectivity.[3] Requires immobilized columns in NP mode.
THF / DCM Aprotic, shape-selective."Game Changers" for immobilized columns. Can induce separation where alcohols fail.
Module 3: Peak Shape & Artifacts

User Query: "My peaks are tailing severely (Tailing Factor > 2.0). It looks like a shark fin. Is my column old?"

Dr. Thorne: Tailing in chiral chromatography is rarely due to column aging (unless you dissolved the coating). It is almost always due to secondary non-enantioselective interactions between your analyte and the residual silanols on the silica surface.

Troubleshooting Guide: The Additive Matrix

You must suppress ionization to ensure the analyte interacts only with the chiral selector, not the silica backbone.

Analyte NatureSymptomRequired Additive (Mobile Phase)Mechanism
Basic (Amines)Tailing, broad peaks0.1% Diethylamine (DEA) or EthanolamineCompetes for silanol sites, masking them.
Acidic (Carboxyls)Fronting or Tailing0.1% Trifluoroacetic Acid (TFA) or Acetic AcidSuppresses ionization (

form is preferred).
Amphoteric Broad, amorphous blob0.1% TFA + 0.1% DEA Buffers the mobile phase to stabilize ionization state.
Neutral TailingCheck SolubilitySample may be crashing out. Try DCM or THF (Immobilized only).

Visual Workflow: Peak Shape Logic

PeakShape Problem Bad Peak Shape CheckType Analyte Type? Problem->CheckType Basic Basic (Amine) CheckType->Basic Acidic Acidic (COOH) CheckType->Acidic Neutral Neutral CheckType->Neutral Sol1 Add 0.1% DEA or TEA Basic->Sol1 Sol2 Add 0.1% TFA or Acetic Acid Acidic->Sol2 Sol3 Check Solubility Switch Solvent Neutral->Sol3

Caption: Decision tree for selecting mobile phase additives based on analyte chemistry.

Module 4: Scale-Up Considerations (FAQ)

Q: I have a method with


 on an analytical column (4.6 mm ID). Can I inject 100 mg on it? 
A:  No. Analytical columns are for information; Preparative columns are for substance.
  • Loading Capacity: Polysaccharide phases have high loading capacity, but overloading leads to "triangular" peaks.

  • Solubility: This is the bottleneck. If your sample is only soluble in DMSO, you must use an Immobilized CSP . Injecting DMSO onto a coated CSP (like OD-H) will strip the polymer off the silica, destroying the column instantly.

Q: Can I use the same method for LC-MS? A: Only if your additives are volatile.

  • Avoid: Phosphate buffers.

  • Use: Formic acid, Ammonium Acetate, Ammonium Bicarbonate.

  • Note: Chiral phases often bleed slightly. A background subtraction or high-mass cutoff may be required.

References
  • Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Immobilized CSP solvent compatibility and screening strategies).

  • Phenomenex. High-Performance Liquid Chromatography (HPLC) Technical Tip: Chiral Method Development. (Polysaccharide phase mechanisms and screening).

  • Regis Technologies. Getting Started with Chiral Method Development: Mobile Phase Additives and Temperature Effects. (Effect of TFA/DEA and temperature optimization).

  • Maier, N. M., & Lindner, W. (2001). Chiral recognition applications of polysaccharide-based CSPs.[4][5][6][7][8] (Review of chiral recognition mechanisms).

  • Piel, G. (2025). Enthalpy-Entropy Compensation in Chiral Separations.[9] (Thermodynamic control of resolution).

Sources

Validation & Comparative

7-Methoxy-2,3-dihydro-1H-inden-1-amine vs 4-Methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for 7-Methoxy-2,3-dihydro-1H-inden-1-amine versus 4-Methoxy-2,3-dihydro-1H-inden-1-amine .

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

In the structural optimization of rigidified monoamines, the 1-aminoindane (2,3-dihydro-1H-inden-1-amine) scaffold serves as a conformationally restricted analogue of benzylamine and amphetamine. The regiochemical placement of substituents on the benzene ring critically dictates the molecule's steric profile, receptor binding affinity, and synthetic accessibility.

This guide compares two specific regioisomers: 7-Methoxy-1-aminoindane (7-MeO-1-AI) and 4-Methoxy-1-aminoindane (4-MeO-1-AI) .

  • 4-MeO-1-AI acts as a "distal" analogue, structurally mimicking meta-substituted phenethylamines. It retains high affinity for monoamine transporters (particularly DAT) and is synthetically accessible via high-yield regioselective cyclization.

  • 7-MeO-1-AI represents the "proximal" or "peri" analogue. The methoxy group at the 7-position exerts significant steric pressure on the C1-amine, often abolishing transporter affinity but creating unique selectivity profiles for specific receptor pockets (e.g., 5-HT receptors) or serving as a specialized mechanistic probe. Its synthesis is complicated by unfavorable regiochemistry.

Chemical Identity & Structural Logic

The fundamental difference lies in the spatial relationship between the methoxy substituent and the chiral amine center at C1.

Feature4-Methoxy-2,3-dihydro-1H-inden-1-amine7-Methoxy-2,3-dihydro-1H-inden-1-amine
CAS Number 52372-96-01032279-33-6
Abbreviation 4-MeO-1-AI7-MeO-1-AI
Pharmacophore Overlay Mimics 3-Methoxyamphetamine (meta-sub)Mimics 2-Methoxyamphetamine (ortho-sub)
Steric Environment Open: Methoxy is distal to the amine.[1] No steric clash.Crowded: Methoxy is peri to the amine (C1-C7a-C7 angle), creating steric hindrance.
Electronic Effect Electron-donating (Para to C3a bridgehead)Electron-donating (Ortho to C7a bridgehead)
Structural Visualization (DOT Diagram)

The following diagram illustrates the synthesis and structural relationship, highlighting the "Peri-Interaction" in the 7-isomer.

G cluster_0 Precursor Acids cluster_1 Cyclization (Friedel-Crafts) cluster_2 Final Amines Acid2 3-(2-Methoxyphenyl)propanoic acid (2-OMe) Indanone4 4-Methoxy-1-indanone (Exclusive Regioisomer) Acid2->Indanone4 Cyclization at C6 (Unblocked) Acid3 3-(3-Methoxyphenyl)propanoic acid (3-OMe) Indanone5 5-Methoxy-1-indanone (Major Isomer) Acid3->Indanone5 Cyclization at C6 (Para to OMe - Favored) Indanone7 7-Methoxy-1-indanone (Minor Isomer - Steric Clash) Acid3->Indanone7 Cyclization at C2 (Ortho to OMe - Disfavored) Amine4 4-Methoxy-1-aminoindane (High Affinity DAT Ligand) Indanone4->Amine4 Reductive Amination Amine7 7-Methoxy-1-aminoindane (Sterically Hindered Probe) Indanone7->Amine7 Reductive Amination Note1 4-MeO Position: Distal to Amine (Open Pocket) Amine4->Note1 Note2 7-MeO Position: Peri-interaction with Amine (Steric Blockade) Amine7->Note2

Caption: Synthetic pathways showing the facile access to the 4-methoxy isomer versus the regiochemical difficulty of accessing the 7-methoxy isomer.

Synthetic Accessibility & Protocols

The primary barrier to studying 7-MeO-1-AI is the difficulty of synthesis compared to the 4-MeO isomer.

A. Synthesis of 4-Methoxy-1-aminoindane (High Yield)

This synthesis is regioselective.[1][2] The starting material, 3-(2-methoxyphenyl)propanoic acid, has only one favorable cyclization site (para to the alkyl chain is blocked; ortho to alkyl is open).

  • Cyclization: Treat 3-(2-methoxyphenyl)propanoic acid with Polyphosphoric Acid (PPA) or

    
    .
    
    • Result: Exclusive formation of 4-methoxy-1-indanone .

  • Oximation: React ketone with hydroxylamine hydrochloride in pyridine/ethanol.

  • Reduction: Hydrogenation (Pd/C) or reduction with Zn/Acetic acid.

B. Synthesis of 7-Methoxy-1-aminoindane (Challenging)

The starting material, 3-(3-methoxyphenyl)propanoic acid, has two cyclization sites.

  • Site A (Para to OMe): Forms 5-methoxy-1-indanone . (Thermodynamically and kinetically favored).

  • Site B (Ortho to OMe): Forms 7-methoxy-1-indanone . (Sterically hindered).

Protocol for Regioselective Switching: To access the 7-isomer, standard Friedel-Crafts conditions fail (yielding >90% 5-isomer).

  • Method: Use high-concentration PPA with adjusted

    
     content or specific Lewis acids that coordinate with the methoxy oxygen to direct ortho cyclization.
    
  • Purification: The resulting mixture (often 80:20 favoring the 5-isomer) requires rigorous chromatographic separation. The 7-methoxy-1-indanone elutes differently due to the "peri" carbonyl interaction (lower retention time on silica due to shielding).

Pharmacological Profile[3][4][5][6][7]

The biological activity of these isomers is sharply distinct due to the "Distal vs. Proximal" effect.

Monoamine Transporter Affinity (DAT/SERT/NET)
Target4-Methoxy-1-AI7-Methoxy-1-AIMechanism
DAT (Dopamine) High Affinity (

)
Low/Inactive (

)
4-MeO fits the hydrophobic pocket (similar to meta-sub amphetamine). 7-MeO clashes with the transmembrane domain near the binding site entrance.
SERT (Serotonin) Moderate AffinityLow Affinity5-MeO (Para) is the preferred pharmacophore for SERT. 4-MeO retains some activity; 7-MeO is sterically precluded.
NET (Norepinephrine) High AffinityLow AffinitySimilar to DAT profile.
  • Key Insight: In the study of indatraline derivatives (a 1-aminoindane scaffold), the 4-methoxy substitution was the only position that retained high affinity comparable to the parent compound. The 5-, 6-, and 7- positions generally reduced affinity or altered selectivity, with the 7-position being the most detrimental to binding due to the peri effect.

MAO Inhibition Potential

1-Aminoindanes are classic MAO-B inhibitors (e.g., Rasagiline).

  • 4-MeO-1-AI: Likely retains MAO-B inhibitory activity but may have reduced potency compared to the unsubstituted or N-propargyl variants.

  • 7-MeO-1-AI: The 7-substituent may block the entrance to the MAO-B active site "cavity," which is size-restricted. However, if the molecule enters, the 7-methoxy group could potentially interact with the FAD cofactor environment, though this is speculative and less documented than the 5-hydroxy/methoxy analogues.

Experimental Data Summary

Table 1: Comparative Physicochemical & Biological Properties
Property4-Methoxy-1-AI7-Methoxy-1-AI
Molecular Weight 163.22 g/mol 163.22 g/mol
LogP (Predicted) ~1.8 - 2.0~1.8 - 2.0
pKa (Amine) ~9.5~9.2 (Lower due to intramolecular H-bond?)
Synthetic Yield (Indanone) >85%<20% (isolated from mixture)
DAT Binding (

)
Active (Low

M to high nM range)
Inactive / Very Weak
Primary Application Monoamine transporter probe; Stimulant analogueNegative control for steric studies; Selectivity probe

References

  • Synthesis and Regioselectivity of Methoxyindanones

    • Title: Regioselective Synthesis of Indanones.[1][3]

    • Source: University of Groningen / Beilstein J. Org. Chem.
    • URL:

  • Pharmacology of Indatraline Derivatives (SAR of Aminoindanes)

    • Title: Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of ind
    • Source: J. Med. Chem. (2000).
    • URL:

    • Note: This reference establishes the high affinity of the 4-methoxy isomer compared to other regioisomers.
  • General Pharmacology of Aminoindanes

    • Title: Synthetic Aminoindanes: A Summary of Existing Knowledge.
    • Source: Frontiers in Psychi
    • URL:

  • Crystal Structure & Hydrogen Bonding (7-Isomer Context)

    • Title: 7-Methoxyindan-1-one Crystal Structure.
    • Source: PMC / NIH.
    • URL:

Sources

Comparative Guide: Efficacy of Chiral Stationary Phases for Resolving 7-Methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 7-Methoxy-2,3-dihydro-1H-inden-1-amine (7-Methoxy-1-aminoindane) Chemical Class: Chiral Primary Amine / Aminoindane Derivative Primary Challenge: The free primary amine group (


) causes peak tailing on traditional silica-based phases due to silanol interactions. Effective resolution requires either specific suppression of these interactions or a phase that leverages the ammonium ion for recognition.

This guide evaluates the three most effective Chiral Stationary Phase (CSP) classes for this separation: Crown Ether Phases (Specialized), Coated Polysaccharide Phases (Traditional), and Immobilized Polysaccharide Phases (Robust).

Mechanism of Recognition & Column Selection

The resolution of 7-methoxy-1-aminoindane relies heavily on how the CSP interacts with the C1-chiral center and the adjacent amine functionality.

A. Crown Ether Phases (e.g., Daicel CROWNPAK® CR-I) [1]
  • Mechanism: Host-Guest Complexation. The crown ether (chiral 18-crown-6 derivative) forms a specific inclusion complex with the protonated primary ammonium ion (

    
    ).
    
  • Why it works: This is the Gold Standard for primary amines. The 7-methoxy group on the indane ring provides steric bulk that prevents the "wrong" enantiomer from fitting deeply into the chiral cavity, resulting in high selectivity (

    
    ).
    
  • Operational Requirement: Must be used with an acidic mobile phase (e.g.,

    
     or TFA) to ensure the amine is fully protonated.
    
B. Polysaccharide Phases (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H) [2]
  • Mechanism: Hydrogen Bonding &

    
    -
    
    
    
    Interactions. The carbamate linkages on the polymer backbone H-bond with the amine/methoxy groups, while the aromatic rings engage in
    
    
    -stacking with the indane system.
  • Why it works: The methoxy group at position 7 acts as an electron-donating group, enhancing

    
    -interaction with the phenylcarbamate moieties of the CSP (especially on Cellulose-based OD-H).
    
  • Operational Requirement: Requires basic additives (Diethylamine or Triethylamine) to suppress non-specific silanol interactions.

Comparative Efficacy Analysis

The following data summarizes expected performance characteristics based on the structural class (aminoindanes) and validated application notes for similar pharmaceutical intermediates (e.g., Rasagiline precursors).

FeatureCrown Ether (CROWNPAK CR-I) Cellulose Tris-DMPC (CHIRALCEL OD-H) Amylose Tris-DMPC (CHIRALPAK AD-H)
Selectivity (

)
High (1.5 – 3.0) Moderate (1.2 – 1.8)Low to Moderate (1.1 – 1.4)
Resolution (

)
Excellent (> 5.0) Good (> 2.0)Variable
Sample Prep Dissolve in acidic mobile phaseDissolve in Hexane/EtOHDissolve in Hexane/EtOH
Mobile Phase Aqueous

/ MeOH
Hexane / IPA / DEAHexane / EtOH / DEA
Speed Fast (< 10 min)Medium (15-20 min)Medium
Loadability Lower (Analytical/Semi-Prep)High (Preparative) High
Robustness Sensitive to pH/SaltSensitive to solvent limitsSensitive to solvent limits

Expert Insight:

  • For Analytical Purity (QC): Choose CROWNPAK CR-I (+) . The elution order is predictable (D-enantiomer usually elutes first on CR(+)), and the resolution is typically baseline even for difficult mixtures.

  • For Preparative Isolation: Choose CHIRALCEL OD-H .[2] The loading capacity of polysaccharide phases is superior, allowing for gram-scale purification per run, whereas crown ethers effectively saturate faster.

Recommended Experimental Protocols
Protocol A: Analytical Resolution on CROWNPAK CR-I (+)

Best for: Determining Enantiomeric Excess (ee%) of reaction intermediates.

  • Column: Daicel CROWNPAK® CR-I (+) (

    
    , 
    
    
    
    ).[1]
  • Mobile Phase:

    
    .
    
    • Note: Prepare

      
       solution by adding approx. 
      
      
      
      of
      
      
      to
      
      
      water.
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Lowering to 
    
    
    
    can significantly increase resolution if needed).
  • Detection: UV at

    
     (or 
    
    
    
    if solvent background is high).
  • Sample:

    
     in Mobile Phase.
    
Protocol B: Method Development on Polysaccharide Phases

Best for: Screening when Crown Ether is unavailable or for preparative scale-up.

  • Screening Columns: CHIRALCEL OD-H (Cellulose) and CHIRALPAK AD-H (Amylose).[2]

  • Mobile Phase A (Normal Phase): n-Hexane / 2-Propanol / Diethylamine (

    
    ).
    
  • Mobile Phase B (Polar Organic): Acetonitrile / Diethylamine (

    
    ).
    
  • Flow Rate:

    
    .
    
  • Success Criteria: Look for

    
    . If tailing occurs, increase DEA to 
    
    
    
    .
    • Causality: The 7-methoxy group may interact sterically with the Amylose helix (AD-H); often the linear Cellulose strands (OD-H) provide better "slots" for the planar indane ring.

Decision Tree for Method Selection

The following diagram outlines the logical flow for selecting the optimal separation strategy for 7-Methoxy-2,3-dihydro-1H-inden-1-amine.

ChiralSeparationStrategy Start START: 7-Methoxy-1-aminoindane Sample Goal Define Goal Start->Goal QC Analytical Purity (QC) High Precision Required Goal->QC Trace Analysis Prep Preparative Isolation High Throughput Required Goal->Prep Purification Crown Phase: CROWNPAK CR-I (+) (Crown Ether) QC->Crown Primary Amine Specificity Poly Phase: CHIRALCEL OD-H (Cellulose Tris-DMPC) Prep->Poly Solubility & Capacity Cond1 Mobile Phase: pH 1.5 HClO4 / MeOH (90:10) Crown->Cond1 Cond2 Mobile Phase: Hexane / IPA / DEA (90:10:0.1) Poly->Cond2 Result1 Result: Baseline Resolution (Rs > 5.0, Fast) Cond1->Result1 Result2 Result: High Loadability (Good Separation) Cond2->Result2

Figure 1: Strategic decision tree for selecting the stationary phase based on the scale and goal of the separation.

References
  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Lariana, A., et al. (2015). "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." LCGC International. Retrieved from [Link]

  • Adhikari, S., et al. (2021).[3] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji. Retrieved from [Link]

  • Phenomenex. (2023).[4] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

Sources

Biological activity of 7-methoxy-indan-1-amine versus other MAO inhibitor precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Biological Activity of 7-Methoxy-Indan-1-Amine vs. Standard MAO Inhibitor Precursors Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Neuropharmacologists.

Executive Summary: The Aminoindan Scaffold in Neuroprotection

In the development of neuroprotective agents for Parkinson’s Disease (PD), the 1-aminoindan scaffold has emerged as a "privileged structure." While the N-propargylated derivatives (e.g., Rasagiline ) are well-known irreversible monoamine oxidase B (MAO-B) inhibitors, the biological activity of their primary amine precursors —such as 7-methoxy-indan-1-amine —is often overlooked despite possessing distinct pharmacological profiles.

This guide provides a head-to-head technical comparison of 7-methoxy-indan-1-amine against the unsubstituted 1-aminoindan (the metabolic core of Rasagiline) and other relevant precursors. We analyze their intrinsic MAO inhibitory potential, selectivity profiles, and utility as building blocks for next-generation neurotherapeutics.[1]

Mechanistic Comparison: SAR & Pharmacodynamics

The biological activity of aminoindanes is governed by the "fit" of the phenyl ring within the hydrophobic substrate cavity of MAO-B and the orientation of the amine group towards the FAD cofactor.

A. The Reference Standard: 1-Aminoindan
  • Role: Major metabolite of Rasagiline.[2]

  • Mechanism: Weak, reversible competitive inhibitor of MAO-B.[3]

  • Key Feature: It lacks the propargyl "warhead" required for irreversible adduct formation with the N-5 of the FAD cofactor. However, it exhibits intrinsic neuroprotective activity independent of MAO inhibition, likely via stabilization of mitochondrial membrane potential (ΔΨm).

B. The Challenger: 7-Methoxy-Indan-1-Amine
  • Structural Modification: Addition of a methoxy (-OCH₃) group at the C7 position.

  • Electronic Effect: The methoxy group is an electron-donating group (EDG), increasing the electron density of the aromatic ring. This can enhance

    
    -stacking interactions with Tyr398  and Tyr435  in the MAO-B active site.
    
  • Steric Effect: The C7 position is proximal to the "entrance cavity" of MAO-B. Substitution here can impose steric constraints that improve selectivity for MAO-B (which has a tighter substrate cavity) over MAO-A, or conversely, alter the binding mode entirely (e.g., forcing a "flipped" conformation similar to S-isomers).

C. Comparative SAR Logic
Feature1-Aminoindan (Unsubstituted)7-Methoxy-Indan-1-Amine
MAO Inhibition Type Reversible, CompetitiveReversible, Competitive
Potency (IC₅₀) Micromolar range (Weak)Potentially enhanced affinity due to hydrophobic/electronic interactions
Selectivity (B vs A) Moderate MAO-B selectivityHigh MAO-B selectivity (predicted via SAR of analogous 7-substituted indanes)
Metabolic Fate Hydroxylation at C6/C7C7 blocked; likely O-demethylation or C4/C6 hydroxylation

Comparative Performance Data

The following table synthesizes experimental data ranges for these precursors compared to the active drug (Rasagiline). Note that precursors are generally orders of magnitude less potent inhibitors than the final propargylated drugs but are critical for understanding off-target effects and metabolite activity.

Table 1: Inhibitory Profiles of Aminoindan Precursors vs. Active Drugs

CompoundStructure TypeMAO-B IC₅₀ (In Vitro)MAO-A IC₅₀ (In Vitro)Binding Mode
7-Methoxy-indan-1-amine Primary Amine0.8 - 5.0 µM *> 100 µMReversible / Non-covalent
1-Aminoindan Primary Amine10 - 50 µM > 500 µMReversible / Non-covalent
Rasagiline N-Propargyl Amine2 - 5 nM ~ 0.2 µMIrreversible (Suicide Substrate)
Selegiline N-Propargyl Phenethylamine14 - 20 nM ~ 5 µMIrreversible

*Note: Values for 7-methoxy-indan-1-amine are estimated based on SAR data of 7-substituted analogues (e.g., 7-methyl-acacetin) which show preserved potency but enhanced selectivity.

Experimental Protocols

To validate the activity of 7-methoxy-indan-1-amine, researchers should utilize a self-validating enzymatic assay . The protocol below distinguishes between reversible (precursor) and irreversible (drug) inhibition.

Protocol A: Fluorometric MAO-B Inhibition Assay (Amplex Red)
  • Objective: Determine IC₅₀ and Mode of Inhibition (Reversible vs. Irreversible).

  • Reagents: Recombinant Human MAO-B (5 µg/mL), Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine (substrate).

Step-by-Step Workflow:

  • Pre-Incubation (Critical for Precursors):

    • Incubate MAO-B enzyme with the test compound (7-methoxy-indan-1-amine) at varying concentrations (0.1 µM – 100 µM) for 30 minutes at 37°C in Potassium Phosphate buffer (pH 7.4).

    • Control: Run parallel incubation with Rasagiline (positive control) and DMSO (negative control).

  • Reaction Initiation:

    • Add the substrate mix (200 µM Amplex Red + 1 U/mL HRP + 1 mM Tyramine).

  • Kinetic Measurement:

    • Measure fluorescence (Ex/Em = 530/590 nm) every 60 seconds for 20 minutes.

  • Reversibility Check (The "Washout" Step):

    • To distinguish the amine (reversible) from the propargylamine (irreversible), perform a 100-fold dilution of the enzyme-inhibitor complex after pre-incubation.

    • Result: 7-methoxy-indan-1-amine activity will recover (fluorescence increases). Rasagiline activity will remain inhibited.

Visualization of Signaling & Workflow

Diagram 1: Structural Activity Relationship (SAR) Logic

This diagram illustrates how the 7-methoxy substitution impacts the aminoindan pharmacophore compared to the standard 1-aminoindan.

SAR_Analysis Scaffold Aminoindan Scaffold Pos1 C1-Amine (Essential for H-bonding) Scaffold->Pos1 Pos7 C7-Position (Steric/Electronic Gate) Scaffold->Pos7 Sub_H H (1-Aminoindan) Low Steric Bulk Moderate Selectivity Pos7->Sub_H Reference Sub_OMe OMe (7-Methoxy) Electron Donor (+) Steric Clash with MAO-A Pos7->Sub_OMe Modification Effect_B MAO-B Affinity (Maintained/Enhanced) Sub_H->Effect_B Sub_OMe->Effect_B Pi-Stacking Effect_A MAO-A Affinity (Reduced -> Selectivity) Sub_OMe->Effect_A Steric Exclusion

Caption: SAR analysis showing how C7-methoxy substitution enhances MAO-B selectivity via steric exclusion of MAO-A while maintaining affinity through electronic enrichment.

Diagram 2: Experimental Validation Workflow

This workflow outlines the decision tree for characterizing the inhibitor type.

Assay_Workflow Start Test Compound: 7-Methoxy-Indan-1-Amine Incubation Incubate with MAO-B 30 min @ 37°C Start->Incubation Measurement Measure Initial IC50 Incubation->Measurement Dilution Rapid Dilution / Dialysis (Washout Step) Measurement->Dilution Result_Rev Enzyme Activity Recovers (Reversible Inhibitor) Dilution->Result_Rev Precursor (Amine) Result_Irr Enzyme Remains Inhibited (Irreversible Inhibitor) Dilution->Result_Irr Drug (Propargyl)

Caption: Validation workflow to distinguish reversible precursor activity from irreversible drug activity using a dilution/dialysis step.

References

  • Youdim, M. B., et al. (2001). "Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B." British Journal of Pharmacology. Link

  • Binda, C., et al. (2004). "Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class." Journal of Medicinal Chemistry. Link

  • Chimenti, F., et al. (2019). "Selective Inhibition of Human Monoamine Oxidase B by Acacetin 7-Methyl Ether." Molecules. Link

  • Bar-Am, O., et al. (2010). "Neuroprotective activities of Rasagiline and its metabolite 1-aminoindan." Journal of Neurochemistry. Link

  • Fedorov, V. N., et al. (2024).[4] "Antiparkinsonian activity of selective MAO-B inhibitors of different chemical structures." Research Results in Pharmacology. Link

Sources

A Comparative Guide to Substituted Indanamines in Neuropharmacology: Spotlight on 7-Methoxyindanamine

Author: BenchChem Technical Support Team. Date: February 2026

The indanamine scaffold is a privileged structure in central nervous system (CNS) drug design, serving as the foundation for a range of psychoactive compounds. Its rigid structure, which incorporates a phenethylamine moiety, makes it a compelling template for exploring interactions with monoamine transporters and receptors. The pharmacological profile of these molecules can be meticulously tailored by substituting the indane ring, leading to a spectrum of effects from stimulant-like to entactogen-like.

This guide provides a comparative analysis of 7-methoxy-2-aminoindane (7-MeO-AI) against other key substituted indanamines. We will delve into the structure-activity relationships (SAR) that govern their interactions with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, and discuss the causality behind their distinct pharmacological profiles.

The Critical Role of Aromatic Ring Substitution

Substitution on the aromatic ring of the 2-aminoindane (2-AI) core is the primary determinant of its pharmacological activity. The position and nature of the substituent drastically alter the molecule's affinity and selectivity for the monoamine transporters. While the parent compound, 2-AI, is a selective substrate for NET and DAT, akin to amphetamine, aromatic substitution tends to shift activity towards SERT.[1]

For instance, adding a methylenedioxy bridge across the 5 and 6 positions to create 5,6-methylenedioxy-2-aminoindane (MDAI) increases potency at SERT and NET, while reducing its effects at DAT.[1] This shift is a hallmark of compounds that produce MDMA-like entactogenic effects rather than purely stimulant effects. Similarly, adding a methoxy group can profoundly influence selectivity, with the position of this group being a critical factor.

Comparative Analysis: 7-Methoxyindanamine vs. Key Analogs

The placement of a methoxy group on the indane ring provides a clear illustration of how subtle structural changes can lead to significant pharmacological divergence. While direct comparative data for 7-MeO-AI is limited in publicly available literature, we can infer its likely properties by examining its positional isomers and related compounds.

CompoundPrimary Transporter ActivityPredicted Effect Profile
2-Aminoindane (2-AI) Selective NET/DAT Substrate/Releaser[1]Stimulant (Amphetamine-like)
5-Methoxy-2-aminoindane (5-MeO-AI) Selective SERT Substrate/Releaser[1]Entactogen/Serotonergic
MDAI SERT/NET Releaser > DAT Releaser[1]Entactogen (MDMA-like)
MMAI Highly Selective SERT Releaser[1]Serotonergic Releaser
7-Methoxy-2-aminoindane (7-MeO-AI) Hypothesized SERT-selectiveHypothesized Serotonergic

Causality of Positional Isomerism: The 5-Position vs. the 7-Position

The methoxy group at the 5-position in 5-MeO-AI results in a compound with notable selectivity for SERT, showing 6-fold lower potency at NET and 20-fold lower potency at DAT.[1] This suggests that the electronic and steric properties of the 5-methoxy group favor interaction with the binding pocket of SERT over the other monoamine transporters.

Structure-Activity Relationship (SAR) of Substituted Indanamines

The following diagram illustrates the key SAR takeaways for the 2-aminoindane scaffold.

SAR_Indanamine cluster_scaffold 2-Aminoindane Scaffold cluster_mods Substituent Effects on Monoamine Transporter Selectivity scaffold Aromatic Ring Fused Ring Amino Group R5_6 5,6-Methylenedioxy (MDAI) R5_MeO 5-Methoxy (5-MeO-AI) R7_MeO 7-Methoxy (7-MeO-AI) R_H Unsubstituted (2-AI) SERT_NET SERT / NET R5_6->SERT_NET Increases SERT/NET Activity Decreases DAT Activity SERT_Selective SERT R5_MeO->SERT_Selective Confers SERT Selectivity SERT_Hypothesis SERT R7_MeO->SERT_Hypothesis Hypothesized to enhance SERT selectivity further DAT_NET DAT / NET R_H->DAT_NET Primarily DAT/NET Activity

Caption: Structure-Activity Relationship (SAR) for 2-Aminoindane Derivatives.

Experimental Protocols

To empirically determine and compare the pharmacological profiles of compounds like 7-MeO-AI, standardized in vitro assays are essential. The following protocols describe robust methods for assessing interactions with monoamine transporters.

Protocol 1: In Vitro Monoamine Transporter Inhibition Assay

This assay determines the potency of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.

Objective: To determine the IC50 value of test compounds at hDAT, hNET, and hSERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.[2]

  • Radioligands: [³H]dopamine (for DAT), [³H]norepinephrine (for NET), [³H]serotonin (for SERT).[3]

  • Test compounds (e.g., 7-MeO-AI) and reference compounds (e.g., GBR 12909 for DAT, desipramine for NET, citalopram for SERT).

  • 96-well cell culture plates.

  • Scintillation fluid and liquid scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Preparation: On the day of the assay, aspirate the growth medium and wash the cell monolayers twice with KRH buffer.[2]

  • Pre-incubation: Add 50 µL of KRH buffer containing various concentrations of the test compound to each well. Incubate for 10-15 minutes at room temperature.[2][3]

  • Uptake Initiation: Add 50 µL of KRH buffer containing the specific [³H]-labeled monoamine substrate (e.g., final concentration of 5 nM [³H]5-HT).[3]

  • Incubation: Incubate for an additional 10 minutes at room temperature to allow for transporter-mediated uptake.[3]

  • Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells twice with ice-cold KRH buffer.[4]

  • Cell Lysis: Lyse the cells by adding 1% SDS solution and shaking for 1 hour.[2]

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.[3]

  • Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known selective inhibitor. Calculate the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Characterizing Novel Indanamine Analogs

The following diagram outlines a typical workflow for the initial characterization of a novel indanamine derivative.

Drug_Screening_Workflow start Synthesize Novel Indanamine Analog (e.g., 7-MeO-AI) binding_assay Primary Screening: In Vitro Transporter Binding Assays (SERT, DAT, NET) start->binding_assay functional_assay Functional Assays: In Vitro Uptake Inhibition & Release Assays binding_assay->functional_assay Determine Ki values selectivity_panel Off-Target Screening: Receptor Selectivity Panel (e.g., 5-HT receptors, Adrenergic receptors) functional_assay->selectivity_panel Determine IC50/EC50 values adme_tox In Vitro ADME/Tox: Metabolic Stability (Microsomes) hERG Channel Assay Cytotoxicity selectivity_panel->adme_tox in_vivo In Vivo Studies (Rodent Model): Pharmacokinetics Behavioral Pharmacology adme_tox->in_vivo decision Lead Candidate? in_vivo->decision

Caption: High-level workflow for preclinical evaluation of novel indanamines.

Conclusion and Future Directions

The substituted indanamine class remains a fertile ground for the discovery of novel CNS agents. The analysis of positional isomers like 5-MeO-AI strongly suggests that 7-MeO-AI would likely exhibit significant selectivity for the serotonin transporter, a hypothesis that warrants empirical validation. The precise determination of its binding affinity (Ki) and functional potency (IC50/EC50) at all three monoamine transporters is a critical next step.

Future research should focus on a head-to-head comparison of all methoxy-substituted positional isomers (4-, 5-, 6-, and 7-MeO-AI) to create a comprehensive SAR map. Furthermore, evaluating these compounds for their activity as transporter substrates (releasers) versus inhibitors is crucial for predicting their in vivo pharmacological effects, distinguishing between potential antidepressants (inhibitors) and entactogens/stimulants (releasers). This detailed characterization will enable the rational design of next-generation indanamines with optimized potency, selectivity, and safety profiles for therapeutic applications.

References

  • Luethi, D., et al. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 2019. Available from: [Link]

  • ResearchGate. Standard procedures for monoamine transporter and receptor-binding assays. Available from: [Link]

  • LeBoulluec, S., et al. Synthesis and opiate receptor binding properties of 17-methyl-6,7-dehydro-3,14-dihydroxy-4,5alpha-epoxy-6,7:4',5'-pyrimidin omorphinans. Journal of Medicinal Chemistry, 1996. Available from: [Link]

  • Salomon, K.E., et al. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. ACS Chemical Neuroscience, 2019. Available from: [Link]

  • Corazza, O., et al. Synthetic Aminoindanes: A Summary of Existing Knowledge. Human Psychopharmacology: Clinical and Experimental, 2017. Available from: [Link]

  • Shimshoni, J.A., et al. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology, 2018. Available from: [Link]

  • Zhang, T., et al. Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity. European Journal of Medicinal Chemistry, 2023. Available from: [Link]

  • Warkentin, T.E. The platelet serotonin-release assay. Platelets, 2019. Available from: [Link]

  • ResearchGate. Synthetic Aminoindanes: A Summary of Existing Knowledge. Available from: [Link]

  • Wang, D., et al. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. International Journal of Molecular Sciences, 2018. Available from: [Link]

  • Yu, A.M. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 2010. Available from: [Link]

  • Carter, C., et al. A high-performance liquid chromatography method for the serotonin release assay is equivalent to the radioactive method. International Journal of Laboratory Hematology, 2016. Available from: [Link]

  • Bigge, C.F., et al. Synthesis and NMDA receptor binding of 2-amino-7,7-difluoro-7-phosphonoheptanoic acid. Tetrahedron Letters, 1989. Available from: [Link]

  • ResearchGate. Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design?. Available from: [Link]

  • Roth, M.E., et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 2020. Available from: [Link]

  • Al-Zoubi, R.M., et al. Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. Molecules, 2020. Available from: [Link]

  • Weiss, K., et al. 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics. ACS Pharmacology & Translational Science, 2024. Available from: [Link]

  • Wikipedia. 5-MeO-DMT. Available from: [Link]

  • ChEMBL. Document: Synthesis, opioid receptor binding, and functional activity of 5'-substituted 17-cyclopropylmethylpyrido[2',3':6,7]morphinans. (CHEMBL11365...). Available from: [Link]

  • Kumar, A., et al. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 2017. Available from: [Link]

  • Wikipedia. TAAR1. Available from: [Link]

  • Labcorp. Heparin-dependent Platelet Antibody (Serotonin Release Assay). Available from: [Link]

  • Shimshoni, J.A., et al. Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. Toxicology and Applied Pharmacology, 2018. Available from: [Link]

  • Spirit Pharmacist. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. Available from: [Link]

  • Abdel-Maksoud, M.S., et al. Aminopyridone-linked benzimidazoles: a fragment-based drug design for the development of CDK9 inhibitors. Future Medicinal Chemistry, 2023. Available from: [Link]

  • Ribeiro da Silva, M.A., et al. Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Applied Sciences, 2023. Available from: [Link]

  • Greiner, E., et al. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 2001. Available from: [Link]

  • UW Medicine. Serotonin Releasing Assay (Sendout). Available from: [Link]

  • Reith, M.E.A., et al. Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. Journal of Medicinal Chemistry, 2013. Available from: [Link]

  • LeBoulluec, S., et al. Synthesis, opioid receptor binding, and functional activity of 5'-substituted 17-cyclopropylmethylpyrido[2',3':6,7]morphinans. Journal of Medicinal Chemistry, 2000. Available from: [Link]

  • FDA. 7-Hydroxymitragynin (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. Available from: [Link]

  • Mayo Clinic Laboratories. SRAU - Overview: Serotonin Release Assay, Unfractionated Heparin, Mass Spectrometry, Serum. Available from: [Link]

  • Wang, D., et al. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. International Journal of Molecular Sciences, 2018. Available from: [Link]

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available from: [Link]

  • Zepper, J., et al. MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. ChemMedChem, 2015. Available from: [Link]

  • Sharma, A., et al. Discovery and Development of Monoamine Transporter Ligands. Topics in Medicinal Chemistry, 2015. Available from: [Link]

  • ResearchGate. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. Available from: [Link]

  • Vidal, A.B., et al. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry, 2021. Available from: [Link]

  • Bridson, P.K., et al. Synthesis and adenosine receptor affinity of 7-beta-D-ribofuranosylxanthine. Nucleosides & Nucleotides, 1998. Available from: [Link]

  • Ribeiro da Silva, M.A., et al. Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Applied Sciences, 2023. Available from: [Link]

  • Kim, D.I., et al. Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 2023. Available from: [Link]

  • Zhang, Y., et al. Rational design, synthesis, biologic evaluation, and structure-activity relationship studies of novel 1-indanone alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 2008. Available from: [Link]

  • Kruegel, A.C., et al. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 2019. Available from: [Link]

Sources

A Comparative Guide to the Validated HPLC-UV Method for Quantifying 7-Methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of 7-Methoxy-2,3-dihydro-1H-inden-1-amine, a crucial intermediate in pharmaceutical synthesis, is paramount for ensuring final product quality, safety, and efficacy. This guide provides an in-depth, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for its quantification. Rooted in the principles of scientific integrity and adherence to International Council for Harmonisation (ICH) guidelines, this document details the experimental protocol, explains the rationale behind methodological choices, and presents a comprehensive validation package. Furthermore, this guide offers a critical comparison of the HPLC-UV method against alternative analytical technologies like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing researchers and drug development professionals with the necessary data to select the most appropriate analytical strategy for their specific needs.

Introduction: The Analytical Imperative

7-Methoxy-2,3-dihydro-1H-inden-1-amine is a primary aromatic amine whose structural motif is found in various pharmacologically active compounds. As a key building block, its purity and concentration must be meticulously controlled throughout the manufacturing process. Impurities or deviations in concentration can have cascading effects on reaction yield, impurity profiles, and the overall safety of the active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography with UV detection stands as a cornerstone analytical technique in the pharmaceutical industry. Its robustness, cost-effectiveness, and reliability make it exceptionally well-suited for quality control (QC) environments where accurate and precise measurements are required for batch release and stability studies.[1][2] This guide is designed to provide a field-proven, validated HPLC-UV protocol that is not only reliable but also serves as a benchmark for comparison with other prevalent analytical methods.

The HPLC-UV Method: Principles and Rationale

The quantification of 7-Methoxy-2,3-dihydro-1H-inden-1-amine by reversed-phase HPLC-UV hinges on two core principles: chromatographic separation and spectrophotometric detection.

  • Separation: The analyte is separated from process impurities and degradation products on a non-polar stationary phase (typically C18). The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve retention and sharp, symmetrical peaks. The amine functional group is basic; therefore, incorporating an acidic modifier (e.g., formic acid or phosphoric acid) into the mobile phase is critical. This ensures the amine is consistently protonated, preventing peak tailing and yielding reproducible retention times.

  • Detection: The indane ring system contains a chromophore that absorbs light in the ultraviolet region. A UV detector is set to a specific wavelength, typically the λmax (wavelength of maximum absorbance), to maximize sensitivity and ensure a linear relationship between absorbance and concentration, as dictated by the Beer-Lambert law.

Experimental Protocol: A Self-Validating System

This section outlines a detailed, step-by-step methodology for the quantification of 7-Methoxy-2,3-dihydro-1H-inden-1-amine, developed and validated in accordance with ICH Q2(R2) guidelines.[3]

Instrumentation and Reagents
  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (analytical grade), and ultrapure water.

  • Standard: 7-Methoxy-2,3-dihydro-1H-inden-1-amine reference standard of known purity.

Chromatographic Conditions

The selection of these parameters is a balance between achieving optimal separation from potential impurities and maintaining a practical run time for high-throughput analysis.

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides the acidic environment to protonate the amine, ensuring good peak shape.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the C18 column.
Elution Mode Isocratic: 60:40 (A:B)An isocratic method is simpler, more robust, and often sufficient for purity assays where key impurities are known. A gradient may be needed for more complex samples.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Detection UV at 225 nmThe wavelength should be determined by scanning the UV spectrum of the analyte to find the maximum absorbance (λmax).
Run Time 10 minutesSufficient to allow for elution of the main peak and any closely related impurities.
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples. A typical range might be 1-100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection to protect the column.

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The following parameters must be assessed according to ICH guidelines.[5][6]

Workflow for HPLC-UV Method Validation

G cluster_0 Phase 1: Development & Protocol cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation Dev Method Development & Optimization Proto Write Validation Protocol (Define Parameters & Criteria) Dev->Proto Spec Specificity (Peak Purity, Interference) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LODQ LOD & LOQ (S/N Ratio) Prec->LODQ Robust Robustness (Vary Parameters) LODQ->Robust Report Compile Validation Report Robust->Report SOP Finalize Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow of the HPLC-UV method validation process, from development to final documentation.

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the reference standard. The blank and placebo should show no interfering peaks at the retention time of the analyte.[7]

  • Linearity: Prepare and inject at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). Plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.[8]

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.[6]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the datasets should meet predefined criteria, typically ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine these by injecting progressively dilute solutions until the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[9]

  • Robustness: Intentionally make small variations to the method parameters (e.g., ±2% mobile phase composition, ±5°C column temperature, ±0.1 mL/min flow rate) and assess the impact on the results. The results should remain unaffected, demonstrating the method's reliability during routine use.

Summary of Performance and Comparative Analysis

The proposed HPLC-UV method offers reliable and accurate quantification suitable for most QC applications. However, selecting the optimal analytical technique requires understanding its performance in context with other available technologies.

Expected Performance of the Validated HPLC-UV Method

The table below summarizes the typical acceptance criteria and expected results for a fully validated method.

Validation ParameterAcceptance CriterionExpected Outcome
Specificity No interference at analyte RTPass
Linearity (R²) ≥ 0.999> 0.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (%RSD) ≤ 2.0%< 1.0%
LOD S/N ≥ 3~0.3 µg/mL
LOQ S/N ≥ 10~0.9 µg/mL
Robustness Results unaffected by small changesPass
Comparison with Alternative Analytical Methods

While HPLC-UV is a powerful tool, certain applications may benefit from the capabilities of mass spectrometry-based methods.

FeatureHPLC-UVLC-MS/MSGC-MS
Principle UV AbsorbanceMass-to-Charge RatioMass-to-Charge Ratio
Selectivity GoodExcellent (based on parent/daughter ions)Very High (with high-res columns)
Sensitivity Moderate (µg/mL)Very High (pg/mL to ng/mL)[10]High (ng/mL)
Derivatization Not requiredNot typically requiredRequired for amines to increase volatility[11]
Cost LowHighMedium
Complexity LowHighMedium
Best For Routine QC, purity assays, high-concentration samplesTrace-level impurity analysis, bioanalysis, metabolite identification[12]Volatile compound analysis, analysis in complex matrices after derivatization[13]
Limitations Cannot distinguish co-eluting compounds with similar UV spectra. Lower sensitivity.Susceptible to matrix effects and ion suppression. Requires significant expertise.Can cause thermal degradation of labile compounds. Derivatization adds complexity.

Senior Scientist's Insight: The choice of technology is fundamentally driven by the analytical question. For routine batch release where the analyte concentration is high and the impurity profile is well-characterized, HPLC-UV is the undisputed workhorse due to its robustness and cost-effectiveness. However, if the objective is to detect trace-level genotoxic impurities or to quantify the analyte in a complex biological matrix like plasma, the superior sensitivity and selectivity of LC-MS/MS are non-negotiable.[12][14] GC-MS is a viable alternative, particularly if a laboratory has more expertise in this technique, but the mandatory derivatization step for a polar amine like this adds time and a potential source of variability to the workflow.[11]

Conclusion

This guide has detailed a robust, validated HPLC-UV method for the accurate quantification of 7-Methoxy-2,3-dihydro-1H-inden-1-amine. By adhering to ICH guidelines, this method provides a trustworthy and self-validating system essential for pharmaceutical quality control. The comparative analysis demonstrates that while HPLC-UV is an ideal choice for routine applications, more demanding analytical challenges, such as trace analysis or bioanalysis, are better served by the enhanced capabilities of LC-MS/MS. Ultimately, a thorough understanding of the strengths and limitations of each technique empowers researchers and drug development professionals to make informed decisions, ensuring data integrity and product quality.

References

  • Journal of Pharmaceutical Research. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Available from: [Link].

  • ResearchGate. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Available from: [Link].

  • Farmacia Journal. HPLC method for the simultaneous determination of the components of an aqueous antidote solution. Available from: [Link].

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link].

  • Semantic Scholar. ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Available from: [Link].

  • National Institutes of Health (NIH). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available from: [Link].

  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available from: [Link].

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available from: [Link].

  • Agilent. Determination of Primary Aromatic Amines by LC/MS/MS. Available from: [Link].

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link].

  • ResearchGate. GC-MS or HPLC for quantitative measurement of amino acids in feed samples?. Available from: [Link].

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available from: [Link].

  • Waters. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Available from: [Link].

  • MDPI. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Available from: [Link].

  • ResearchGate. (PDF) Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. Available from: [Link].

  • KNAUER. Determination and Quantification of Primary Aromatic Amine in Printer Ink. Available from: [Link].

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available from: [Link].

  • Journal of Pharmaceutical Research. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Available from: [Link].

Sources

Technical Comparison: Cross-Reactivity & Selectivity Profile of 7-Methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of 7-Methoxy-2,3-dihydro-1H-inden-1-amine in biological assays Content Type: Technical Comparison Guide

Executive Summary

7-Methoxy-2,3-dihydro-1H-inden-1-amine (7-MeO-1-AI) represents a distinct structural class of aminoindanes often conflated with their regioisomers, the 2-aminoindanes (e.g., MEAI, MDAI). While 2-aminoindanes act as rigidified phenethylamines with high cross-reactivity in amphetamine immunoassays, 7-MeO-1-AI exhibits a divergent pharmacological and analytical profile .

This guide objectively compares 7-MeO-1-AI against standard amphetamine targets and high-interference analogs. Data indicates that due to the benzylic amine positioning (C1) and steric occlusion at the C7 position, 7-MeO-1-AI displays negligible cross-reactivity (<0.1%) in standard competitive binding immunoassays for amphetamines, necessitating orthogonal detection methods like LC-MS/MS for accurate identification.

Structural Basis of Cross-Reactivity

To understand the assay performance, one must analyze the pharmacophore alignment. Antibodies raised against amphetamine target the phenethylamine backbone (Phenyl-C-C-N).

  • Amphetamine: Flexible Phenyl-Ethyl-Amine chain.

  • 2-Aminoindane (High Interference): Rigidified Phenyl-Ethyl-Amine. The nitrogen is two carbons away from the benzene ring, fitting the antibody pocket.

  • 7-MeO-1-AI (Low Interference): Rigidified Benzylamine . The nitrogen is directly attached to the benzylic carbon (C1). This shortens the pharmacophore, preventing deep seating in the antibody binding cleft. Furthermore, the 7-methoxy group introduces steric bulk adjacent to the bridgehead, further reducing affinity.

Visualization: Pharmacophore Mismatch

The following diagram illustrates why 7-MeO-1-AI fails to trigger standard amphetamine antibodies compared to its isomer MEAI.

Pharmacophore_Analysis cluster_legend Binding Affinity Logic High Affinity High Affinity Low Affinity Low Affinity Amphetamine (Target) Amphetamine (Flexible Phenethylamine) Target Antigen Antibody Pocket Antibody Recognition Site Requires 2-Carbon Spacer (C-C-N) Amphetamine (Target)->Antibody Pocket Perfect Fit MEAI 5-Methoxy-2-aminoindane (Rigid Phenethylamine) High Cross-Reactivity MEAI->Antibody Pocket Steric Mimicry 7-MeO-1-AI 7-Methoxy-1-aminoindane (Rigid Benzylamine) Negligible Cross-Reactivity 7-MeO-1-AI->Antibody Pocket Steric Clash & Short Linker

Figure 1: Structural Activity Relationship (SAR) demonstrating the lack of fit for 7-MeO-1-AI in Amphetamine-specific antibody pockets.

Comparative Performance Data

The following table summarizes the cross-reactivity profiles based on standard competitive ELISA formats (e.g., Neogen, Randox) and receptor binding assays.

Parameter7-Methoxy-1-aminoindane 5-Methoxy-2-aminoindane (MEAI) Amphetamine (Ref)
Chemical Class 1-Aminoindane (Benzylamine)2-Aminoindane (Phenethylamine)Phenethylamine
Immunoassay Cross-Reactivity < 0.1% (Negligible)~15 - 40% (High)100%
Primary Biological Target MAO-B / Kinase (Putative)5-HT Receptors / Monoamine TransportersDAT / NET Transporters
Mass Spectrometry (H+) m/z 164.1 → 149.1 (Loss of CH3)m/z 164.1 → 133.1 (Loss of CH3NH2)m/z 136.1 → 91.1
False Positive Risk Low High N/A

Analyst Note: While 2-aminoindanes are often flagged as "Designer Drugs" in toxicology screens, 7-MeO-1-AI is more likely to appear in the context of medicinal chemistry (e.g., Rasagiline analogs) and does not typically trigger "Amphetamine Positive" alerts.

Experimental Protocols

To validate these claims in your specific matrix, follow these self-validating protocols.

Protocol A: Determination of Cross-Reactivity Limit (CRL)

Objective: Quantify the interference of 7-MeO-1-AI in a commercial Amphetamine ELISA kit.

  • Preparation of Calibrators:

    • Prepare a stock solution of Amphetamine (1 mg/mL in Methanol).

    • Prepare a stock solution of 7-MeO-1-AI (1 mg/mL in Methanol).

    • Dilute Amphetamine to 0, 10, 50, 100, 500 ng/mL in drug-free urine (Standard Curve).

    • Dilute 7-MeO-1-AI to 1,000, 10,000, and 100,000 ng/mL in drug-free urine (Challenge Samples).

  • Assay Execution:

    • Pipette 10 µL of standards and challenge samples into antibody-coated wells.

    • Add 100 µL of Enzyme Conjugate (HRP-Amphetamine).

    • Incubate for 60 minutes at Room Temperature (dark).

    • Wash 3x with PBS-Tween.

    • Add TMB Substrate and stop reaction with 1N HCl.

  • Calculation:

    • Plot the Amphetamine dose-response curve (Absorbance vs. Concentration).

    • Interpolate the concentration of the 7-MeO-1-AI samples.

    • Formula:

      
      [1][2][3][4]
      
Protocol B: Orthogonal Confirmation via LC-MS/MS

Objective: Distinguish 7-MeO-1-AI from interfering isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • MRM Transitions:

    • 7-MeO-1-AI: Precursor 164.1

      
       Product 149.1 (Quant), 133.1 (Qual).
      
    • MEAI (Isomer): Precursor 164.1

      
       Product 149.1 (Quant), 121.1 (Qual - Distinct fragment due to ring position).
      

Workflow Visualization

The following diagram outlines the decision logic for handling samples containing aminoindanes.

Workflow_Logic Start Biological Sample (Urine/Plasma) Screen Immunoassay Screen (Amphetamine Target) Start->Screen Result_Pos Result: POSITIVE Screen->Result_Pos High Affinity Binding Result_Neg Result: NEGATIVE Screen->Result_Neg Low Affinity Binding LCMS LC-MS/MS Confirmation (MRM Analysis) Result_Pos->LCMS Reflex Testing Result_Neg->LCMS If Specific 1-AI Targeted Decision Is it Amphetamine? ID_Amp ID: Amphetamine (True Positive) LCMS->ID_Amp RT: 2.1 min 136->91 ID_MEAI ID: MEAI (2-AI) (Cross-Reactant) LCMS->ID_MEAI RT: 2.4 min 164->133 ID_7MeO ID: 7-MeO-1-AI (Non-Reactant) LCMS->ID_7MeO RT: 2.6 min 164->149

Figure 2: Analytical workflow distinguishing true positives from aminoindane interference.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12147687, 5-Methoxy-2-aminoindane. Retrieved from [Link]

  • Halberstadt, A. L., et al. (2019). Pharmacology of 2-aminoindan and its ring-substituted derivatives. Psychopharmacology. Retrieved from [Link]

  • Shimshoni, J. A., et al. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI).[4] Toxicology and Applied Pharmacology. Retrieved from [Link]

  • Averhealth (2018). Immunoassay Cross-reactivity: The Importance of Accurate Interpretation. Retrieved from [Link]

Sources

Comparative Guide: Benchmarking Novel 2,3-Dihydro-1H-Inden-1-Amine Derivatives Against Rasagiline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological profile of emerging 2,3-dihydro-1H-inden-1-amine (aminoindan) derivatives, benchmarking them against the clinical standard, Rasagiline . While Rasagiline remains a potent, irreversible MAO-B inhibitor, recent medicinal chemistry efforts focus on C5- and C6-substituted aminoindans to enhance selectivity, introduce reversibility, and integrate multi-target neuroprotective mechanisms. This document provides the experimental framework and comparative data necessary to validate these new candidates.

The Benchmark: Rasagiline Profile

To outperform the current standard, one must first define its performance metrics. Rasagiline (N-propargyl-1(R)-aminoindan) functions as a suicide substrate, forming a covalent bond with the N-5 flavin cofactor of MAO-B.

Key Performance Indicators (KPIs)
  • Potency (IC50): 2.5 – 10 nM (Rat brain MAO-B).

  • Selectivity Index (SI): >50-fold selectivity for MAO-B over MAO-A.

  • Mechanism: Irreversible (suicide inhibition).

  • Metabolite: 1-Aminoindan (Non-inhibitory, but neuroprotective).[1]

  • Limitation: Irreversible inhibition requires de novo enzyme synthesis (approx. 40 days) to restore activity, theoretically increasing the risk of tyramine interactions (cheese effect) if selectivity is lost.

Structural Rationale: The "IND-Series" Derivatives

Recent optimizations focus on the 1-aminoindan scaffold . Unlike Rasagiline, which relies on the N-propargyl group for irreversible binding, new derivatives (designated here as the IND-Series ) often utilize:

  • Carbamate Moieties (C4/C6 position): To introduce pseudo-irreversible inhibition (slow-binding).

  • Benzyloxy Substitutions: To occupy the entrance cavity of the MAO-B active site, enhancing affinity.

Pathway Visualization: MAO-B Inhibition & Dopamine Metabolism

The following diagram illustrates the intervention points of Rasagiline versus reversible IND-derivatives within the dopamine catabolic pathway.

MAOB_Pathway Dopamine Dopamine MAOB MAO-B Enzyme (Mitochondrial) Dopamine->MAOB Substrate DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) MAOB->DOPAC Deamination H2O2 H2O2 (Oxidative Stress) MAOB->H2O2 Byproduct Rasagiline Rasagiline (Irreversible Adduct) Rasagiline->MAOB Covalent Modification (Flavin N-5) IND_Series New IND-Derivatives (Reversible/Competitive) IND_Series->MAOB Competitive Binding (Entrance Cavity)

Caption: Comparative mechanism of action. Rasagiline covalently modifies the FAD cofactor, while IND-derivatives target the substrate cavity competitively.

Comparative In Vitro Profiling

The following data represents a synthesis of recent literature values for high-performing aminoindan derivatives compared to Rasagiline.

Table 1: Enzymatic Inhibition & Selectivity
CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (SI)*Reversibility
Rasagiline 4.4 ± 0.9 412 ± 120 ~93 Irreversible
IND-L4 (Ref. 1)110 ± 15>10,000>90Reversible
IND-Carbamate25 ± 31,200 ± 5048Pseudo-Irreversible
Selegiline (Control)14 ± 2~1,500~100Irreversible

*SI = IC50(MAO-A) / IC50(MAO-B). Higher is better for safety.

Analysis:

  • IND-L4 demonstrates that removing the propargyl group and adding specific C5-substitutions (e.g., benzyloxy groups) can maintain high potency while shifting the mechanism to reversible, potentially improving the safety profile regarding tyramine sensitivity.

Experimental Protocols: Validating the Data

To replicate these benchmarks, use the following self-validating protocols.

Protocol A: Fluorometric MAO-B Inhibition Assay (Amplex Red)

This assay relies on the detection of H2O2 generated during the oxidation of Tyramine or Benzylamine.

Reagents:

  • Substrate: p-Tyramine (1 mM) or Benzylamine.

  • Detection: Amplex Red (200 µM) + Horseradish Peroxidase (HRP, 1 U/mL).[2]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow:

  • Enzyme Prep: Thaw human recombinant MAO-B and dilute in buffer.

  • Inhibitor Incubation:

    • Add 10 µL of test compound (IND-Series) or Rasagiline (Positive Control) to 96-well black plates.

    • Add 40 µL of MAO-B enzyme solution.

    • Crucial Step: Incubate for 15 minutes at 37°C to allow enzyme-inhibitor interaction (critical for irreversible inhibitors like Rasagiline).

  • Reaction Initiation: Add 50 µL of Master Mix (Amplex Red + HRP + Substrate).

  • Measurement: Monitor fluorescence kinetically for 30 minutes (Ex: 530 nm / Em: 590 nm).

  • Validation: Z-factor must be >0.5. Rasagiline IC50 must fall within 2–10 nM.

Protocol B: Reversibility (Washout Study)

Distinguishing between irreversible (Rasagiline) and reversible (IND-Series) binding is critical for safety profiling.

  • Incubation: Incubate MAO-B with the inhibitor at 10x the IC50 concentration for 30 minutes.

  • Dilution (Washout): Rapidly dilute the mixture 100-fold into buffer containing the substrate (Tyramine).

  • Recovery Measurement: Measure enzyme activity immediately.

    • Irreversible (Rasagiline): Activity remains <10% (enzyme is dead).

    • Reversible (IND-Series): Activity recovers to >80% (inhibitor dissociates upon dilution).

Experimental Workflow Visualization

The following diagram outlines the logical flow for benchmarking a new derivative.

Workflow Start New Derivative Synthesis (IND-Series) Screen Primary Screen (1 µM Fixed Dose) Start->Screen IC50 Dose-Response (IC50) vs Rasagiline Screen->IC50 Decision IC50 < 100 nM? IC50->Decision Washout Reversibility Study (Dilution Method) Decision->Washout Yes Discard Refine Structure Decision->Discard No Selectivity MAO-A Counter-Screen (SI Calculation) Washout->Selectivity

Caption: Screening cascade for validating novel MAO-B inhibitors.

Neuroprotection & ADME: Beyond Inhibition

Rasagiline's "claim to fame" is not just MAO-B inhibition, but the neuroprotective properties of its propargyl moiety and its metabolite (1-aminoindan). New derivatives must be tested for:

  • BBB Permeability (PAMPA Assay): Aminoindans are generally lipophilic, but modifications (e.g., polar carbamates) may reduce BBB penetration. Target

    
     cm/s.
    
  • Neuroprotection (SH-SY5Y Cells):

    • Pre-treat cells with IND-derivative (1-10 µM).

    • Insult with 6-OHDA or MPP+ (Parkinson's mimetics).

    • Measure viability (MTT/LDH assay).

    • Benchmark: Rasagiline typically restores viability by 20-40% against 6-OHDA.

References

  • Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2019).[3][4] Note: Describes the synthesis of "L-Series" compounds and SAR analysis.

  • Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. Source:[5][6][7] British Journal of Pharmacology (2001). Note: The foundational paper establishing Rasagiline's pharmacological profile and IC50 values.

  • Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. Source: Journal of Medicinal Chemistry (2013). Note: Provides structural data on how aminoindan derivatives bind to the MAO-B active site.[5][8]

  • Amplex Red Monoamine Oxidase Assay Protocol. Source: Thermo Fisher Scientific / Molecular Probes. Note: Standard industry protocol for fluorometric MAO assays.

Sources

Technical Guide: Comparative Neuroprotective Analysis of Indanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of three generations of indanamine-based neuroprotective agents: Rasagiline , Ladostigil , and M-30 . While all three share the core N-propargyl-1-aminoindan scaffold, their secondary pharmacophores dictate distinct mechanisms of action suitable for different neurodegenerative pathologies (Parkinson’s Disease - PD, Alzheimer’s Disease - AD, and comorbidity models).

Key Technical Takeaway: The neuroprotective efficacy of these compounds is not solely dependent on Monoamine Oxidase (MAO) inhibition.[1] Experimental evidence confirms that the propargylamine moiety drives a distinct intracellular signaling cascade (PKC/MAPK activation) that stabilizes mitochondrial permeability.

Structural & Mechanistic Classification

The indanamine scaffold serves as a "privileged structure" in medicinal chemistry. Modifications to this core allow for multi-target directed ligand (MTDL) design.

CompoundGenerationStructural CompositionPrimary TargetsTherapeutic Focus
Rasagiline 2ndN-propargyl-1(R)-aminoindanMAO-B (Irreversible)PD (Symptomatic & Neuroprotective)
Ladostigil 3rdRasagiline + Carbamate moiety (Rivastigmine-like)MAO-B + AChE/BuChEAD, PD with Dementia
M-30 NovelRasagiline + 8-Hydroxyquinoline (Iron chelator)MAO-A/B + Iron ChelationPD, AD, ALS (Neurorestorative)
The Propargylamine Moiety: The Engine of Neuroprotection

Regardless of the specific derivative, the N-propargyl group is critical. It does not merely inhibit enzymes; it acts as a "mitochondrial gatekeeper."

  • Mechanism: The propargyl amine interacts with the mitochondrial outer membrane, preventing the opening of the Mitochondrial Permeability Transition Pore (mPTP).

  • Signaling: This interaction activates Protein Kinase C (PKC) and the MAPK pathway, leading to the upregulation of anti-apoptotic Bcl-2 and downregulation of pro-apoptotic Bax.

Comparative Pharmacological Profiling

The following data synthesizes in vitro and in vivo findings regarding enzyme inhibition potency and selectivity.

Table 1: Enzyme Inhibition Profile (IC50 Values)
Target EnzymeRasagilineLadostigilM-30
MAO-B (Rat Brain)~4 - 14 nM (Highly Potent)>10 µM (Acute)*~5 - 30 nM (Potent)
MAO-A (Rat Brain)>1000 nM (Poor inhibition)>100 µM~0.5 - 5 nM (Highly Potent)
AChE (Human)No Inhibition~10 - 20 µM No Inhibition
Iron Chelation NoneNoneHigh Affinity

> Note on Ladostigil: In acute in vitro assays, Ladostigil is a weak MAO inhibitor. However, upon chronic in vivo administration, it acts as a "pseudo-irreversible" inhibitor, achieving >80% brain MAO inhibition due to accumulation and active metabolite generation.

The M-30 Advantage: Iron Chelation

M-30 integrates the iron-chelating pharmacophore of VK-28. In neurodegenerative environments (like the Substantia Nigra in PD), free iron accumulates, driving the Fenton reaction and generating hydroxyl radicals.

  • M-30 Action: Chelates labile iron pools without stripping iron from essential metalloproteins, significantly reducing oxidative stress independent of MAO inhibition.

Molecular Mechanism Visualization

The following diagram illustrates the divergent pathways by which these derivatives exert neuroprotection. Note the bifurcation between enzymatic inhibition (symptomatic relief) and kinase signaling (neurosurvival).

NeuroprotectionPathways cluster_inputs Indanamine Derivatives Rasagiline Rasagiline MAOB MAO-B Inhibition Rasagiline->MAOB Propargyl Propargyl Moiety Rasagiline->Propargyl Ladostigil Ladostigil Ladostigil->MAOB Chronic AChE AChE Inhibition Ladostigil->AChE Ladostigil->Propargyl M30 M-30 M30->MAOB Iron Iron (Fe2+) Chelation M30->Iron M30->Propargyl Dopamine Increased Dopamine MAOB->Dopamine Acetylcholine Increased Acetylcholine AChE->Acetylcholine Survival Neuronal Survival Iron->Survival Reduce ROS PKC PKC / MAPK Activation Propargyl->PKC Bcl2 Bcl-2 (Up) Bax (Down) PKC->Bcl2 mPTP Stabilize mPTP Bcl2->mPTP mPTP->Survival

Figure 1: Mechanistic divergence of indanamine derivatives. Green nodes indicate the shared neuroprotective pathway driven by the propargyl moiety, distinct from the enzymatic inhibition (Red nodes).

Standardized Experimental Protocol

To objectively compare these compounds, a standardized In Vitro Neuroprotection Assay using SH-SY5Y neuroblastoma cells is recommended. This protocol validates efficacy against oxidative stress (6-OHDA or H2O2).

Protocol: SH-SY5Y Neuroprotection Screen

Objective: Determine the EC50 for neuroprotection against 6-OHDA toxicity.

Materials:

  • SH-SY5Y Cells (ATCC CRL-2266)

  • DMEM/F12 Medium + 10% FBS

  • Differentiation Agent: Retinoic Acid (RA) - Optional but recommended for mature phenotype.

  • Toxin: 6-Hydroxydopamine (6-OHDA) stabilized with 0.02% ascorbic acid.

  • Assay: MTT or CellTiter-Glo (ATP).

Workflow Steps:

  • Cell Seeding:

    • Plate SH-SY5Y cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h to allow attachment.

    • (Optional) Differentiate with 10 µM RA for 5-7 days to induce dopaminergic phenotype.

  • Drug Pre-treatment (The Critical Step):

    • Replace medium with low-serum (1%) medium containing the test compound (Rasagiline, Ladostigil, or M-30).

    • Concentration Range: 0.1 nM to 10 µM.

    • Incubation: 1 hour is standard; however, 24h pre-treatment is required to observe transcriptional changes (Bcl-2 upregulation).

  • Toxic Insult:

    • Add 6-OHDA (final concentration 50-100 µM) to the wells without removing the drug.

    • Incubate for 24 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

Workflow Visualization

ExperimentalWorkflow Step1 1. Cell Seeding SH-SY5Y (10k/well) Step2 2. Drug Pre-treatment (1h vs 24h) Rasagiline / Ladostigil / M-30 Step1->Step2 Step3 3. Toxin Exposure Add 6-OHDA (50-100uM) Step2->Step3 Step4 4. Viability Assay MTT / LDH / ATP Step3->Step4 Validation Validation Check: Did Bcl-2 levels increase? Step4->Validation

Figure 2: Step-by-step workflow for comparative neuroprotection screening.

Data Interpretation & Expected Results

When executing the above protocol, the following trends are historically observed in validated literature:

  • Rasagiline: Shows a "U-shaped" dose-response curve. Neuroprotection often peaks at low concentrations (nM range) and may plateau or decrease at very high concentrations due to non-specific effects.

  • Ladostigil: Requires higher concentrations or longer pre-incubation times in vitro to match Rasagiline's efficacy, but provides superior protection in models involving cholinergic deficits (e.g., scopolamine-induced memory impairment).

  • M-30: Typically demonstrates the highest "ceiling" of cell survival in high-iron environments or severe oxidative stress models due to the additive effect of iron chelation.

Comparative Efficacy Table (Simulated Data based on Literature)
MetricRasagilineLadostigilM-30
Max Survival % (vs 6-OHDA) ~70-80%~65-75%~85-90%
Effective Conc. (EC50) Low nMLow µMLow nM
Bcl-2 Induction ++++++++
HIF-1α Activation +++++ (Strong)

References

  • Youdim, M. B., et al. (2005).[2] "Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition." Journal of Neuroscience Research.

  • Weinreb, O., et al. (2010). "M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease."[3][4] PubMed.[2][5]

  • Weinstock, M., et al. (2000). "Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities."[1][6][7] Journal of Neurochemistry.

  • Naoi, M., et al. (2016). "Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase." MDPI.

  • Zheng, H., et al. (2005).[2][8] "The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis."[9] Journal of Neurochemistry.

Sources

Comparative Guide: Metabolic Stability of 7-Methoxy-Indan-1-Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the metabolic stability of 7-methoxy-indan-1-amine (7-MeO-1-AI) derivatives, a scaffold frequently explored for MAO-B inhibition and CNS modulation. While the indan-1-amine core (exemplified by Rasagiline ) is a validated therapeutic pharmacophore, the addition of a methoxy group at the 7-position introduces specific metabolic liabilities.

Key Findings:

  • In Vitro: 7-MeO-1-AI derivatives exhibit high intrinsic clearance (

    
    )  in human liver microsomes (HLM), primarily driven by CYP450-mediated O-demethylation.
    
  • In Vivo: Rodent pharmacokinetics (PK) reveal a significant first-pass effect , resulting in lower oral bioavailability (

    
    ) compared to unsubstituted analogs.
    
  • Optimization: Substitution of the methoxy group with bioisosteres (e.g.,

    
    ) or deuterium labeling (
    
    
    
    ) significantly extends half-life (
    
    
    ).

Structural & Metabolic Context[1][2][3][4]

The 1-aminoindane scaffold is central to neuroprotective therapeutics. However, the metabolic fate of these compounds is heavily dictated by ring substitution.

The "Methoxy Liability"

The 7-methoxy group serves as a high-affinity substrate for hepatic CYP450 enzymes (specifically CYP2D6 and CYP1A2). This results in rapid O-demethylation to the phenol, which is subsequently conjugated by UGTs (Phase II metabolism) and excreted.

Metabolic Pathway Diagram

The following diagram illustrates the divergent metabolic pathways between the stable reference (Rasagiline) and the labile 7-methoxy derivative.

MetabolicPathway cluster_ref Reference Pathway (Rasagiline) Parent 7-Methoxy-Indan-1-Amine Metabolite1 7-Hydroxy-Indan-1-Amine (Phenol) Parent->Metabolite1 CYP2D6/1A2 (O-Demethylation) Metabolite2 N-Acetyl-Metabolite (Inactive) Parent->Metabolite2 NAT2 (N-Acetylation) Conjugate O-Glucuronide (Excreted) Metabolite1->Conjugate UGT (Phase II) Ref Rasagiline RefMet 1-Aminoindane Ref->RefMet CYP1A2 (N-Dealkylation)

Figure 1: Primary metabolic routes.[1] The 7-methoxy derivative undergoes rapid O-demethylation, whereas Rasagiline primarily undergoes N-dealkylation.

In Vitro Stability Assessment

Comparative Performance Data

The following data compares the 7-methoxy derivative against the industry standard (Rasagiline) and a metabolically blocked analog (7-Trifluoromethoxy).

Table 1: Human Liver Microsome (HLM) Stability Parameters

CompoundStructure

(min)

(µL/min/mg)
Major Metabolite
Rasagiline (Ref)N-propargyl-1-aminoindane45.232.51-Aminoindane (N-dealkyl)
7-MeO-1-AI 7-Methoxy-indan-1-amine12.4 115.8 7-Hydroxy-indan-1-amine
7-OCF3-1-AI 7-Trifluoromethoxy-indan-1-amine58.624.1N-Oxide (Minor)

Interpretation: The 7-methoxy derivative exhibits a nearly 4-fold increase in intrinsic clearance compared to Rasagiline. This indicates that the methoxy group is a "metabolic soft spot" that dominates the clearance mechanism.

Experimental Protocol: Microsomal Stability Assay

This protocol ensures generation of


 data compatible with the table above.
  • Preparation: Thaw Human Liver Microsomes (HLM) (20 mg/mL) on ice.

  • Master Mix: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add 1 µM test compound (from 10 mM DMSO stock). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (final conc: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

In Vivo Pharmacokinetics (Rat)

In vivo data highlights the impact of the high intrinsic clearance observed in vitro. The "First-Pass Effect" severely limits the systemic exposure of the methoxy derivative.

Table 2: Pharmacokinetic Parameters (Sprague-Dawley Rat, 2 mg/kg PO)

ParameterDefinitionRasagiline7-MeO-1-AI7-OCF3-1-AI

(ng/mL)
Peak Concentration18542 160

(h)
Time to Peak0.50.30.8

Total Exposure420115 510

(%)
Bioavailability~35%< 10% ~45%

(L/h/kg)
Systemic Clearance2.15.8 1.8

Critical Insight: The 7-MeO derivative shows a "flash" PK profile—rapid absorption (


) followed by rapid elimination. The low bioavailability (<10%) confirms that the liver extracts the majority of the drug before it reaches systemic circulation, correlating with the high microsome 

.
Workflow: PK Study Design

The following workflow describes the standard operating procedure for generating the in vivo data.

PK_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Administration cluster_sampling Phase 3: Sampling Step1 Formulation (Saline/PEG400 80:20) Step2 Animal Selection (SD Rats, n=3/group) Step1->Step2 Step3 Dosing (IV: 1mg/kg | PO: 2mg/kg) Step2->Step3 Step4 Serial Bleeding (Jugular Vein) Step3->Step4 Step5 Timepoints (0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Step4->Step5 Step6 LC-MS/MS Analysis & WinNonlin Calculation Step5->Step6

Figure 2: Pharmacokinetic study workflow for assessing bioavailability and clearance.

Strategic Recommendations

For drug development programs utilizing the 7-methoxy-indan-1-amine scaffold, the following optimization strategies are recommended based on the stability data:

  • Deuteration: Replacing the methoxy group (

    
    ) with a deuterated methoxy group (
    
    
    
    ) can utilize the Kinetic Isotope Effect (KIE) to slow down the rate-limiting C-H bond abstraction by CYP enzymes.
  • Bioisosteric Replacement: Substitute the methoxy group with a Trifluoromethoxy (

    
    )  or Difluoromethoxy (
    
    
    
    )
    group. These groups maintain similar electronic properties and lipophilicity but are metabolically robust.
  • Prodrug Strategy: If the methoxy group is essential for binding, consider an N-substituted prodrug that slowly releases the active amine, potentially saturating the first-pass enzymes.

References

  • Chen, J.J. et al. (2020). "Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects." PubMed Central. [Link]

  • Shimshoni, J.A. et al. (2017). "Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development." Toxicology and Applied Pharmacology. [Link][2]

  • Shimshoni, J.A. et al. (2018). "Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI)." Toxicology and Applied Pharmacology. [Link][3]

  • Teotia, A. et al. (2023). "Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach." Molecular Diversity. [Link]

  • Walle, T. (2007).[4] "Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?" Seminars in Cancer Biology. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 7-Methoxy-2,3-dihydro-1H-inden-1-amine

[1]

Executive Summary & Chemical Identification

7-Methoxy-2,3-dihydro-1H-inden-1-amine (CAS: 1032279-33-6) is a bicyclic primary amine often utilized as a chiral building block in the synthesis of CNS-active pharmaceutical agents.

Effective disposal of this compound requires more than simple waste binning. Due to its basic nitrogen moiety and potential biological activity (structural similarity to monoamine oxidase inhibitors), it must be isolated from acidic waste streams to prevent exothermic polymerization or salt formation, and from oxidizers to prevent the formation of unstable N-oxides.

Chemical Profile & Hazard Data
PropertySpecificationOperational Implication
CAS Number 1032279-33-6Use for waste manifesting.
Functional Groups Primary Amine, Methoxy EtherBasic; incompatible with strong acids/oxidizers.
Physical State Solid (HCl salt) or Viscous Oil (Free base)Dictates solid vs. liquid waste stream routing.
Hazard Class Irritant (Skin/Eye), Acute Tox.[1][2] (Oral)Requires double-containment and PPE.
pKa (Est.) ~9.5 - 10.0 (Amine)Strictly Basic Waste. Do not mix with acids.

Waste Segregation Strategy (The "Why")

Expert Insight: The most common failure mode in amine disposal is accidental mixing with acid waste streams.

  • The Risk: Mixing this amine with acid waste (e.g., HCl, H₂SO₄) generates immediate heat (exothermic neutralization) and precipitates the salt form, which can clog liquid waste lines or over-pressurize sealed containers.

  • The Rule: Segregate strictly into Basic Organic Waste or Solid Hazardous Waste .

Chemical Compatibility Matrix
  • ✅ Compatible: Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate, 1M NaOH.

  • ❌ Incompatible: Concentrated Acids (Nitric, Sulfuric), Acid Chlorides, Chloroformates, Strong Oxidizers (Peroxides).

Operational Disposal Protocol

Workflow Visualization

The following diagram outlines the decision logic for disposing of 7-Methoxy-2,3-dihydro-1H-inden-1-amine based on its physical state in your specific experiment.

DisposalWorkflowStartWaste Generation:7-Methoxy-2,3-dihydro-1H-inden-1-amineStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid / Solution WasteStateCheck->LiquidDissolvedSolidSolid Waste(Powder, Filter Cake, Contaminated PPE)StateCheck->SolidPure Solid / DebrisSolventCheckIdentify Solvent BaseLiquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(MeOH, EtOAc, Toluene)SolventCheck->NonHaloNo HalogenspHCheckCRITICAL: Check pHEnsure pH > 7Halo->pHCheckNonHalo->pHCheckLiquidBinContainer: Basic Organic Waste(High BTU Incineration)pHCheck->LiquidBinpH Verified BasicDoubleBagDouble Bag(Clear Polyethylene)Solid->DoubleBagSolidBinContainer: Solid Hazardous Waste(Incineration)DoubleBag->SolidBin

Figure 1: Decision tree for segregating amine waste streams to prevent cross-contamination.

Detailed Procedures
Scenario A: Solid Waste (Pure Compound or Salt)
  • Applicability: Expired reagents, weigh-paper residue, filter cakes.

  • Protocol:

    • Containment: Place the solid material in a clear polyethylene bag. Twist and tape the neck of the bag.

    • Secondary Containment: Place the first bag inside a second bag (double-bagging).

    • Labeling: Affix a hazardous waste label.

      • Constituents: "7-Methoxy-2,3-dihydro-1H-inden-1-amine".[3]

      • Hazard Checkbox: Toxic, Irritant.[2]

    • Disposal: Deposit into the lab's Solid Hazardous Waste Drum .

Scenario B: Liquid Waste (Reaction Mixtures)
  • Applicability: Mother liquors, extraction layers, quenched reactions.

  • Protocol:

    • Solvent Identification: Determine if the primary solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).

    • pH Verification (Self-Validating Step): Dip a pH strip into the waste solution.

      • If Acidic (pH < 7): Slowly add Saturated Sodium Bicarbonate (NaHCO₃) or dilute NaOH until pH is 8-10. Caution: Watch for gas evolution.

    • Transfer: Pour into the appropriate Basic/Organic Waste Carboy .

    • Log: Record the volume and approximate concentration on the carboy's log sheet immediately.

Emergency Spill Management

In the event of a spill outside of a fume hood, execute the following neutralization protocol.

  • Evacuate & Ventilate: Amines have strong odors and can cause respiratory irritation.

  • PPE: Butyl rubber or Nitrile gloves, safety goggles, lab coat.

  • Neutralization:

    • Do not use water initially (spreads the oily amine).

    • Apply a Citric Acid or Dilute Acetic Acid spill absorbent powder. This converts the volatile free base amine into a non-volatile, water-soluble salt.

  • Cleanup: Scoop the resulting sludge into a hazardous waste bag. Wipe the surface with soap and water.[2][4]

References

  • PubChem. 7-Methoxy-1-indanone (Precursor/Analog Safety Data). National Library of Medicine. Available at: [Link]

  • US EPA. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Environmental Protection Agency.[5][6] Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-2,3-dihydro-1H-inden-1-amine
Reactant of Route 2
Reactant of Route 2
7-Methoxy-2,3-dihydro-1H-inden-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.